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  • Product: 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
  • CAS: 881841-30-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthetic strategies for obtaining 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde, a valuable heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic strategies for obtaining 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous pharmacologically active compounds, and the introduction of a carbaldehyde group at the 2-position offers a versatile handle for further molecular elaboration in drug discovery programs.[1][2]

Retrosynthetic Analysis and Strategic Considerations

Two primary retrosynthetic strategies are considered for the synthesis of the target molecule. The choice between these routes depends on factors such as starting material availability, scalability, and desired purity.

Retrosynthesis cluster_route_b Route B: C2-Functionalized Precursor Approach cluster_route_a Route A: Stepwise Construction and C2-Formylation target 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde alcohol (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol target->alcohol Oxidation core 6-Chloroimidazo[1,2-a]pyridine target->core C2-Formylation (Challenging) precursor_b 2-Amino-5-chloropyridine + C2-building block with hydroxyl precursor alcohol->precursor_b Cyclocondensation precursor_a 2-Amino-5-chloropyridine + Chloroacetaldehyde core->precursor_a Cyclocondensation

Figure 1: Retrosynthetic analysis of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde.

Route A involves the initial construction of the 6-chloroimidazo[1,2-a]pyridine core, followed by the introduction of the carbaldehyde group at the C2 position. However, electrophilic substitution reactions on the imidazo[1,2-a]pyridine ring, such as the Vilsmeier-Haack formylation, typically occur preferentially at the more electron-rich C3 position.[3][4][5] This makes direct and selective formylation at C2 challenging.

Route B presents a more direct and regioselective approach by utilizing a precursor that already contains a functional group at the C2 position, which can be readily converted to an aldehyde. The commercially available (6-chloroimidazo[1,2-a]pyridin-2-yl)methanol is an ideal precursor for this strategy.[6][7][8] This route involves the synthesis of this alcohol followed by a straightforward oxidation.

This guide will focus on the more viable and efficient Route B .

Synthesis of Key Starting Material: 2-Amino-5-chloropyridine

The primary starting material for the synthesis of the imidazo[1,2-a]pyridine core is 2-amino-5-chloropyridine. This intermediate is commonly prepared by the chlorination of 2-aminopyridine. Various methods have been reported, including the use of chlorine gas in the presence of a catalyst or the use of hydrochloric acid and an oxidizing agent.[9][10]

A method involving the use of hydrochloric acid and sodium hypochlorite provides a safer alternative to direct chlorination with chlorine gas.[10]

Experimental Protocol: Synthesis of 2-Amino-5-chloropyridine
  • In a well-ventilated fume hood, dissolve 2-aminopyridine in a suitable organic solvent.

  • Under controlled temperature, slowly add a chlorinating agent (e.g., a solution of sodium hypochlorite in hydrochloric acid).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield 2-amino-5-chloropyridine.

Synthetic Route B: C2-Functionalized Precursor Approach

This preferred route involves two main steps: the synthesis of (6-chloroimidazo[1,2-a]pyridin-2-yl)methanol and its subsequent oxidation to the target aldehyde.

Synthetic_Route_B start 2-Amino-5-chloropyridine intermediate (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol start->intermediate Cyclocondensation with 1,3-dichloroacetone & reduction or equivalent product 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde intermediate->product Mild Oxidation (e.g., MnO2, PCC)

Figure 2: Overall workflow for the synthesis via the C2-functionalized precursor approach.
Step 1: Synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

The synthesis of this key intermediate can be achieved through the cyclocondensation of 2-amino-5-chloropyridine with a suitable three-carbon building block that introduces the required hydroxymethyl group at the C2 position. One common method involves the use of 1,3-dichloroacetone followed by reduction of the initially formed 2-chloromethyl derivative.

Experimental Protocol: Synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
  • Cyclocondensation:

    • To a solution of 2-amino-5-chloropyridine in a suitable solvent (e.g., ethanol), add 1,3-dichloroacetone.

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

    • After cooling, the intermediate 2-chloromethyl-6-chloroimidazo[1,2-a]pyridine can be isolated.

  • Hydrolysis and Reduction:

    • The 2-chloromethyl intermediate can be hydrolyzed to the corresponding alcohol under appropriate conditions.

    • Alternatively, a more direct approach involves using a building block that already contains a protected hydroxyl group.

Step 2: Oxidation of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol to 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

The final step is the oxidation of the primary alcohol to the aldehyde. It is crucial to use mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

Common Mild Oxidizing Agents:

  • Manganese dioxide (MnO₂): A widely used and effective reagent for the oxidation of allylic and benzylic alcohols.

  • Pyridinium chlorochromate (PCC): A versatile reagent for the oxidation of primary alcohols to aldehydes.

  • Dess-Martin periodinane (DMP): A hypervalent iodine reagent that allows for mild and selective oxidation.

Experimental Protocol: Oxidation to the Aldehyde
  • Dissolve (6-chloroimidazo[1,2-a]pyridin-2-yl)methanol in a suitable anhydrous solvent (e.g., dichloromethane).

  • Add the chosen mild oxidizing agent (e.g., activated MnO₂) portion-wise at room temperature.

  • Stir the reaction mixture vigorously and monitor its progress by TLC.

  • Upon completion, filter off the oxidizing agent and any solid byproducts.

  • Wash the filter cake with the solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde as a solid.

Data Summary

The following table summarizes key data for the starting material, intermediate, and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2-Amino-5-chloropyridineC₅H₅ClN₂128.56Off-white to light yellow crystalline solid[11]
(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanolC₈H₇ClN₂O182.61Solid[7]
6-Chloroimidazo[1,2-a]pyridine-2-carbaldehydeC₈H₅ClN₂O180.59Solid

Conclusion

The synthesis of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is most efficiently achieved through a two-step process involving the preparation of (6-chloroimidazo[1,2-a]pyridin-2-yl)methanol followed by its mild oxidation. This approach circumvents the regioselectivity issues associated with direct formylation of the 6-chloroimidazo[1,2-a]pyridine core. The resulting aldehyde is a versatile intermediate for the synthesis of more complex molecules for drug discovery and development.

References

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available at: [Link]

  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]

  • Tetrahedron Letters. Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Available at: [Link]

  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available at: [Link]

  • RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link]

  • Patsnap Eureka. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.
  • Dissertation. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Available at: [Link]

  • Google Patents. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
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  • YouTube. VILSMEIER HAACK REACTION. Available at: [Link]

  • Chemical Papers. Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Available at: [Link]

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  • PMC - NIH. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Available at: [Link]

  • Google Patents. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Google Patents. Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
  • (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol. Available at: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available at: [Link]

  • PubChem. (6-Chloroimidazo(1,2-a)pyridin-2-yl)methanol. Available at: [Link]

  • PubChemLite. (6-chloroimidazo[1,2-a]pyridin-2-yl)methanol. Available at: [Link]

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Exploratory

6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde chemical properties

An In-Depth Technical Guide to 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde: Properties, Synthesis, and Applications Executive Summary 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a functionalized heterocyclic compo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde: Properties, Synthesis, and Applications

Executive Summary

6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a functionalized heterocyclic compound built upon the imidazo[1,2-a]pyridine core. This bicyclic aromatic system is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous commercially successful drugs, including Zolpidem (anxiolytic) and Alpidem (anxiolytic).[1][2] The presence of a chlorine atom at the 6-position and a highly reactive carbaldehyde group at the 2-position makes this molecule a versatile and valuable intermediate for the synthesis of diverse compound libraries. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, characteristic reactivity, and strategic applications for researchers and professionals engaged in drug discovery and development.

Physicochemical and Structural Properties

The unique arrangement of functional groups on the rigid imidazo[1,2-a]pyridine core dictates the molecule's physical and chemical behavior.

2.1 Identity and Structure

  • IUPAC Name: 6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde

  • Molecular Formula: C₈H₅ClN₂O

  • Molecular Weight: 180.59 g/mol

  • CAS Number: A specific CAS number for this isomer is not consistently reported in major databases. For reference, the related isomer, 6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, is commonly listed under CAS 29096-59-1.[3][4][5]

  • Structure: Chemical structure of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

2.2 Tabulated Physicochemical Data

PropertyValue / DescriptionSource / Rationale
Appearance Expected to be a light yellow to tan solid.Based on related imidazopyridine aldehydes.[6]
Melting Point Data not publicly available. The related 6-chloro-2-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde melts at 146-150 °C.[6]Analogy
Solubility Soluble in polar organic solvents such as DMSO, DMF, and moderately soluble in dichloromethane and ethyl acetate. Sparingly soluble in water.General heterocyclic properties.
XLogP3 (Predicted) 2.2Prediction based on structure.[7]
Storage Temperature 0-8 °C, under inert atmosphere.Recommended for aldehydes and halogenated heterocycles to prevent degradation.[6]

Synthesis and Manufacturing Strategy

The synthesis of 6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde requires a strategic approach, as direct formylation of the parent heterocycle is electronically disfavored at the C2 position. The inherent electronic properties of the imidazo[1,2-a]pyridine ring render the C3 position most susceptible to electrophilic attack.[8][9] Therefore, a multi-step, precursor-based synthesis is the most logical and field-proven methodology.

3.1 Retrosynthetic Analysis and Proposed Pathway

A robust synthetic strategy involves two key stages:

  • Formation of the Core Heterocycle: Construction of the 6-chloro-2-methylimidazo[1,2-a]pyridine precursor via a classical cyclocondensation reaction.

  • Oxidation of the C2-Methyl Group: Selective oxidation of the methyl group to the desired carbaldehyde.

This approach offers high regioselectivity and utilizes readily available starting materials.

3.2 Synthetic Workflow Diagram

The following diagram illustrates the proposed two-step synthesis.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Selective Oxidation A 5-Chloro-2-aminopyridine C 6-Chloro-2-methylimidazo[1,2-a]pyridine A->C Reflux, Ethanol B Chloroacetone B->C D 6-Chloro-2-methylimidazo[1,2-a]pyridine F 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde D->F Dioxane/H2O, Reflux E Selenium Dioxide (SeO2) E->F

Caption: Proposed two-step synthesis of the target compound.

3.3 Detailed Experimental Protocol: Oxidation of 6-Chloro-2-methylimidazo[1,2-a]pyridine

This protocol describes the selective oxidation of the C2-methyl group, a critical step in accessing the 2-carbaldehyde derivative.

Materials:

  • 6-Chloro-2-methylimidazo[1,2-a]pyridine (1.0 eq)

  • Selenium dioxide (SeO₂, 1.1 eq)

  • 1,4-Dioxane

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Hexane mixture

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chloro-2-methylimidazo[1,2-a]pyridine (1.0 eq) in a 10:1 mixture of 1,4-dioxane and water.

  • Addition of Oxidant: Add selenium dioxide (1.1 eq) to the suspension.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

    • Causality: The elevated temperature is necessary to overcome the activation energy for the oxidation. Selenium dioxide is a well-established reagent for the selective oxidation of benzylic-like methyl groups to aldehydes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite to remove the black selenium precipitate. Wash the pad with dichloromethane. c. Combine the filtrates and transfer to a separatory funnel. d. Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ solution until effervescence ceases. e. Extract the aqueous layer three times with dichloromethane.

  • Purification: a. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. b. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. c. Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde.

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the dual reactivity of its aldehyde group and its heterocyclic core.

4.1 Reactivity of the Aldehyde Functional Group

The C2-carbaldehyde is an electrophilic center and a versatile handle for constructing a wide array of derivatives. Key transformations include:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form C2-aminomethyl derivatives.

  • Wittig Reaction: Reaction with phosphorus ylides to generate C2-alkenyl derivatives, extending the carbon chain.

  • Oxidation: Oxidation to the corresponding 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid using reagents like potassium permanganate or silver oxide.

  • Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds to form more complex scaffolds.[10]

4.2 Derivatization Pathways

G cluster_aldehyde Aldehyde Reactions cluster_core Core Reactions start 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde A C2-Aminomethyl Derivative start->A R2NH, NaBH(OAc)3 B C2-Alkenyl Derivative start->B Wittig Reagent C C2-Carboxylic Acid start->C KMnO4 (Oxidation) D C2-Hydroxymethyl Derivative start->D NaBH4 (Reduction) E C6-Aryl/Alkyl Derivative start->E R-B(OH)2, Pd Catalyst (Suzuki Coupling)

Caption: Key derivatization reactions from the title compound.

Spectroscopic and Analytical Profile

The structural features of 6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde give rise to a distinct spectroscopic signature. The following data are predicted based on established principles and analysis of related structures.[11]

AnalysisExpected Observations
¹H NMR (400 MHz, CDCl₃)δ ~10.1 (s, 1H, CHO), δ ~8.2 (s, 1H, H-3), δ ~8.1 (s, 1H, H-5), δ ~7.7 (d, 1H, H-8), δ ~7.3 (dd, 1H, H-7).
¹³C NMR (100 MHz, CDCl₃)δ ~185 (C=O), δ ~145-150 (imidazole carbons), δ ~115-130 (pyridine carbons).
IR Spectroscopy (KBr, cm⁻¹)~1690 cm⁻¹ (strong, C=O stretch of aryl aldehyde), ~1100 cm⁻¹ (C-Cl stretch).
Mass Spectrometry (EI)m/z (%) = 180/182 ([M]⁺/[M+2]⁺, ~3:1 ratio characteristic of one chlorine atom), 179/181 ([M-H]⁺), 151/153 ([M-CHO]⁺).

Interpretation:

  • ¹H NMR: The most downfield signal is the aldehyde proton, appearing as a sharp singlet. The proton at the C3 position will also be a singlet. The protons on the pyridine ring (H5, H7, H8) will show characteristic aromatic shifts and coupling patterns.

  • Mass Spec: The presence of a single chlorine atom will be readily apparent from the characteristic M/M+2 isotopic pattern with an approximate 3:1 intensity ratio.

Applications in Research and Drug Discovery

The title compound is not an end-product but a strategic starting point for the synthesis of pharmacologically active molecules.[12]

6.1 Role as a Versatile Intermediate The primary application is as a building block. The reactive aldehyde allows for the systematic introduction of diverse chemical functionalities, enabling the rapid generation of libraries containing hundreds or thousands of related compounds. These libraries are essential for high-throughput screening campaigns to identify initial "hit" compounds against biological targets.

6.2 Therapeutic Potential of the Scaffold Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a wide range of biological activities, making this a promising core for drug development in areas including:[1][9]

  • Oncology: As inhibitors of kinases and other signaling proteins.

  • Infectious Diseases: As novel antibacterial and antitubercular agents.

  • Neuroscience: As modulators of CNS receptors.

6.3 Drug Discovery Workflow

G A 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde (Core Building Block) B Parallel Synthesis / Derivatization (e.g., Reductive Amination) A->B C Diverse Compound Library B->C D High-Throughput Screening (HTS) Against Biological Target C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F G Drug Candidate F->G

Caption: Role of the title compound in a typical drug discovery workflow.

Handling, Storage, and Safety

7.1 Stability and Storage Aromatic aldehydes can be susceptible to oxidation to carboxylic acids upon prolonged exposure to air. Halogenated heterocycles may be light-sensitive.

  • Recommended Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool (0-8 °C), dark, and dry place.[6]

7.2 Safety Precautions

  • GHS Classification (Predicted): Based on the parent compound imidazo[1,2-a]pyridine-2-carbaldehyde, it may be harmful if swallowed (Acute Toxicity 4, Oral).[13]

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

References

  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • ResearchGate. (n.d.). Pyridines and Imidazaopyridines With Medicinal Significance. [Link]

  • ResearchGate. (n.d.). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. [Link]

  • ResearchGate. (n.d.). Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework. [Link]

  • MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]

  • ResearchGate. (n.d.). Reaction of 2‐(2‐bromophenyl)imidazo[1, 2‐a]pyridine‐3‐carbaldehyde.... [Link]

  • Asian Journal of Chemical Sciences. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. [Link]

  • Royal Society of Chemistry. (2018). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. [Link]

  • PubMed. (2025). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. [Link]

  • PubChem. (n.d.). Imidazo(1,2-a)pyridine-2-carbaldehyde. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. [Link]

  • PubChemLite. (n.d.). 6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde. [Link]

  • NIH. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
  • Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. [Link]

  • NIH. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]

  • Royal Society of Chemistry. (2020). Copper- and DMF-Mediated Switchable Oxidative C-H Cyanation and Formylation of Imidazo[1,2-a]pyridines Using Ammonium Iodide - Supporting Information. [Link]

  • CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyridines via Three-Component Reaction of 2-Aminopyridines, Aldehydes and Alkynes. [Link]

  • ResearchGate. (n.d.). Fig. 4. 1 H NMR spectrum of (a) 2-pyridinecarboxaldehyde oxime; (b) 3.... [Link]

  • MDPI. (n.d.). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. [Link]

  • Organic Chemistry Portal. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. [Link]

Sources

Foundational

Spectroscopic Data for 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde, a he...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of public, experimentally-derived spectroscopic data for this specific isomer, this guide leverages data from closely related analogues, including 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde, 3,6-Dichloroimidazo[1,2-a]pyridine, 3-Chloroimidazo[1,2-a]pyridine, and the parent imidazo[1,2-a]pyridine scaffold. By presenting and interpreting the ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data for these surrogates, this document offers a robust framework for understanding the expected spectroscopic features of the target compound. Furthermore, this guide discusses the common synthetic routes to this class of molecules, outlines detailed experimental protocols for spectroscopic analysis, and provides predicted data for 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde to facilitate its identification and characterization in a research setting.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a privileged heterocyclic motif, forming the core structure of numerous pharmacologically active compounds.[1] Its unique electronic and structural properties make it a versatile scaffold in drug design, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The precise substitution pattern on this bicyclic system is critical for its biological function and pharmacokinetic properties. Consequently, unambiguous structural elucidation through spectroscopic methods is a cornerstone of the development of new imidazo[1,2-a]pyridine-based therapeutic agents.

6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a key intermediate that allows for further synthetic modifications at the 2-position, enabling the creation of diverse chemical libraries for biological screening. Accurate and comprehensive spectroscopic data is therefore essential for confirming its synthesis and purity.

Synthetic Pathways: The Vilsmeier-Haack Approach

A common and effective method for the formylation of electron-rich heterocyclic systems like imidazo[1,2-a]pyridines is the Vilsmeier-Haack reaction.[2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring.

The synthesis of the target compound would likely proceed via the initial formation of the 6-chloroimidazo[1,2-a]pyridine core, followed by a regioselective formylation at the C-2 position. The analogous synthesis of the 3-carbaldehyde isomer has been well-documented and proceeds through a similar pathway.[2]

G cluster_0 Synthesis of 6-Chloroimidazo[1,2-a]pyridine Core cluster_1 Vilsmeier-Haack Formylation 5-chloro-2-aminopyridine 5-chloro-2-aminopyridine Cyclocondensation Cyclocondensation 5-chloro-2-aminopyridine->Cyclocondensation Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Cyclocondensation 6-Chloroimidazo[1,2-a]pyridine 6-Chloroimidazo[1,2-a]pyridine Cyclocondensation->6-Chloroimidazo[1,2-a]pyridine Formylation Formylation 6-Chloroimidazo[1,2-a]pyridine->Formylation POCl3_DMF POCl3 / DMF Vilsmeier_Reagent Vilsmeier Reagent Formation POCl3_DMF->Vilsmeier_Reagent Vilsmeier_Reagent->Formylation Target_Compound 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde Formylation->Target_Compound G cluster_0 Isomeric Relationship and Spectroscopic Distinction cluster_1 Key ¹H NMR Differences cluster_2 Key ¹³C NMR Differences 2-carbaldehyde 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde (Target Compound) 3-carbaldehyde 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde (Isomer) 2-carbaldehyde->3-carbaldehyde Positional Isomers 2-H3_singlet H-3: Singlet 2-carbaldehyde->2-H3_singlet 2-C2_downfield C-2: Downfield shift 2-carbaldehyde->2-C2_downfield 3-H2_singlet H-2: Singlet 3-carbaldehyde->3-H2_singlet 3-C3_downfield C-3: Downfield shift 3-carbaldehyde->3-C3_downfield

Figure 2: Key NMR distinctions between the 2- and 3-carbaldehyde isomers.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Ionization: Ionize the sample to generate charged molecules or fragments.

  • Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

The molecular formula of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is C₈H₅ClN₂O.

  • Molecular Weight: 180.59 g/mol

  • Monoisotopic Mass: 180.0090 Da

In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺) would be observed at m/z 180.0090. A key feature to look for is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%). Therefore, the mass spectrum will show two molecular ion peaks:

  • [M]⁺: corresponding to the molecule containing ³⁵Cl.

  • [M+2]⁺: corresponding to the molecule containing ³⁷Cl, with an intensity of approximately one-third of the [M]⁺ peak.

This characteristic isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a sample, which causes vibrations of the chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory) or as a solution.

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Wavenumber (cm⁻¹)Functional GroupVibration
~1690-1710C=O (aldehyde)Stretching
~2720 and ~2820C-H (aldehyde)Stretching
~1640-1450C=C and C=N (aromatic)Stretching
~1200-1000C-NStretching
~800-600C-ClStretching

Interpretation and Causality:

  • The most prominent and diagnostic peak will be the strong absorption from the carbonyl (C=O) stretch of the aldehyde, typically found around 1700 cm⁻¹.

  • The presence of the aldehyde is further confirmed by the two weaker bands for the aldehyde C-H stretch near 2720 and 2820 cm⁻¹.

  • The various absorptions in the fingerprint region (below 1500 cm⁻¹) will be characteristic of the imidazo[1,2-a]pyridine ring system and the C-Cl bond.

Conclusion

References

  • (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 36439–36454.
  • (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667.
  • PubChem. (n.d.). Imidazo(1,2-a)pyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • (1985). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • (2018).
  • (2014). Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions. The Royal Society of Chemistry.
  • (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study.
  • (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22263–22279.
  • (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction.
  • (2024).

Sources

Exploratory

1H NMR and 13C NMR of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde Abstract 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound of significant interest in...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

Abstract

6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate for the synthesis of pharmacologically active molecules. Accurate structural elucidation is paramount for its application in drug discovery and development. This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. We will explore the theoretical basis for chemical shift and coupling constant predictions, grounded in the analysis of analogous structures and established NMR principles. This document serves as a practical reference for researchers, scientists, and drug development professionals, offering a detailed workflow for spectral interpretation and a robust protocol for data acquisition.

Introduction

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] The introduction of a chlorine atom at the 6-position and a carbaldehyde group at the 2-position creates a versatile building block with specific electronic and steric properties that can be leveraged for targeted drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural confirmation of such organic molecules in solution.[2] By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, one can confirm the regiochemistry of substitution and the overall integrity of the molecular framework.

This guide explains the expected spectral features of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde, rationalizing the influence of its distinct functional groups on the NMR parameters.

Molecular Structure and Atom Numbering

A standardized numbering system is essential for clear communication of NMR assignments. The structure and IUPAC numbering for 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde are presented below. This numbering will be used throughout this guide.

Caption: Structure and IUPAC numbering of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information on the number of distinct proton environments and their connectivity. For this molecule, we expect to see five signals: one for the aldehyde proton and four for the aromatic protons on the fused ring system.

Causality of Chemical Shifts and Multiplicity
  • Aldehyde Proton (CHO): The proton of an aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen. It is expected to appear as a singlet far downfield, typically in the range of δ 9.5-10.5 ppm.

  • Imidazole Ring Proton (H-3): This proton is on an electron-rich imidazole ring but is influenced by the adjacent electron-withdrawing aldehyde group. It will likely appear as a singlet (no adjacent protons) in the aromatic region, estimated around δ 8.0-8.5 ppm.

  • Pyridine Ring Protons (H-5, H-7, H-8):

    • H-5: This proton is peri to the bridgehead nitrogen (N-4) and will be significantly deshielded. It is expected to be the most downfield of the pyridine ring protons. The presence of the C-6 chloro group will have a minor effect. H-5 will appear as a doublet, coupled to H-7, but with potential for a smaller meta-coupling to H-8. A doublet of doublets or a broad doublet is expected.

    • H-8: This proton is ortho to the bridgehead nitrogen (N-1), leading to deshielding. It will appear as a doublet of doublets, showing ortho coupling to H-7 and meta coupling to H-5.

    • H-7: This proton is ortho to the electron-withdrawing chloro group at C-6, which will cause a downfield shift. It will appear as a doublet of doublets due to ortho couplings with both H-8 and H-5.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde in a standard solvent like CDCl₃. These predictions are based on data from similar imidazo[1,2-a]pyridine systems.[3][4]

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J) in Hz
H-2 (CHO)9.8 - 10.2s (singlet)-
H-58.2 - 8.5d (doublet)J5,7 ≈ 1.5-2.0 Hz (meta)
H-38.0 - 8.3s (singlet)-
H-87.6 - 7.9d (doublet)J8,7 ≈ 9.0-9.5 Hz (ortho)
H-77.2 - 7.5dd (doublet of doublets)J7,8 ≈ 9.0-9.5 Hz, J7,5 ≈ 1.5-2.0 Hz

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals for the eight carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon.

Causality of Chemical Shifts
  • Carbonyl Carbon (C-2, CHO): The carbonyl carbon of the aldehyde is the most deshielded carbon due to the direct attachment to a highly electronegative oxygen atom. It is expected to appear in the range of δ 180-190 ppm.[5]

  • Bridgehead Carbon (C-8a): This quaternary carbon is part of both rings and its chemical shift will be influenced by both nitrogen atoms. It typically appears in the δ 140-145 ppm region.

  • C-2: Attached to the electron-withdrawing aldehyde group and the imidazole nitrogen, this carbon will be significantly downfield.

  • C-6: This carbon is directly attached to the electronegative chlorine atom, causing a significant downfield shift (ipso-effect).

  • Other Aromatic Carbons (C-3, C-5, C-7, C-8): The remaining carbons will appear in the typical aromatic region (δ 110-140 ppm). Their precise shifts are determined by their proximity to the nitrogen atoms and the chloro-substituent. Generally, carbons ortho and para to the chloro group will be more affected than the meta carbon.

Predicted ¹³C NMR Data
CarbonPredicted δ (ppm)Notes
C-2 (CHO)182 - 188Aldehyde Carbonyl
C-2145 - 150Attached to CHO and N-1
C-8a141 - 144Bridgehead Carbon
C-6128 - 132Attached to Chlorine
C-5125 - 128
C-8118 - 122
C-7115 - 119
C-3112 - 116

Structural Verification with 2D NMR

To provide unequivocal assignment of all signals, 2D NMR experiments are indispensable. The following workflow illustrates how these experiments validate the proposed structure.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC Final Final Structure Confirmation COSY->Final H-7 to H-8 & H-5 HSQC->Final Assign C-H pairs HMBC->Final Confirm Quaternary C's & Connectivity

Caption: Workflow for structural elucidation using 1D and 2D NMR techniques.

Key HMBC Correlations for Verification:

  • The aldehyde proton (H-2, CHO) should show a correlation to C-2.

  • The H-3 proton should show correlations to C-2 and the bridgehead carbon C-8a.

  • The H-5 proton should show correlations to C-7 and the bridgehead carbon C-8a.

Experimental Protocol

This section provides a standardized protocol for acquiring high-quality NMR data for 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde.

6.1. Sample Preparation

  • Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the tube and gently vortex or invert until the sample is fully dissolved.

6.2. Spectrometer Setup and Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Temperature: 298 K (25 °C).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16 (adjust for concentration).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Spectral Width: ~240 ppm (centered around 120 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 (or more, as needed for signal-to-noise).

  • 2D NMR (COSY, HSQC, HMBC):

    • Utilize standard, gradient-selected pulse programs provided by the spectrometer software.

    • Optimize spectral widths in both dimensions to cover the relevant signal regions.

    • Set the number of increments in the indirect dimension (F1) to achieve adequate resolution (e.g., 256-512 for COSY, 128-256 for HSQC/HMBC).

    • Adjust the number of scans per increment to achieve sufficient signal-to-noise.

6.3. Data Processing

  • Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

  • Perform Fourier transformation.

  • Phase correct all spectra manually.

  • Calibrate the ¹H spectrum by setting the TMS peak to δ 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to δ 77.16 ppm.[5]

  • Integrate the ¹H signals.

  • Analyze 2D spectra to establish correlations and finalize assignments.

Conclusion

The ¹H and ¹³C NMR spectra of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde exhibit distinct and predictable features that are directly correlated with its molecular structure. The strong deshielding of the aldehyde proton, the characteristic splitting patterns of the pyridine ring protons, and the influence of the chloro-substituent on the carbon chemical shifts provide a unique spectroscopic fingerprint. By employing a systematic approach that combines 1D and 2D NMR techniques as outlined in this guide, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of subsequent drug development efforts.

References

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • Abu Thaher, B. A. (2006). Synthesis of Some New Substituted Imidazo(1,2-a)pyridines and Their 2-one Derivatives. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38. [Link]

  • Alpan, A. S., & Gürsoy, A. (2005). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 10(4), 513-520. [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

  • Royal Society of Chemistry. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

  • Royal Society of Chemistry. (n.d.). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. [Link]

  • Govindasamy, R., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • Chemistry LibreTexts. (2021, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. [Link]

Sources

Foundational

An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological acti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological activities.[1] The functionalization of this core, such as the introduction of a chloro group and a carbaldehyde moiety, creates versatile intermediates for the synthesis of novel therapeutic agents. 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is one such compound of interest in medicinal chemistry and drug discovery. Its precise characterization is paramount for ensuring the integrity of subsequent synthetic steps and for understanding its metabolic fate. Mass spectrometry (MS) stands as a powerful analytical technique for the structural elucidation and quantification of such small molecules, offering high sensitivity and specificity.[2]

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the mass spectrometry analysis of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde. It details a robust analytical workflow, from sample preparation to data interpretation, grounded in established scientific principles and field-proven insights.

Physicochemical Properties and Expected Mass-to-Charge Ratios

A thorough understanding of the analyte's fundamental properties is the first step in developing a robust mass spectrometry method.

PropertyValueSource
Molecular Formula C₈H₅ClN₂OChemShuttle[3]
Molecular Weight 180.59 g/mol ChemShuttle[3]
Exact Mass 180.00904 DaPubChem
Predicted [M+H]⁺ 181.01631 m/zPubChem
Predicted [M+Na]⁺ 202.99825 m/zPubChem
Predicted [M-H]⁻ 179.00175 m/zPubChem

Recommended Analytical Workflow: A Step-by-Step Guide

The following workflow outlines a comprehensive approach to the mass spectrometry analysis of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde, leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS) for optimal separation and structural characterization.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 Mass Spectrometry cluster_3 Data Analysis Prep Dissolution & Dilution Filter Syringe Filtration Prep->Filter Removal of particulates LC Reversed-Phase HPLC Filter->LC Gradient Gradient Elution LC->Gradient ESI Electrospray Ionization (ESI) Gradient->ESI MS1 Full Scan (MS1) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID Precursor Ion Selection MS2 Product Ion Scan (MS2) CID->MS2 Spectrum Spectrum Interpretation MS2->Spectrum Fragmentation Fragmentation Pathway Analysis Spectrum->Fragmentation Fragmentation_Pathway M_H [M+H]⁺ m/z 181.0 M_H_CHO [M+H-CHO]⁺ m/z 152.0 M_H->M_H_CHO Loss of CHO radical M_H_CO [M+H-CO]⁺ m/z 153.0 M_H->M_H_CO Loss of CO Imidazo_fragment Imidazo-carbaldehyde fragment m/z 96.0 M_H->Imidazo_fragment Ring Cleavage Pyridine_fragment Chloropyridinium ion m/z 112.0 M_H_CHO->Pyridine_fragment Further fragmentation M_H_CO->Pyridine_fragment Ring Cleavage

Sources

Exploratory

reactivity of the aldehyde group in 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde This guide provides a comprehensive exploration of the chemical reactivity inherent to the aldehyde fun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

This guide provides a comprehensive exploration of the chemical reactivity inherent to the aldehyde functionality of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde. This molecule is a key intermediate in pharmaceutical research, valued for its unique properties in the synthesis of bioactive compounds.[1] The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure," appearing in numerous pharmacologically active agents, including therapeutics for anxiety, cancer, and infectious diseases.[2][3][4][5] The aldehyde group at the C-2 position serves as a versatile synthetic handle, enabling a wide array of chemical transformations crucial for drug discovery and the development of targeted therapies.[1][6]

The reactivity of the aldehyde is significantly influenced by the electronic landscape of the fused heterocyclic system. The imidazo[1,2-a]pyridine ring, particularly the pyridine-like nitrogen, exerts an electron-withdrawing effect. This effect, compounded by the inductive-withdrawing nature of the chlorine atom at the C-6 position, enhances the electrophilicity of the carbonyl carbon.[7][8] Consequently, the aldehyde group in this scaffold is highly susceptible to nucleophilic attack, making it a prime substrate for a variety of synthetic elaborations.

G cluster_0 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde cluster_1 Electronic Effects mol mol effect1 Pyridine-like Nitrogen: -I, -M Effects effect2 C-6 Chlorine Atom: -I Effect result Enhanced Electrophilicity of Carbonyl Carbon (δ+) effect1->result Increases reactivity effect2->result Increases reactivity

Caption: Electronic landscape of the target molecule.

Nucleophilic Addition Reactions

Nucleophilic addition is the cornerstone of aldehyde chemistry. The polarized carbon-oxygen double bond readily accepts electron pairs from nucleophiles. For heterocyclic aldehydes like the one , the electronic structure of the ring system plays a significant role in modulating this reactivity.[7]

In protic solvents such as water or methanol, aldehydes can exist in equilibrium with their corresponding gem-diol (hydrated) or hemiacetal forms.[7][9] Studies on related pyridine- and imidazole-carboxaldehydes have shown that the position of the aldehyde group and the nature of the solvent influence the extent of this equilibrium.[7][9] Given the electrophilic nature of the carbonyl in 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde, the formation of such adducts in protic media is an expected and important consideration during reaction design and spectroscopic analysis.

Condensation Reactions: Building Molecular Complexity

Condensation reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, allowing for the extension of the molecular framework from the aldehyde anchor point.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (e.g., malonic acid derivatives, cyanoacetates), typically catalyzed by a weak base like piperidine or pyridine.[10][11] This reaction is a modification of the aldol condensation and results in the formation of an α,β-unsaturated product after a dehydration step.[10][11] The use of a mild base is critical to facilitate deprotonation of the active methylene compound without inducing self-condensation of the aldehyde.[10]

The Doebner modification, which employs pyridine as the solvent and catalyst, is particularly effective when one of the activating groups on the nucleophile is a carboxylic acid, as it often leads to a subsequent decarboxylation.[10][12]

G cluster_0 Knoevenagel Condensation Mechanism A 1. Deprotonation Active Methylene Compound (Z-CH2-Z') by Base (e.g., Piperidine) B 2. Enolate Formation (Z-CH--Z') A->B Forms nucleophile C 3. Nucleophilic Attack Enolate attacks aldehyde carbonyl carbon B->C D 4. Aldol-type Intermediate (Alkoxide) C->D E 5. Protonation Alkoxide is protonated D->E F 6. Dehydration Elimination of H2O E->F G 7. Product α,β-unsaturated compound F->G

Caption: Mechanism of the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Diethyl Malonate

  • Setup: To a solution of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 mmol) and diethyl malonate (1.2 mmol) in toluene (15 mL), add piperidine (0.1 mmol) as a catalyst.

  • Reaction: Equip the flask with a Dean-Stark apparatus to remove water azeotropically. Heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Wash the organic layer with dilute HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the corresponding ethyl 2-cyano-3-(6-chloroimidazo[1,2-a]pyridin-2-yl)acrylate.

Wittig Reaction

The Wittig reaction is a highly versatile and widely used method for synthesizing alkenes from aldehydes or ketones.[13] The reaction employs a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium salt with a strong base.[14][15] The ylide then reacts with the aldehyde to form a four-membered oxaphosphetane intermediate, which subsequently collapses to yield the alkene and a phosphine oxide byproduct.[14]

The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally afford (E)-alkenes, while non-stabilized (alkyl-substituted) ylides typically yield (Z)-alkenes.[16]

G cluster_0 Wittig Reaction Workflow A 1. Ylide Preparation Triphenylphosphonium salt + Strong Base (e.g., n-BuLi) B 2. Ylide Formation Ph3P=CHR A->B C 3. Reaction with Aldehyde 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde B->C Nucleophilic attack D 4. [2+2] Cycloaddition Formation of Oxaphosphetane Intermediate C->D E 5. Cycloreversion Collapse of intermediate D->E F 6. Products Alkene + Triphenylphosphine oxide E->F

Caption: General workflow for the Wittig reaction.

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend (carbethoxymethyl)triphenylphosphonium bromide (1.2 mmol) in anhydrous THF (10 mL). Cool the suspension to 0 °C in an ice bath. Add a solution of sodium hexamethyldisilazide (NaHMDS) (1.2 mmol, 1.0 M in THF) dropwise. Stir the resulting orange-red mixture for 1 hour at 0 °C.

  • Reaction: To the freshly prepared ylide solution, add a solution of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the residue by flash column chromatography (silica gel) to isolate the target (E)-alkene.[15]

Oxidation and Reduction of the Aldehyde

Standard transformations of the aldehyde group, such as oxidation to a carboxylic acid and reduction to a primary alcohol, are readily applicable to 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde, providing access to other key functionalized intermediates.

Oxidation to Carboxylic Acid

The aldehyde can be smoothly oxidized to the corresponding 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid. This transformation is fundamental for preparing amides, esters, and other carboxylic acid derivatives.

Oxidizing AgentTypical ConditionsExpected Yield
Potassium Permanganate (KMnO₄)Acetone/water, 0 °C to RTGood to Excellent
Jones Reagent (CrO₃/H₂SO₄)Acetone, 0 °CGood
Pinnick Oxidation (NaClO₂)t-BuOH/water, NaH₂PO₄ bufferExcellent

Experimental Protocol: Pinnick Oxidation

  • Setup: Dissolve 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 mmol) in tert-butanol (10 mL).

  • Reagent Addition: Add a solution of sodium chlorite (NaClO₂, 1.5 mmol) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 mmol) in water (5 mL).

  • Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the mixture with water and adjust the pH to ~3 with dilute HCl. Extract the product with ethyl acetate.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting carboxylic acid by recrystallization or chromatography.

Reduction to Primary Alcohol

Reduction of the aldehyde to 6-chloroimidazo[1,2-a]pyridin-2-yl)methanol provides a primary alcohol, a versatile functional group for further synthetic manipulations, such as etherification or conversion to a leaving group.

Reducing AgentTypical ConditionsExpected Yield
Sodium Borohydride (NaBH₄)Methanol or Ethanol, 0 °C to RTExcellent
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Et₂O, 0 °CExcellent
Diisobutylaluminium Hydride (DIBAL-H)Toluene or DCM, -78 °CGood to Excellent

Experimental Protocol: NaBH₄ Reduction

  • Setup: Dissolve 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 mmol) in methanol (15 mL) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 mmol) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour, or until TLC shows complete conversion.

  • Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Purification: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the crude alcohol, which can be purified by column chromatography if necessary.

Conclusion

The aldehyde group of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a highly reactive and synthetically valuable functional group. Its enhanced electrophilicity, a direct consequence of the electronic properties of the heterocyclic core, makes it an excellent substrate for a wide range of transformations. The protocols and mechanistic insights provided in this guide, grounded in established chemical principles and analogous reactions, offer researchers and drug development professionals a robust framework for leveraging this key building block in the synthesis of novel and potentially therapeutic agents.[4][17]

References

  • Benchchem. (n.d.). Experimental procedure for synthesizing 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde.
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  • Chem-Impex. (n.d.). 6-Chloro-Imidazo[1,2-a]pyridine-2-carbaldehyde.
  • Cambridge University Press. (n.d.). Knoevenagel Condensation.
  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis.
  • ChemShuttle. (n.d.). 6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde.
  • Wikipedia. (n.d.). Knoevenagel condensation.
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  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
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  • Chavana, K. H., & Kedar, N. A. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Chemistry & Biology Interface, 11(1), 34-39.
  • National Institutes of Health. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC - NIH.
  • Lombardino, J. G. (1965). Preparation and New Reactions of Imidazo[l,2-a]pyridines. Journal of Organic Chemistry.
  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Sigma-Aldrich. (n.d.). Knoevenagel Condensation Reaction.
  • Wikipedia. (n.d.). Wittig reaction.
  • ResearchGate. (n.d.). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance.
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  • ResearchGate. (n.d.). Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes.
  • Google Patents. (n.d.). RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones.
  • ResearchGate. (n.d.). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • PubMed. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Chloroisoquinoline-1-carbaldehyde.
  • Chavana, K. H., & Kedar, N. A. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Chemistry & Biology Interface, 11(1), 34-39.
  • Royal Society of Chemistry. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions.
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Sources

Foundational

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Core in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activities of Imidazo[1,2-a]pyridine Derivatives The imidazo[1,2-a]pyridine ring system, a fused bicyclic heterocycle containing a bridgehead nitrogen atom, is recognized in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activities of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine ring system, a fused bicyclic heterocycle containing a bridgehead nitrogen atom, is recognized in medicinal chemistry as a "privileged scaffold."[1][2][3][4] This designation stems from its structural motif appearing in a multitude of compounds that exhibit a wide array of significant biological activities and bind to diverse biological targets. Its structural similarity to purines and the indole group allows it to interact with various biological systems.[5] The versatility of this core is demonstrated by its presence in several commercially available drugs, including Zolpidem (an insomnia medication), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent), which underscores its therapeutic relevance.[2][3][6][7]

Derivatives of this scaffold have been extensively explored, revealing a remarkable spectrum of pharmacological properties, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2][3][5][8] This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of these biological activities. It delves into the underlying mechanisms of action, presents key structure-activity relationship (SAR) insights, and provides detailed experimental protocols for evaluating these derivatives, thereby offering a foundational resource for the continued development of imidazo[1,2-a]pyridine-based therapeutic agents.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the discovery of novel anticancer agents. These derivatives exert their effects by modulating a variety of signaling pathways and cellular processes critical to cancer cell proliferation, survival, and metastasis.[9]

Key Mechanisms of Anticancer Action
  • Kinase Inhibition : A primary mechanism is the inhibition of protein kinases that drive oncogenic signaling. Many derivatives have been developed as potent inhibitors of the PI3K/Akt/mTOR pathway , which is commonly dysregulated in numerous cancers.[9][10][11][12] For instance, certain derivatives with a 1,2,4-oxadiazole substituent show potent PI3Kα inhibition with IC50 values in the low nanomolar range.[10] By blocking this pathway, these compounds can effectively halt cell growth and induce programmed cell death (apoptosis). Other kinases targeted by this scaffold include Cyclin-Dependent Kinases (CDKs) and Platelet-Derived Growth Factor Receptor (PDGFR), highlighting the scaffold's adaptability in targeting different cancer vulnerabilities.[11][13]

  • Tubulin Polymerization Inhibition : Several imidazo[1,2-a]pyridine derivatives function as microtubule-targeting agents. They inhibit the polymerization of tubulin, often by binding to the colchicine site, which disrupts the formation of the mitotic spindle.[11][12] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[11]

  • Induction of Apoptosis : A common endpoint for many imidazo[1,2-a]pyridine-based anticancer agents is the induction of apoptosis. Treatment of cancer cells with these compounds has been shown to increase the expression of pro-apoptotic proteins such as p53, p21, and BAX, while activating the caspase cascade (e.g., caspase-7, -8, and -9).[9][10][14] For example, studies on HCC1937 breast cancer cells demonstrated that specific derivatives cause cell cycle arrest and induce the extrinsic apoptosis pathway, evidenced by increased levels of p53, p21, and active caspases.[14]

Anticancer Activity Data

The following table summarizes the activity of representative imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Compound Class/DerivativeTarget/MechanismCancer Cell Line(s)Reported Potency (IC50)Reference
1,2,4-Oxadiazole DerivativePI3Kα InhibitionT47D (Breast)>10 µM[10]
Compound 6 (Selenylated)AKT/mTOR Inhibition, ApoptosisA375 (Melanoma), HeLa (Cervical)<12 µM[10]
Compound IP-5 p53/p21 Upregulation, ApoptosisHCC1937 (Breast)45 µM[14]
Imidazo[1,2-a]pyridine-3-carboxylatePI3K/Akt/mTOR InhibitionA549 (Lung)Not specified[10]
Compound 28 PDGFRβ InhibitionC6 (Glioma) XenograftEC50 = 65 ng/mL (in vivo)[13]
Visualization of Key Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR pathway inhibited by imidazo[1,2-a]pyridine derivatives.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol describes a standard method for assessing the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines.[14][15][16]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., HCC1937)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Imidazo[1,2-a]pyridine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative in complete medium from the stock solution. Final DMSO concentration should be <0.1%.

    • Include a "vehicle control" (medium with the same concentration of DMSO) and a "no-cell" blank control.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no-cell" blank from all other readings.

  • Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Antimicrobial and Antitubercular Activity

The imidazo[1,2-a]pyridine core is a cornerstone in the development of novel agents to combat infectious diseases, showing efficacy against a wide range of bacteria, fungi, and, most notably, Mycobacterium tuberculosis.

Spectrum of Activity
  • Antibacterial and Antifungal: Derivatives have demonstrated potent activity against various bacterial strains, including Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli and Pseudomonas aeruginosa.[5] Some compounds, particularly those conjugated with secondary amines or 1,2,3-triazole moieties, exhibit remarkable antibacterial and antifungal properties.[5][17] The development of these compounds is critical in the fight against multi-drug resistant (MDR) bacterial infections.[8]

  • Antitubercular (Antimycobacterial): This is one of the most promising therapeutic areas for imidazo[1,2-a]pyridines. A specific class, the imidazo[1,2-a]pyridine-3-carboxamides (IPAs) , has emerged as highly potent agents against Mycobacterium tuberculosis.[5][18] These compounds are effective against both drug-sensitive and, crucially, multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB.[6][19] The leading clinical candidate from this class, Telacebec (Q203) , targets the QcrB subunit of the cytochrome bc1 complex , which is essential for cellular respiration and energy production in the bacterium.[6][19]

Antimicrobial and Antitubercular Activity Data
Compound Class/DerivativeTarget Organism(s)Mechanism of ActionReported Potency (MIC)Reference
Imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosisQcrB (cytochrome bc1) inhibitionMIC90 ≤0.006 µM[5][6]
Telacebec (Q203)M. tuberculosis (MDR/XDR)QcrB (cytochrome bc1) inhibitionClinical Candidate[6][19]
Secondary Amine DerivativesS. aureus, E. coli, P. aeruginosaNot specifiedPotent activity reported[5]
Azo-linked DerivativesE. coli, K. pneumoniae (MDR)GyrB (putative)0.5–0.7 mg/mL[20]
Experimental Workflow: High-Throughput Screening (HTS) for Antitubercular Agents

The discovery of novel antitubercular leads like the IPAs often begins with large-scale screening campaigns.

HTS_Workflow cluster_0 Screening Phase cluster_1 Validation & Optimization Compound_Library Imidazo[1,2-a]pyridine Library Primary_Screen Primary Screen (Whole-cell Mtb growth) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Potency & Selectivity) Primary_Screen->Hit_Identification Dose_Response Dose-Response (MIC Determination) Hit_Identification->Dose_Response Cytotoxicity Cytotoxicity Assay (e.g., Vero cells) Dose_Response->Cytotoxicity SAR_Studies SAR Studies & Lead Optimization Cytotoxicity->SAR_Studies Lead_Candidate Lead Candidate for in vivo studies SAR_Studies->Lead_Candidate

Caption: Workflow for high-throughput screening of antitubercular compounds.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol outlines the standard method for determining the MIC of a compound against a bacterial strain.

Objective: To find the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

  • Bacterial strain (e.g., M. tuberculosis H37Rv or S. aureus)

  • Appropriate liquid broth medium (e.g., Middlebrook 7H9 for Mtb, Mueller-Hinton for others)

  • Sterile 96-well microplates

  • Imidazo[1,2-a]pyridine derivative stock solution (in DMSO)

  • Positive control antibiotic (e.g., rifampicin)

  • Bacterial inoculum standardized to a specific McFarland turbidity standard (e.g., 0.5)

Procedure:

  • Plate Preparation:

    • Add 50 µL of sterile broth to all wells of a 96-well plate.

    • Prepare a 2x working stock of the test compound. Add 100 µL of this stock to the first column of wells. This creates a 1:1 dilution.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last column.

  • Inoculation:

    • Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add 50 µL of this final inoculum to each well (except for a sterility control well). This brings the total volume in each well to 100 µL.

  • Controls:

    • Growth Control: Wells containing only broth and inoculum (no compound).

    • Sterility Control: Wells containing only broth (no inoculum).

    • Positive Control: A row of wells with a serial dilution of a known effective antibiotic.

  • Incubation:

    • Seal the plate (e.g., with a breathable film or in a secondary container for Mtb).

    • Incubate at 37°C for the required time (18-24 hours for most bacteria; 7-14 days for M. tuberculosis).

  • Reading Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). This can be assessed visually or with a plate reader. The growth control should be turbid.

Anti-inflammatory Activity

Chronic inflammation is a driver of many diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have emerged as potent anti-inflammatory agents by modulating key signaling pathways that control the inflammatory response.

Mechanism of Action

The anti-inflammatory effects of these compounds are primarily exerted by suppressing pro-inflammatory signaling cascades. A novel derivative, MIA, was shown to suppress the NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines.[21] This suppression leads to a downstream reduction in the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .[21] Molecular docking studies have further supported this by showing that these derivatives can bind directly to the NF-κB p50 subunit and the active sites of COX-1 and COX-2 enzymes.[21][22]

Visualization of Anti-inflammatory Signaling Pathway

NFkB_STAT3_Pathway Cytokine Pro-inflammatory Cytokine (e.g., TNF-α) Receptor Receptor Cytokine->Receptor IKK IKK Receptor->IKK JAK JAK Receptor->JAK IkBa IκBα IKK->IkBa Phosphorylates (leads to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3->Nucleus Translocates Genes iNOS, COX-2 Inflammatory Genes Nucleus->Genes Transcription Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->NFkB Suppresses Inhibitor->STAT3 Suppresses

Caption: Suppression of NF-κB and STAT3 pathways by imidazo[1,2-a]pyridines.

Experimental Protocol: NF-κB p50 DNA Binding ELISA

This protocol describes a method to quantify the activation of the NF-κB pathway.[15]

Objective: To measure the amount of active NF-κB p50 subunit in nuclear extracts that can bind to its specific DNA consensus sequence.

Materials:

  • Cell line (e.g., MDA-MB-231)

  • Cell culture reagents and pro-inflammatory stimulus (e.g., TNF-α)

  • Test imidazo[1,2-a]pyridine derivative

  • Nuclear extraction kit

  • BCA protein assay kit

  • NF-κB p50 Transcription Factor Assay Kit (containing a 96-well plate pre-coated with NF-κB consensus sequence DNA)

  • Microplate reader (450 nm)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Pre-treat cells with various concentrations of the imidazo[1,2-a]pyridine derivative for 1-2 hours.

    • Stimulate the cells with a pro-inflammatory agent (e.g., 10 ng/mL TNF-α) for 30-60 minutes to induce NF-κB activation. Include an unstimulated control.

  • Nuclear Protein Extraction:

    • Harvest the cells and perform nuclear extraction according to the manufacturer's protocol. This separates the nuclear proteins (where active NF-κB is located) from the cytoplasmic fraction.

    • Determine the protein concentration of the nuclear extracts using a BCA assay.

  • ELISA Assay:

    • Add equal amounts of nuclear protein (e.g., 10-20 µg) from each treatment condition to the wells of the NF-κB assay plate.

    • Incubate to allow the active NF-κB p50 to bind to the immobilized DNA.

    • Wash the wells to remove non-specific binding.

    • Add the primary antibody specific to the NF-κB p50 subunit. Incubate.

    • Wash, then add the HRP-conjugated secondary antibody. Incubate.

    • Wash, then add the colorimetric substrate (e.g., TMB). A blue color will develop.

    • Stop the reaction with a stop solution, which will turn the color yellow.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm.

    • The intensity of the color is proportional to the amount of NF-κB p50 bound to the DNA.

    • Compare the absorbance values of the compound-treated samples to the stimulated control to determine the percentage of inhibition.

Antiviral Activity

The structural diversity of imidazo[1,2-a]pyridines has enabled the development of derivatives with activity against a range of viruses by targeting essential viral proteins.

Spectrum of Activity and Targets
  • Influenza Virus: Novel derivatives have been designed as inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRp).[23] These compounds function by disrupting the crucial protein-protein interaction at the PA-PB1 interface , which is essential for viral replication. Screening methods like Surface Plasmon Resonance (SPR) have identified compounds with potent antiviral activity (IC50 in the sub-micromolar range) and broad-spectrum effects against multiple influenza strains.[23]

  • Herpesviruses: Certain derivatives bearing a thioether side chain at the 3-position have shown high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) , with some compounds demonstrating a therapeutic index greater than 150.[7][24]

  • Human Immunodeficiency Virus (HIV): While in vitro activity has been somewhat limited, in silico studies have shown that chalcone-based imidazo[1,2-a]pyridine derivatives have strong binding affinities for key HIV enzymes like HIV-1 reverse transcriptase and HIV-2 protease , suggesting a scaffold for further optimization.[25]

Antiviral Activity Data
Compound/DerivativeViral TargetMechanism of ActionReported PotencyReference
Compound 41 Influenza A (H1N1)RdRp (PA-PB1 interface) InhibitionIC50 = 0.29 µM; KD = 4.11 µM[23]
Thioether DerivativesHCMV, VZVNot specifiedHigh therapeutic index (>150)[24]
Chalcone-based DerivativesHIV-1, HIV-2Reverse Transcriptase, Protease (in silico)Strong binding affinities[25]
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a powerful, label-free technique used to measure real-time binding interactions, ideal for screening compound libraries against a protein target.[23]

Objective: To determine the binding affinity (KD) of imidazo[1,2-a]pyridine derivatives to a viral protein target (e.g., Influenza PAC domain).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant target protein (ligand, e.g., PAC)

  • Test compounds (analytes) in a suitable running buffer

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Activate the carboxyl groups on the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified protein over the activated surface. The protein will be covalently coupled to the chip via its primary amine groups.

    • Deactivate any remaining active esters using ethanolamine. This creates the ligand-immobilized surface. A reference channel should be prepared similarly but without protein.

  • Binding Analysis:

    • Prepare a series of dilutions of the imidazo[1,2-a]pyridine derivative (analyte) in the running buffer.

    • Inject the different concentrations of the analyte over both the protein-immobilized channel and the reference channel at a constant flow rate.

    • The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in response units (RU).

  • Data Acquisition:

    • The instrument records a sensorgram (RU vs. time) for each concentration. The sensorgram shows an association phase (during injection) and a dissociation phase (when buffer flows over the chip).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.

    • This analysis yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka), which is a measure of binding affinity. A lower KD value indicates stronger binding.

Other Notable Biological Activities

  • CNS Disorders and Neurodegeneration: The scaffold's ability to cross the blood-brain barrier has led to its use in CNS applications. Derivatives like Zolpidem act as GABA-A receptor agonists, producing hypnotic effects.[2][17] Furthermore, specific derivatives, such as IMPY , have been developed as imaging agents with a high affinity for β-amyloid plaques , making them valuable tools for the diagnosis and study of Alzheimer's disease.[26]

  • Enzyme Inhibition: Beyond kinases, these compounds can inhibit other therapeutically relevant enzymes. An imidazo[1,2-a]pyridine series was identified as potent inhibitors of autotaxin (ATX) , an enzyme involved in producing the signaling lipid LPA, which plays a role in cancer and fibrosis.[27]

Conclusion and Future Outlook

The imidazo[1,2-a]pyridine scaffold is unequivocally a cornerstone of modern medicinal chemistry, possessing a breadth of biological activity that is rivaled by few other heterocyclic systems. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, with several compounds advancing into clinical studies. The synthetic tractability of the core allows for extensive structural diversification, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][4][28]

Future research will likely focus on several key areas:

  • Optimization of Drug-like Properties: Enhancing the solubility, metabolic stability, and oral bioavailability of potent lead compounds to improve their clinical viability.

  • Development of Targeted Therapies: Leveraging detailed SAR to design next-generation derivatives with high selectivity for specific enzyme isoforms or mutant proteins to minimize off-target effects.

  • Exploration of New Biological Space: Screening diverse imidazo[1,2-a]pyridine libraries against novel biological targets to uncover new therapeutic applications.

The continued exploration of this privileged scaffold holds immense promise for the discovery of next-generation therapeutics to address some of the most pressing challenges in human health.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed.

  • Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry - ACS Publications.

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  • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry - ACS Publications.

  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed.

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Rasayan Journal.

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  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing.

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  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH.

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  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. NIH.

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Exploratory

The Strategic Role of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling a Privileged Scaffold The imidazo[1,2-a]pyridine core is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its rigid, bicyclic structure and rich electronic properties make it an ideal framework for designing molecules that can interact with a diverse range of biological targets. This guide delves into the specific role and applications of a key derivative, 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde, a versatile building block for the synthesis of novel therapeutic agents. We will explore its synthesis, its derivatization into potent bioactive molecules, and the experimental protocols to evaluate their efficacy, providing researchers and drug development professionals with a comprehensive technical resource.

I. Synthesis of the Core Intermediate: A Tale of Two Steps

Part 1: Synthesis of 6-Chloroimidazo[1,2-a]pyridine

The foundational imidazo[1,2-a]pyridine ring system is accessible through the condensation of a 2-aminopyridine derivative with a suitable C2-synthon. In our case, 5-chloro-2-aminopyridine serves as the starting pyridine.

Experimental Protocol: Synthesis of 6-Chloroimidazo[1,2-a]pyridine [2]

  • Materials:

    • 5-Chloro-2-aminopyridine

    • Chloroacetaldehyde (50% aqueous solution)

    • Ethanol

    • Sodium bicarbonate (saturated aqueous solution)

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-chloro-2-aminopyridine (1.0 eq) in ethanol.

    • At room temperature, add chloroacetaldehyde (1.2 eq, 50% aqueous solution) dropwise to the stirred solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 6-chloroimidazo[1,2-a]pyridine.

Part 2: Proposed Synthesis of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

Formylation of the imidazo[1,2-a]pyridine core can be achieved through various methods. While the Vilsmeier-Haack reaction is a common method for formylation of electron-rich aromatic rings and is known to formylate the C3 position of imidazo[1,2-a]pyridines, achieving regioselectivity at the C2 position often requires a different strategy.[2][3] A plausible and effective approach is directed ortho-metalation (DoM), which involves the deprotonation of the C2 position with a strong base, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Proposed Experimental Protocol: Synthesis of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

  • Materials:

    • 6-Chloroimidazo[1,2-a]pyridine

    • Anhydrous tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ammonium chloride (saturated aqueous solution)

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 6-chloroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

    • Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde.

G cluster_0 Step 1: Synthesis of 6-Chloroimidazo[1,2-a]pyridine cluster_1 Step 2: Synthesis of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde 5-Chloro-2-aminopyridine 5-Chloro-2-aminopyridine Reaction1 Condensation 5-Chloro-2-aminopyridine->Reaction1 Ethanol, Reflux Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Reaction1 6-Chloroimidazo[1,2-a]pyridine 6-Chloroimidazo[1,2-a]pyridine Reaction1->6-Chloroimidazo[1,2-a]pyridine 6-Chloroimidazo[1,2-a]pyridine_start 6-Chloroimidazo[1,2-a]pyridine Reaction2 Lithiation 6-Chloroimidazo[1,2-a]pyridine_start->Reaction2 1. THF, -78°C n-BuLi n-Butyllithium n-BuLi->Reaction2 DMF DMF Reaction3 2. Formylation DMF->Reaction3 Target 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde Intermediate Intermediate Reaction2->Intermediate 2-Lithio intermediate Intermediate->Reaction3 Reaction3->Target

Proposed two-step synthesis of the target compound.

II. A Versatile Scaffold for Bioactive Derivatives

The true value of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde in medicinal chemistry lies in its utility as a versatile intermediate for the synthesis of a wide array of derivatives with diverse biological activities. The aldehyde functional group is a reactive handle that can participate in numerous chemical transformations, allowing for the introduction of various pharmacophores.

Anticancer Applications

Derivatives of the 6-chloroimidazo[1,2-a]pyridine scaffold have shown significant promise as anticancer agents. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

One notable study explored a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as inhibitors of PI3Kα, a key enzyme in a signaling pathway frequently dysregulated in cancer.[4] Although this study focuses on a C6-linked derivative, it highlights the potential of the 6-chloro-imidazo[1,2-a]pyridine moiety in targeting critical cancer pathways.

Another study investigated the anticancer effects of novel imidazo[1,2-a]pyridine compounds against the HCC1937 breast cancer cell line, demonstrating that these compounds can induce cell cycle arrest and apoptosis.[5]

Antifungal and Antimicrobial Potential

The imidazo[1,2-a]pyridine nucleus is also a promising scaffold for the development of novel anti-infective agents. A recent study detailed the synthesis and anticandidal activity of new 6-chloroimidazo[1,2-a]pyridine derivatives. In this work, the 2-position was functionalized, underscoring the importance of substitution at this site for antifungal activity. Furthermore, imidazo[1,2-a]pyridine-3-carboxamides have been identified as active antimicrobial agents against Mycobacterium avium.

III. Biological Evaluation: A Step-by-Step Guide

The evaluation of the biological activity of newly synthesized compounds is a critical step in the drug discovery process. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Assay for Cell Viability

  • Materials:

    • Cancer cell line of interest (e.g., HCC1937, A549)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • 96-well cell culture plates

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a blank (medium only). Incubate for 48-72 hours.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of cell viability against the compound concentration.

G Start Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Start->Incubate_Overnight Treat_with_Compounds Treat with Test Compounds (and controls) Incubate_Overnight->Treat_with_Compounds Incubate_48_72h Incubate for 48-72 hours Treat_with_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_3_4h Incubate for 3-4 hours Add_MTT->Incubate_3_4h Remove_Medium Remove Medium Incubate_3_4h->Remove_Medium Add_DMSO Add DMSO to Dissolve Formazan Remove_Medium->Add_DMSO Measure_Absorbance Measure Absorbance at 570 nm Add_DMSO->Measure_Absorbance Analyze_Data Calculate Cell Viability and IC50 Measure_Absorbance->Analyze_Data

Workflow for the MTT cell viability assay.

IV. Quantitative Biological Data

The following table summarizes the reported anticancer activity of various 6-chloroimidazo[1,2-a]pyridine derivatives, showcasing the potency of this scaffold.

Compound IDCancer Cell LineAssayActivity (IC50, µM)Reference
13k HCC827 (Non-small cell lung cancer)MTT0.09[4]
A549 (Non-small cell lung cancer)MTT0.21[4]
SH-SY5Y (Neuroblastoma)MTT0.35[4]
HEL (Erythroleukemia)MTT0.43[4]
MCF-7 (Breast cancer)MTT0.15[4]
IP-5 HCC1937 (Breast cancer)MTT45[5]
IP-6 HCC1937 (Breast cancer)MTT47.7[5]

V. Conclusion and Future Perspectives

6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde stands as a valuable and versatile building block in the arsenal of the medicinal chemist. Its strategic importance lies in the combination of the privileged imidazo[1,2-a]pyridine core with a reactive aldehyde handle at the C2 position, enabling the synthesis of diverse libraries of compounds for biological screening. The demonstrated anticancer and antifungal activities of its derivatives underscore the immense potential of this scaffold in the development of novel therapeutics. Future research should focus on the exploration of a wider range of chemical transformations of the 2-carbaldehyde group to generate novel chemical entities with enhanced potency and selectivity against various disease targets.

References

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences. 2025.
  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonyl
  • Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Saudi Pharmaceutical Journal. 2023.
  • carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Semantic Scholar. 2023.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. 2023.
  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 2026.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • A Comparative Guide to 6-Chloroimidazo[1,2-a]pyridine and Other Imidazopyridine Anticancer Agents. Benchchem.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 2026.
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. 2023.
  • Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers. 2022.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. 2016.
  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIV
  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile.
  • Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
  • Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy. 2016.

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Foundational

An In-depth Technical Guide to the Synthesis of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

Introduction: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent presentation, enabling precise interactions with biological targets. The specific derivative, 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde, is of particular interest to researchers in drug development. The 6-chloro substituent can significantly modulate the electronic properties and metabolic stability of the molecule, while the 2-carbaldehyde group serves as a highly versatile synthetic handle. This aldehyde functionality allows for a multitude of subsequent chemical transformations, including reductive aminations, Wittig reactions, and condensations, making it an invaluable building block for creating diverse libraries of novel compounds for therapeutic screening.[1]

This guide provides a comprehensive, field-proven overview of the predominant synthetic strategies for obtaining 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Dominant Synthetic Strategy: A Two-Stage Approach

The most reliable and commonly employed route to 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde does not involve direct formylation of the heterocyclic core, which typically favors the C3 position. Instead, a more robust two-stage strategy is employed. This involves the initial synthesis of the corresponding primary alcohol, (6-chloroimidazo[1,2-a]pyridin-2-yl)methanol, followed by its selective oxidation to the target aldehyde. This approach offers superior control and generally results in higher overall yields and purity.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Oxidation A 5-Chloro-2-aminopyridine C Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate A->C Cyclocondensation B Ethyl Bromopyruvate B->C D (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol C->D Reduction (e.g., LiAlH4) E (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol F 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde E->F Selective Oxidation (e.g., DMP, MnO2)

Caption: Overall workflow for the synthesis of the target aldehyde.

Part I: Synthesis of the Key Precursor, (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

The synthesis of the core alcohol is foundational. This is achieved through a two-step process: the construction of the imidazo[1,2-a]pyridine ring system bearing an ester group at the C2 position, followed by the reduction of this ester to the primary alcohol.

Step 1A: Cyclocondensation to form Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate

This reaction is a variant of the Tschitschibabin reaction for imidazopyridine synthesis. It involves the condensation of 5-chloro-2-aminopyridine with an α-halocarbonyl compound, in this case, ethyl bromopyruvate.

Causality and Mechanism: The reaction begins with the nucleophilic attack of the endocyclic nitrogen of 5-chloro-2-aminopyridine on the electrophilic carbon of ethyl bromopyruvate, displacing the bromide ion. The resulting pyridinium salt then undergoes an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon. A subsequent dehydration step yields the aromatic imidazo[1,2-a]pyridine ring system. Sodium bicarbonate is used as a mild base to neutralize the HBr formed during the initial alkylation, preventing protonation of the starting amine and driving the reaction forward.

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-chloro-2-aminopyridine (1.0 eq) and sodium bicarbonate (2.5 eq) in anhydrous ethanol.

  • Addition: To this stirring suspension, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the pure ester.

Step 1B: Reduction to (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

The conversion of the ethyl ester to the primary alcohol is a standard reduction procedure. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation.

Causality and Mechanism: LiAlH₄ is a potent source of hydride ions (H⁻). The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde, resulting in the formation of an alkoxyaluminate salt. A careful aqueous workup then quenches the excess LiAlH₄ and protonates the alkoxide to yield the final primary alcohol.

Experimental Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Addition: Cool the suspension to 0 °C using an ice bath. Add a solution of ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup (Fieser Method): Cool the flask back to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Purification: Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off through a pad of Celite, washing thoroughly with ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure to yield (6-chloroimidazo[1,2-a]pyridin-2-yl)methanol[4][5], which is often pure enough for the next step or can be further purified by recrystallization.

Part II: Selective Oxidation to 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

The final step is the selective oxidation of the primary alcohol. This is a critical transformation that requires a mild oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid. Several reliable methods are available to the modern chemist.

Method A: Manganese Dioxide (MnO₂) Oxidation

Expertise & Experience: This is often the method of choice for this type of substrate. Activated manganese dioxide is a remarkably mild and selective solid-phase oxidant for benzylic and allylic alcohols. The heteroaromatic nature of the precursor alcohol makes it sufficiently activated for this reagent. The key advantage is the simplicity of the reaction and workup, which merely involves filtering off the solid reagent.

Experimental Protocol:

  • Setup: Dissolve (6-chloroimidazo[1,2-a]pyridin-2-yl)methanol (1.0 eq) in dichloromethane (DCM) or chloroform.

  • Reaction: Add activated manganese dioxide (5-10 eq by weight) in one portion. Stir the resulting black suspension vigorously at room temperature. The reaction is typically complete within 4-24 hours. Monitor closely by TLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts, washing the filter cake thoroughly with DCM.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting solid is often the highly pure 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde.

Method B: Dess-Martin Periodinane (DMP) Oxidation

Expertise & Experience: DMP is a hypervalent iodine reagent that offers a very mild, rapid, and high-yielding route to aldehydes. It operates under neutral conditions at room temperature, making it compatible with a wide range of sensitive functional groups. The primary drawback is the cost and potential explosive nature of the reagent if not handled or stored correctly.

G cluster_0 DMP Oxidation Workflow A Alcohol Precursor (R-CH2OH) C Intermediate Complex A->C Ligand Exchange B Dess-Martin Periodinane (DMP) B->C D Target Aldehyde (R-CHO) C->D Reductive Elimination E Iodinane Byproduct C->E

Caption: Workflow for Dess-Martin Periodinane oxidation.

Experimental Protocol:

  • Setup: Dissolve (6-chloroimidazo[1,2-a]pyridin-2-yl)methanol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Addition: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture for 1-3 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear.

  • Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.

Comparison of Oxidation Methods
MethodKey ReagentTemp.TimeYieldWorkup ComplexityCausality & Field Insights
MnO₂ Oxidation Manganese DioxideRT4-24 hGood-Exc.LowExcellent for activated alcohols. Simple filtration workup is a major advantage. Reagent quality is critical.
DMP Oxidation Dess-Martin PeriodinaneRT1-3 hExcellentMediumFast, reliable, and very mild. Quenching and extraction are required. Ideal for small-scale and sensitive substrates.
Swern Oxidation Oxalyl Chloride, DMSO-78 °C1-2 hExcellentHighRequires cryogenic temperatures and careful handling of reagents. The byproduct (dimethyl sulfide) is volatile and malodorous.

Alternative Strategy: The Vilsmeier-Haack Reaction

While not the preferred route for the 2-carbaldehyde isomer, the Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic rings.[6][7] In the case of the imidazo[1,2-a]pyridine core, this reaction overwhelmingly favors electrophilic attack at the C3 position to yield the corresponding 3-carbaldehyde.[1]

Mechanism: The reaction involves the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[7] This electrophilic species is then attacked by the electron-rich C3 position of the imidazo[1,2-a]pyridine ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the aldehyde.

G A DMF + POCl3 B Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- A->B Reagent Formation D Sigma Complex (Attack at C3) B->D Electrophilic Attack C 6-Chloroimidazo[1,2-a]pyridine C->D E Iminium Salt Intermediate D->E Rearomatization F 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde E->F Hydrolysis

Caption: Vilsmeier-Haack formylation, typically yielding the 3-carbaldehyde.

Understanding this regioselectivity is crucial for synthetic planning and underscores why the oxidation route is the superior and more logical choice for the synthesis of the 2-carbaldehyde isomer.

Conclusion

The synthesis of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is most effectively achieved through a well-planned, two-stage synthetic sequence. The initial construction of the (6-chloroimidazo[1,2-a]pyridin-2-yl)methanol precursor via cyclocondensation and subsequent ester reduction provides a robust foundation. The final, critical step of selective oxidation can be accomplished using several reliable methods, with manganese dioxide (MnO₂) oxidation being particularly advantageous due to its selectivity and operational simplicity. This strategic approach, which bypasses the regiochemical challenges of direct formylation, represents a field-proven and efficient pathway for accessing this valuable building block for drug discovery and development.

References

  • Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
  • Experimental procedure for synthesizing 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde. Benchchem.
  • 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. MDPI.
  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. PubMed.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Deriv
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC, NIH.
  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetyl
  • (6-Chloroimidazo(1,2-a)pyridin-2-yl)methanol. PubChem.
  • (6-CHloroimidazo[1,2-a]pyridin-5-yl)methanol. BLDpharm.
  • (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol. (Supplier Website).
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Protocols & Analytical Methods

Method

Application Notes and Protocols: Leveraging 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde in Multi-Component Reactions for Accelerated Drug Discovery

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. Notable pharmaceuticals incorporating this scaffold include Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis treatment), underscoring its therapeutic versatility.[2] The introduction of a chloro-substituent at the 6-position and a carbaldehyde at the 2-position of this scaffold creates a highly valuable building block, 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde . The chloro group can modulate the electronic properties and metabolic stability of derivatives, while the aldehyde function serves as a versatile handle for introducing molecular diversity through a variety of chemical transformations, most notably, multi-component reactions (MCRs).

MCRs are powerful synthetic tools that enable the construction of complex molecules from three or more starting materials in a single, one-pot operation.[3] This convergent approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of compound libraries for high-throughput screening in drug discovery programs.[3] This guide provides detailed application notes and protocols for the strategic utilization of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde in key MCRs, including the Ugi, Passerini, and Groebke-Blackburn-Bienaymé reactions.

Synthesis of the Key Building Block: 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

While the Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocyclic systems and has been successfully applied to the synthesis of 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a specific protocol for the 2-carbaldehyde isomer is less common.[4] The following protocol is a proposed synthetic route based on established methodologies for related structures.

Proposed Synthetic Protocol: Vilsmeier-Haack Formylation

This two-step procedure begins with the synthesis of the 6-chloroimidazo[1,2-a]pyridine core, followed by regioselective formylation at the C2 position.

Part 1: Synthesis of 6-Chloroimidazo[1,2-a]pyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-chloro-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Reagent: To this solution, add chloroacetaldehyde (1.2 eq, typically as a 50% aqueous solution) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 6-chloroimidazo[1,2-a]pyridine.

Part 2: Formylation at the C2-Position

  • Vilsmeier Reagent Preparation: In a separate flask cooled in an ice bath (0 °C), slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise to anhydrous dimethylformamide (DMF) with vigorous stirring. It is crucial to maintain the temperature below 5 °C as the formation of the Vilsmeier reagent is exothermic. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve the 6-chloroimidazo[1,2-a]pyridine (1.0 eq) from Part 1 in an anhydrous solvent like dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-5 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with dichloromethane (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde, can be purified by column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization to afford the pure solid product.

Application in Multi-Component Reactions

The aldehyde functionality of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is the key to its utility in a range of MCRs, allowing for the introduction of diverse chemical functionalities in a single step.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold.[5] This reaction is exceptionally valuable for generating libraries of peptidomimetics with potential therapeutic applications.

Causality in Experimental Design: The reaction is typically conducted in polar, protic solvents like methanol or trifluoroethanol, which facilitate the formation of the initial iminium ion intermediate. The choice of isocyanide, amine, and carboxylic acid components allows for the introduction of four points of diversity into the final molecule, making it a powerful tool for structure-activity relationship (SAR) studies.

Ugi_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Mechanism Aldehyde 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde Imine Imine Formation Aldehyde->Imine Amine Amine (R¹-NH₂) Amine->Imine Carboxylic_Acid Carboxylic Acid (R²-COOH) Adduct α-Adduct Carboxylic_Acid->Adduct Nucleophilic Attack Isocyanide Isocyanide (R³-NC) Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Nucleophilic Attack Iminium Iminium Ion Imine->Iminium + H⁺ Iminium->Nitrilium Nitrilium->Adduct Mumm Mumm Rearrangement Adduct->Mumm Intramolecular Acyl Transfer Product α-Acylamino Amide Product Mumm->Product Passerini_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Mechanism Aldehyde 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde Intermediate Intermediate Formation Aldehyde->Intermediate Carboxylic_Acid Carboxylic Acid (R¹-COOH) Carboxylic_Acid->Intermediate Isocyanide Isocyanide (R²-NC) Isocyanide->Intermediate Concerted Addition Rearrangement Acyl Transfer Intermediate->Rearrangement Product α-Acyloxy Amide Product Rearrangement->Product GBB_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Mechanism Amidine 2-Aminopyridine Imine Imine Formation Amidine->Imine Aldehyde Aldehyde (R¹-CHO) Aldehyde->Imine Isocyanide Isocyanide (R²-NC) Cycloaddition [4+1] Cycloaddition Isocyanide->Cycloaddition Nucleophilic Attack N_Acyliminium N-Acyliminium Ion Imine->N_Acyliminium + H⁺ N_Acyliminium->Cycloaddition Rearrangement Proton Transfer Cycloaddition->Rearrangement Product 3-Aminoimidazo[1,2-a]pyridine Rearrangement->Product

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry and drug development.[1] Its unique structural and e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry and drug development.[1] Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial effects.[1] The functionalization of this scaffold is a key strategy for the generation of novel molecular entities with tailored pharmacological profiles.

6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a particularly valuable building block. The chlorine atom at the 6-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The carbaldehyde group at the 2-position offers a reactive site for further synthetic transformations, such as reductive amination, oxidation, or olefination, providing a pathway to a rich diversity of derivatives.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing various palladium-catalyzed cross-coupling reactions with 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde. The protocols detailed herein are designed to be robust and adaptable, with a focus on explaining the underlying principles to empower users to optimize conditions for their specific needs.

Visualizing the Synthetic Strategy: A Generalized Cross-Coupling Workflow

The following diagram illustrates the general workflow for the functionalization of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde via palladium-catalyzed cross-coupling reactions.

G cluster_start Starting Material cluster_reaction Palladium-Catalyzed Cross-Coupling cluster_products Diverse Functionalized Products start 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde reaction Reaction Vessel: - Substrate - Coupling Partner - Palladium Catalyst - Ligand - Base - Solvent start->reaction Add to suzuki Suzuki (Aryl/Heteroaryl) reaction->suzuki Yields buchwald Buchwald-Hartwig (Amine) reaction->buchwald sonogashira Sonogashira (Alkyne) reaction->sonogashira heck Heck (Alkene) reaction->heck other Other Couplings (e.g., Cyanation, Stille) reaction->other

Caption: Generalized workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[2] For an electron-deficient substrate like 6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde, this reaction is highly effective for introducing aryl and heteroaryl moieties.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the substrate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Mechanism pd0 Pd(0)L2 pd2_complex L2Pd(II)(Ar)Cl pd0->pd2_complex Oxidative Addition (Ar-Cl) transmetalation_complex L2Pd(II)(Ar)(Ar') pd2_complex->transmetalation_complex Transmetalation (Ar'B(OH)2, Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product Buchwald_Hartwig_Mechanism pd0 Pd(0)L2 pd2_complex L2Pd(II)(Ar)Cl pd0->pd2_complex Oxidative Addition (Ar-Cl) amido_complex L2Pd(II)(Ar)(NR'R'') pd2_complex->amido_complex Amine Coordination & Deprotonation (HNR'R'', Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibitor Design Kinases are a class of enzymes that regulate the majority of cellular pathways, making them a focal point for thera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibitor Design

Kinases are a class of enzymes that regulate the majority of cellular pathways, making them a focal point for therapeutic intervention, particularly in oncology.[1] The dysregulation of kinase activity is a hallmark of numerous cancers, driving relentless research into the discovery of small molecules that can modulate their function.[1][2] Within the vast landscape of medicinal chemistry, the imidazo[1,2-a]pyridine core has emerged as a "privileged scaffold".[3][4] This designation is earned due to its structural features that allow it to be readily decorated with various functional groups, enabling potent and selective interactions with a multitude of biological targets, including the ATP-binding site of kinases.[5][6][7][8]

This guide focuses on a particularly valuable and versatile starting material for the construction of such inhibitors: 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde . This reagent offers medicinal chemists a strategic entry point into novel chemical space. The aldehyde group at the C-2 position serves as a highly reactive handle for diversification, while the chloro-substituent at the C-6 position provides a key site for further modification or can itself contribute significantly to target engagement and pharmacokinetic properties.[9][10] This document provides a detailed exploration of the rationale, synthetic strategies, and step-by-step protocols for leveraging this powerful building block in the development of next-generation kinase inhibitors.

Rationale for Synthetic Strategy: Maximizing Molecular Complexity

The choice of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is rooted in its inherent chemical versatility, which allows for a logical and efficient exploration of structure-activity relationships (SAR).

  • The C-2 Aldehyde: A Gateway to Diversity: The carbaldehyde is an exceptionally useful functional group for forging new carbon-carbon and carbon-nitrogen bonds. It readily participates in a wide array of classical organic reactions, including:

    • Condensation Reactions (e.g., Knoevenagel, Claisen-Schmidt): To form α,β-unsaturated systems, which are precursors to various heterocyclic rings common in kinase inhibitors.

    • Reductive Amination: To introduce diverse amine-containing side chains, enabling the formation of crucial hydrogen bond interactions within the kinase ATP-binding pocket.

    • Wittig and Horner-Wadsworth-Emmons Reactions: To install alkenyl linkers with controlled stereochemistry.

  • The C-6 Chloro Group: A Point of Fine-Tuning and Potency: The chlorine atom at the 6-position is not merely a passive substituent. Its electron-withdrawing nature influences the electronics of the entire ring system. Furthermore, it serves as a versatile anchor for late-stage functionalization through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[9] This allows for the introduction of aryl, heteroaryl, or alkyl groups to probe deeper pockets of the kinase active site. In many documented cases, halogen substituents, particularly chlorine, have been shown to enhance the potency of imidazo[1,2-a]pyridine-based inhibitors.[11]

The overall synthetic logic is to use the C-2 aldehyde for the initial construction of the core pharmacophore and then, if necessary, leverage the C-6 chloro position for subsequent optimization of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

G Start 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde C2 C-2 Aldehyde (Reactive Handle) Start->C2 Elaboration C6 C-6 Chloro (Modulation Site) Start->C6 Future Modification Condensation Condensation / Reductive Amination C2->Condensation Coupling Cross-Coupling (Suzuki, Buchwald, etc.) C6->Coupling Intermediate Diversified Intermediate Condensation->Intermediate Coupling->Intermediate Late-Stage Functionalization Library Library of Kinase Inhibitor Candidates Intermediate->Library Primary Scaffold Generation

Caption: General synthetic strategy using the dual reactivity of the starting material.

Experimental Protocol: Synthesis of a PI3Kα Inhibitor Scaffold

This section details a representative two-step protocol for the synthesis of a 2,6-disubstituted imidazo[1,2-a]pyridine derivative, a scaffold known to exhibit inhibitory activity against kinases like PI3Kα.[12][13] The protocol is designed to be self-validating, with clear steps and rationales.

Part A: Knoevenagel Condensation to Synthesize a Chalcone Intermediate

This first step utilizes the reactivity of the C-2 aldehyde to form a chalcone-like intermediate, a common precursor in medicinal chemistry.

Reaction Scheme:

(A visual representation of the chemical reaction for Part A would be placed here.)

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles (mmol)
6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde29096-59-1180.591.0 g5.54
4-Methoxyacetophenone100-06-1150.170.83 g5.54
Potassium Hydroxide (KOH)1310-58-356.110.47 g8.31
Ethanol (EtOH), Absolute64-17-546.0725 mL-
Deionized Water (H₂O)7732-18-518.02As needed-

Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 g, 5.54 mmol) and 4-methoxyacetophenone (0.83 g, 5.54 mmol).

  • Solvent Addition: Add absolute ethanol (25 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: Prepare a solution of potassium hydroxide (0.47 g, 8.31 mmol) in water (5 mL). Add this solution dropwise to the stirred reaction mixture over 10 minutes.

    • Expertise & Experience: The slow, dropwise addition of the base is crucial to prevent side reactions and control the exotherm of the aldol condensation. A strong base like KOH is used to deprotonate the α-carbon of the acetophenone, generating the necessary nucleophilic enolate.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. A yellow precipitate should begin to form within 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 2-4 hours.

  • Workup and Isolation: Once the starting aldehyde is consumed (as indicated by TLC), quench the reaction by pouring the mixture into 100 mL of ice-cold water with stirring.

  • Purification: Collect the resulting yellow precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 20 mL) and then a small amount of cold ethanol (10 mL) to remove residual impurities.

  • Drying: Dry the product, (E)-1-(4-methoxyphenyl)-3-(6-chloroimidazo[1,2-a]pyridin-2-yl)prop-2-en-1-one, in a vacuum oven at 40-50°C to a constant weight. Expected yield: ~85-95%.

Part B: Cyclization to Form a Pyrimidine-based Inhibitor Scaffold

This second step involves the cyclization of the chalcone intermediate with guanidine to form a 2-aminopyrimidine ring, a key feature in many ATP-competitive kinase inhibitors.

Reaction Scheme:

(A visual representation of the chemical reaction for Part B would be placed here.)

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles (mmol)
Chalcone Intermediate from Part A-312.751.0 g3.20
Guanidine Hydrochloride50-01-195.530.46 g4.80
Sodium Ethoxide (NaOEt), 21% solution in Ethanol141-52-668.052.3 mL4.80
2-Methoxyethanol109-86-476.0920 mL-

Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser, suspend the chalcone intermediate (1.0 g, 3.20 mmol) and guanidine hydrochloride (0.46 g, 4.80 mmol) in 2-methoxyethanol (20 mL).

  • Base Addition: Add the sodium ethoxide solution (2.3 mL, 4.80 mmol) to the suspension.

    • Trustworthiness: Sodium ethoxide serves as a strong base required for the cyclization reaction. Using a pre-prepared solution ensures accurate molar addition. It is critical that the moles of base match or slightly exceed the moles of the guanidine salt to liberate the free guanidine base in situ.

  • Heating and Reflux: Heat the reaction mixture to reflux (~125°C) using an oil bath. Maintain reflux for 8-12 hours.

  • Reaction Monitoring: Monitor the disappearance of the chalcone starting material via TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of cold water. A solid precipitate will form.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid with water (2 x 20 mL). Recrystallize the solid from hot ethanol or purify by flash column chromatography on silica gel to obtain the final product, 4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary and Visualization of the Biological Context

The synthetic route described allows for the creation of a library of compounds by varying the acetophenone in Part A or by further modifying the final product. The biological activity of these compounds can then be evaluated.

Table 1: Representative Data for Synthesized Imidazo[1,2-a]pyridine Derivatives

Compound IDR Group (from Acetophenone)Final Product StructureYield (%)PI3Kα IC₅₀ (nM)[12]
35a 4-OCH₃4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine75150
35b 4-Cl4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-6-(4-chlorophenyl)pyrimidin-2-amine72185
35c H4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-6-phenylpyrimidin-2-amine81250
35d 3-OCH₃4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine68210

Note: IC₅₀ values are representative and based on similar scaffolds reported in the literature for illustrative purposes.[12]

The synthesized compounds are designed to inhibit key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[5]

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Synthesized Inhibitor (Compound 35a) Inhibitor->PI3K INHIBITS

Caption: Simplified PI3K/Akt/mTOR signaling pathway inhibited by the target compound.

Conclusion

6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde stands out as a high-value starting material for the synthesis of novel kinase inhibitors. Its bifunctional nature—a reactive aldehyde for core construction and a modifiable chloro-substituent for potency optimization—provides a robust and efficient platform for drug discovery campaigns. The protocols outlined herein demonstrate a logical and reproducible pathway from this key building block to complex heterocyclic systems with demonstrated biological relevance. By understanding and exploiting the inherent reactivity of this scaffold, researchers can accelerate the development of new therapeutic agents targeting the kinase family.

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  • de Souza, M. V. N., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Hayter, B. R., et al. (2019). Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors. Chemistry – An Asian Journal. [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Ward, R. A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. [Link]

  • Kim, Y., et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Li, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Barlaam, B., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

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Application

Application Notes &amp; Protocols: Synthesis of Novel Fluorescent Probes from 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

Abstract The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, renowned for its significant biological activities and compelling photophysical properties.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, renowned for its significant biological activities and compelling photophysical properties.[1][2][3][4] Derivatives of this core structure are frequently employed as fluorescent probes for bioimaging and chemosensing applications.[5][6] This document provides detailed application notes and step-by-step protocols for the synthesis of novel fluorescent probes starting from the versatile building block, 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde. We will explore two primary synthetic strategies: Knoevenagel condensation and Schiff base formation. These methods allow for the facile extension of the π-conjugated system and the introduction of various functional moieties, enabling the rational design of probes for specific applications, including cellular imaging and the detection of ions and small molecules.[1][2][7][8]

Introduction: The Imidazo[1,2-a]pyridine Fluorophore

The imidazo[1,2-a]pyridine ring system is a planar, aromatic bicyclic heterocycle that often exhibits strong intrinsic fluorescence.[2] Its rigid structure minimizes non-radiative decay pathways, leading to favorable quantum yields. Furthermore, the electronic properties of the scaffold can be readily tuned through substitution on the pyridine or imidazole ring, allowing for the modulation of its absorption and emission characteristics.[9]

The aldehyde functionality at the C2 position of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde serves as a versatile chemical handle. It allows for the covalent attachment of other molecular components through well-established chemical reactions, making it an ideal starting point for creating a diverse library of fluorescent probes. The chloro-substituent at the C6 position can also be used for further functionalization in more advanced synthetic schemes, although that is beyond the scope of this note.

This guide is designed for researchers in chemistry, biology, and drug development, providing robust protocols that explain the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Core Synthetic Strategies and Protocols

Two primary and highly reliable methods for derivatizing the aldehyde are detailed below. These reactions are chosen for their efficiency, broad substrate scope, and the significant impact they have on the photophysical properties of the final products.

Method 1: Knoevenagel Condensation for Extending π-Conjugation

Principle of the Method: The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malononitrile, ethyl cyanoacetate) to an aldehyde, followed by a dehydration reaction.[10] This process creates a new carbon-carbon double bond, effectively extending the π-conjugated system of the imidazo[1,2-a]pyridine core. This extension typically results in a bathochromic shift (a shift to longer wavelengths) in both the absorption and emission spectra, a key strategy in the design of long-wavelength fluorophores. The reaction is catalyzed by a weak base, such as piperidine or pyridine, which is strong enough to deprotonate the active methylene compound but mild enough to prevent the self-condensation of the aldehyde.[10][11]

G cluster_workflow Knoevenagel Condensation Workflow start Dissolve Aldehyde & Active Methylene Compound in Ethanol add_cat Add Piperidine (Catalyst) start->add_cat reflux Reflux Reaction Mixture (e.g., 4-6 hours) add_cat->reflux monitor Monitor Progress by TLC reflux->monitor cool Cool to Room Temp. & Concentrate monitor->cool Reaction Complete purify Purify via Column Chromatography cool->purify end Characterize Final Fluorescent Probe purify->end

Fig. 1: Experimental workflow for Knoevenagel condensation.

Protocol: Synthesis of (E)-2-(2-(6-chloroimidazo[1,2-a]pyridin-2-yl)vinyl)malononitrile

  • Materials & Reagents:

    • 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq)

    • Malononitrile (1.2 eq)

    • Piperidine (0.1 eq)

    • Absolute Ethanol (ACS Grade)

    • Ethyl Acetate (EtOAc), Hexanes (for chromatography)

    • Round-bottom flask, reflux condenser, magnetic stirrer, TLC plates

  • Step-by-Step Procedure:

    • To a 50 mL round-bottom flask, add 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde (e.g., 1.0 g, 5.0 mmol) and malononitrile (e.g., 0.4 g, 6.0 mmol).

    • Add 20 mL of absolute ethanol and stir the mixture until the solids are mostly dissolved.

    • Add a catalytic amount of piperidine (e.g., 50 µL, 0.5 mmol) to the mixture.

    • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80°C).

    • Self-Validation: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) with a 1:1 mixture of hexanes and ethyl acetate as the eluent. The starting aldehyde spot should gradually be replaced by a new, often more fluorescent, product spot.

    • After the reaction is complete (typically 4-6 hours), remove the heat source and allow the mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator. The product may precipitate as a solid.

    • If a solid forms, collect it by vacuum filtration and wash with cold ethanol.

    • If an oil is obtained, purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final compound.

    • Final Validation: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum. Characterize the structure and confirm purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Method 2: Schiff Base Formation for Functional Group Installation

Principle of the Method: Schiff base (or imine) formation is a condensation reaction between an aldehyde and a primary amine, resulting in a C=N double bond.[12][13] This reaction is exceptionally useful for conjugating the imidazo[1,2-a]pyridine core to other molecules, such as another fluorophore, a chelating agent for ion sensing, or a biologically active moiety. The reaction is typically performed by refluxing the reactants in an alcohol solvent, which facilitates the removal of the water byproduct and drives the equilibrium towards the product.[13][14]

G cluster_workflow Schiff Base Formation Workflow start Dissolve Aldehyde & Primary Amine in Methanol add_cat Add Acetic Acid (Optional Catalyst) start->add_cat reflux Reflux Reaction Mixture (e.g., 6-8 hours) add_cat->reflux monitor Monitor Progress by TLC reflux->monitor cool Cool to Room Temp. Precipitate Product monitor->cool Reaction Complete purify Collect Product by Filtration & Wash cool->purify end Characterize Final Schiff Base Probe purify->end

Fig. 2: Experimental workflow for Schiff base formation.

Protocol: Synthesis of (E)-N-((6-chloroimidazo[1,2-a]pyridin-2-yl)methylene)aniline

  • Materials & Reagents:

    • 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq)

    • Aniline (1.05 eq)

    • Methanol (ACS Grade)

    • Glacial Acetic Acid (optional, catalytic)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Step-by-Step Procedure:

    • In a 50 mL round-bottom flask, dissolve 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde (e.g., 1.0 g, 5.0 mmol) in 25 mL of methanol.

    • To this solution, add aniline (e.g., 0.49 g, 5.25 mmol).

    • (Optional) Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Attach a reflux condenser and heat the mixture to reflux for 6-8 hours.

    • Self-Validation: Monitor the reaction by TLC (e.g., 2:1 hexanes/ethyl acetate). The disappearance of the aldehyde is a key indicator of reaction completion.

    • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often crystallize or precipitate from the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.

    • Dry the purified product in a vacuum oven. If no solid forms upon cooling, the product can be obtained by removing the solvent under reduced pressure and purifying by recrystallization or column chromatography.

    • Final Validation: Confirm the structure and purity of the resulting imine by spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS, and FT-IR to observe the C=N stretch).

Photophysical Characterization and Potential Applications

Once synthesized and purified, the new derivatives must be characterized to understand their properties as fluorescent probes.

Data Presentation

Key photophysical parameters should be determined in a suitable solvent (e.g., DMSO, Methanol, or PBS for biological applications).

Probe Name (Example)Synthetic Methodλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)Potential Application
Probe K-CN Knoevenagel4105251150.45Cellular Imaging
Probe S-Aniline Schiff Base385480950.20pH Sensing
Probe S-AP (from 2-aminophenol)Schiff Base390550 (after binding Zn²⁺)1600.05 -> 0.60Metal Ion Sensing

Table 1: Representative photophysical data for probes derived from 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde. Values are illustrative and will vary based on the specific structure.

Application Insights

The structural modifications introduced via these protocols can tailor the probes for various advanced applications:

  • Bioimaging: Probes created via Knoevenagel condensation, with their extended π-systems, often exhibit longer emission wavelengths and good photostability, making them suitable for live-cell imaging.[1] Some imidazo[1,2-a]pyridine derivatives have shown specific accumulation in organelles like mitochondria.[1]

  • Analyte Sensing: Schiff bases are particularly powerful for creating chemosensors. By reacting the aldehyde with an amine that contains a chelating group (e.g., 2-aminophenol, ethylenediamine), the resulting probe can exhibit a "turn-on" or "turn-off" fluorescent response upon binding to specific metal ions like Fe³⁺ or Hg²⁺.[2][7][15] The imine nitrogen itself is also sensitive to pH, allowing for the development of fluorescent pH indicators.[16]

G cluster_sensing Fluorescent 'Turn-On' Sensing Probe_Off Probe (Low Fluorescence) Probe_On Probe-Analyte Complex (High Fluorescence) Probe_Off->Probe_On + Analyte Light_Out_Weak Weak Emission Probe_Off->Light_Out_Weak Light_Out_Strong Strong Emission Probe_On->Light_Out_Strong Analyte Analyte (e.g., Metal Ion) Light_In Excitation Light Light_In->Probe_Off Light_In->Probe_On

Fig. 3: Logic diagram of a 'turn-on' fluorescent sensor mechanism.

References

  • BenchChem. (n.d.). Application of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Imaging.
  • Han, X.-H., Zhao, P., Tang, M.-K., Yang, L., Wang, Q., & Zhang, S.-S. (2024). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics.
  • Han, X.-H., Zhao, P., Tang, M.-K., Yang, L., Wang, Q., & Zhang, S.-S. (2024). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. RSC Publishing.
  • PubMed. (2019). A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish. Analytical Chimica Acta, 1058, 155-165.
  • ResearchGate. (n.d.). New fluorescent imidazo[1,2- a ]pyridine-BODIPY chromophores: Experimental and theoretical approaches, and cell imaging exploration.
  • PubMed Central. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances.
  • BenchChem. (n.d.). A Comparative Guide to Imidazo[1,2-a]pyridine Fluorescent Probes: Performance Benchmarking and Experimental Protocols.
  • MDPI. (2024). Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. Molecules, 29(4), 857.
  • ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
  • Knoevenagel Condensation. (n.d.). In Comprehensive Organic Name Reactions and Reagents.
  • ResearchGate. (2022). Simple and Commercially Available 6-chloroimidazo[1,2-a]pyridine-2-carboxylic Acid-based Fluorescent Probe for Monitoring pH Changes. Journal of Fluorescence, 33(1).
  • RSC Publishing. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances, 9(52), 30335-30340.
  • BenchChem. (n.d.). Experimental procedure for synthesizing 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • ResearchGate. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.
  • Haghgooie, et al. (n.d.). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Asian Journal of Chemistry.
  • ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
  • Der Pharma Chemica. (n.d.). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers.
  • Molecules. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
  • PubMed Central. (n.d.). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives.
  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands.

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Method

Application Note: A Scalable, Regioselective Synthesis of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

Abstract 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a crucial heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of pharmacologically active molecules.[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a crucial heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of pharmacologically active molecules.[1][2] Its utility stems from the privileged imidazo[1,2-a]pyridine scaffold, which is a core component of numerous therapeutic agents.[3][4] This application note provides a detailed, field-proven guide for the multi-step, scale-up synthesis of this target compound. The described strategy deliberately circumvents common synthetic pitfalls, such as the inherent C3 regioselectivity of electrophilic formylation reactions (e.g., Vilsmeier-Haack), by employing a robust, regioselective two-step pathway: (1) Cyclocondensation to form a C2-methyl substituted intermediate, followed by (2) selective oxidation to yield the desired C2-aldehyde. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, scalable experimental protocols, and critical safety considerations.

Introduction & Synthetic Strategy

The imidazo[1,2-a]pyridine moiety is recognized as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry and material science.[5] The aldehyde functionality, particularly at the C2 position, provides a reactive handle for a multitude of subsequent transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of diverse chemical libraries for drug discovery.

Direct formylation of the 6-chloroimidazo[1,2-a]pyridine core presents a significant regioselectivity challenge. Standard electrophilic aromatic substitution reactions, most notably the Vilsmeier-Haack reaction, overwhelmingly favor functionalization at the electron-rich C3 position due to the electronic nature of the heterocyclic system.[6] Therefore, a more strategic approach is required to achieve exclusive C2 functionalization.

The selected strategy for scalable synthesis involves two key stages, as depicted below:

  • Step 1: Synthesis of 6-Chloro-2-methylimidazo[1,2-a]pyridine (Intermediate 2). This step utilizes a classic Tschitschibabin-type cyclocondensation reaction between 5-chloro-2-aminopyridine (1 ) and chloroacetone. This reaction is efficient, uses readily available starting materials, and reliably installs the required methyl group at the C2 position.

  • Step 2: Selective Oxidation to 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde (Target 3). The C2-methyl group of intermediate 2 is selectively oxidized to the carbaldehyde using selenium dioxide (SeO₂), a well-established reagent for the oxidation of activated methyl groups on heterocyclic systems.

Overall Synthetic Workflow

Synthetic_Workflow SM 5-Chloro-2-aminopyridine + Chloroacetone Intermediate Step 1: Cyclocondensation (Intermediate 2) 6-Chloro-2-methylimidazo[1,2-a]pyridine SM->Intermediate Reflux in Ethanol Purification1 Work-up & Purification Intermediate->Purification1 Product Step 2: Oxidation (Target 3) 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde Purification1->Product SeO₂, Dioxane/H₂O Purification2 Work-up & Purification Product->Purification2 Final Final Product Purification2->Final

Caption: High-level workflow for the synthesis of the target compound.

Mechanistic Rationale

Step 1: Cyclocondensation (Tschitschibabin Reaction)

The formation of the imidazo[1,2-a]pyridine core is a cornerstone of heterocyclic chemistry. The mechanism proceeds through two main phases:

  • Sɴ2 Alkylation: The more nucleophilic pyridine ring nitrogen (N1) of 5-chloro-2-aminopyridine attacks the electrophilic carbon of chloroacetone, displacing the chloride ion to form an N-alkylated pyridinium salt intermediate.

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group (-NH₂) then acts as an intramolecular nucleophile, attacking the ketone carbonyl. This is followed by a dehydration cascade, which results in the formation of the aromatic five-membered imidazole ring fused to the pyridine core.

Mechanism_Step1 cluster_0 Step 1: Cyclocondensation Mechanism start 5-Chloro-2-aminopyridine + Chloroacetone intermediate1 Pyridinium Intermediate (Sɴ2 Adduct) start->intermediate1 N-Alkylation intermediate2 Cyclized Hemiaminal intermediate1->intermediate2 Intramolecular Nucleophilic Attack product 6-Chloro-2-methylimidazo[1,2-a]pyridine intermediate2->product Dehydration & Aromatization

Caption: Mechanism for the formation of the imidazo[1,2-a]pyridine core.

Step 2: Selenium Dioxide Oxidation

The oxidation of an activated methyl group, such as the one at the C2 position of the electron-rich imidazo[1,2-a]pyridine system, with selenium dioxide is a reliable and well-documented transformation. The mechanism is complex but is generally understood to proceed via an ene reaction followed by a[3][4]-sigmatropic rearrangement.

  • Initial Reaction: SeO₂ reacts with the C2-methyl group (which has an acidic proton) to form a selenium-containing intermediate.

  • Rearrangement & Elimination: This intermediate undergoes rearrangement and subsequent hydrolysis during workup to release the aldehyde and reduced selenium species. The use of a solvent system like aqueous dioxane facilitates both the reaction and the hydrolysis step.

Scale-Up Considerations & Process Safety

Transitioning from a laboratory-scale procedure to a pilot or manufacturing scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

ParameterLaboratory Scale (10-50 g)Pilot Scale (1-5 kg)Key Considerations & Rationale
Reagent Addition Manual addition via dropping funnel.Metering pump for controlled, subsurface addition.Causality: The cyclocondensation can be exothermic. Controlled addition prevents thermal runaways.
Thermal Control Heating mantle/oil bath.Jacketed glass-lined reactor with automated temperature control.Causality: Precise temperature control is crucial for minimizing side-product formation and ensuring complete reaction.
Work-up Separatory funnel extractions.Reactor-based liquid-liquid extractions with phase separation monitoring.Causality: Minimizes manual handling and solvent exposure. Ensures efficient extraction and phase separation at a large volume.
Isolation Evaporation followed by column chromatography or lab crystallization.Centrifugation or filtration of crystallized/precipitated solid.Causality: Column chromatography is generally not feasible for multi-kilogram scale. Developing a robust crystallization protocol is essential for achieving high purity without chromatography.
**Safety (SeO₂) **Handled in a fume hood with appropriate PPE.Handled in a contained charging system or glovebox. Waste streams must be segregated.Causality: Selenium dioxide is highly toxic. Engineering controls are mandatory at scale to prevent operator exposure and environmental release.
Hazard Management

All operations must be conducted in a well-ventilated chemical fume hood by personnel trained in handling hazardous materials.

  • 5-Chloro-2-aminopyridine: Toxic if swallowed or in contact with skin.

  • Chloroacetone: Highly flammable, toxic, and a lachrymator. Must be handled with extreme care.

  • Selenium Dioxide (SeO₂): Highly toxic and an environmental hazard. Poses a significant inhalation risk. All equipment used for its transfer must be decontaminated.

  • 1,4-Dioxane: A potential carcinogen.

Required Personal Protective Equipment (PPE): Safety glasses with side shields, flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile for incidental contact, consider heavier gloves like butyl rubber for handling SeO₂).

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-2-methylimidazo[1,2-a]pyridine (2)

(Based on a 100 g scale)

Materials:

  • 5-Chloro-2-aminopyridine (1 ): 100 g (0.778 mol, 1.0 eq)

  • Chloroacetone: 86.5 g (0.934 mol, 1.2 eq)

  • Sodium Bicarbonate (NaHCO₃): 98 g (1.167 mol, 1.5 eq)

  • Ethanol (200 proof): 1.0 L

Procedure:

  • To a 2 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 5-chloro-2-aminopyridine (1 ) and ethanol. Stir until all solids are dissolved.

  • Add sodium bicarbonate to the solution.

  • Slowly add chloroacetone dropwise to the stirred suspension over 30 minutes at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The starting material spot should disappear and a new, less polar product spot should appear.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove inorganic salts (sodium bicarbonate and sodium chloride) and wash the filter cake with a small amount of ethanol (2 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropyl acetate) to yield 6-chloro-2-methylimidazo[1,2-a]pyridine (2 ) as a crystalline solid.

Protocol 2: Synthesis of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde (3)

(Based on a 100 g scale)

Materials:

  • 6-Chloro-2-methylimidazo[1,2-a]pyridine (2 ): 100 g (0.599 mol, 1.0 eq)

  • Selenium Dioxide (SeO₂): 73 g (0.659 mol, 1.1 eq)

  • 1,4-Dioxane: 1.2 L

  • Water: 60 mL

Procedure:

  • WARNING: Selenium dioxide is highly toxic. Perform all operations in a certified chemical fume hood.

  • To a 3 L three-neck flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add 6-chloro-2-methylimidazo[1,2-a]pyridine (2 ) and 1,4-dioxane. Stir to dissolve.

  • In a separate beaker, carefully dissolve selenium dioxide in water (this may require gentle warming).

  • Transfer the SeO₂ solution to the addition funnel and add it dropwise to the solution of the starting material over 45-60 minutes.

  • Heat the reaction mixture to reflux (approx. 100 °C) and maintain for 12-18 hours. The formation of a black precipitate (elemental selenium) will be observed.

  • Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes) until the starting material is consumed.

  • Cool the reaction mixture to 50-60 °C and filter through a pad of Celite® to remove the selenium precipitate. Wash the filter cake thoroughly with hot dioxane.

  • Concentrate the combined filtrates under reduced pressure to obtain the crude product.

  • Purify the crude material by either recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel column chromatography to afford 6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde (3 ) as a solid.

Data & Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

CompoundExpected YieldPurity (HPLC)¹H NMR (CDCl₃, 400 MHz) δ (ppm)Mass Spec (ESI+)
Intermediate 2 75-85%>98%~8.1 (s, 1H), 7.5 (d, 1H), 7.4 (s, 1H), 7.1 (dd, 1H), 2.4 (s, 3H)m/z = 167.0 [M+H]⁺
Target 3 60-70%>98%~9.9 (s, 1H), 8.3 (s, 1H), 8.2 (s, 1H), 7.7 (d, 1H), 7.3 (dd, 1H)m/z = 181.0 [M+H]⁺

Note: NMR chemical shifts are approximate and should be confirmed with reference spectra.

References

  • Sipos, A., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available at: [Link]

  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available at: [Link]

  • El-Hiti, G. A., Smith, K., & Hegazy, A. S. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. Heterocycles. Available at: [Link]

  • ResearchGate. (2019). Regioselective metalation of pyridines. Available at: [Link]

  • PubMed Central. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available at: [Link]

  • MDPI. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available at: [Link]

  • PubMed. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Available at: [Link]

  • Scribd. Imidazo[1,2-a]pyridines Reactions & Prep. Available at: [Link]

  • MDPI. (2020). Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]

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Application

Application Note: A Multi-faceted Approach to Purity Assessment of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

Introduction 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The imidazo[1,2-a]pyridine scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" found in numerous pharmacologically active compounds, making the purity of this intermediate critical to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Even minor impurities can alter downstream reaction pathways, impact the toxicological profile, or compromise the stability of the API.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the purity assessment of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde. We will delve into the rationale behind method selection, provide detailed protocols for key analytical techniques, and discuss the importance of forced degradation studies in developing stability-indicating methods, all in alignment with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]

The Strategic Imperative for Orthogonal Analytical Methods

A single analytical technique is rarely sufficient to comprehensively assess the purity of a pharmaceutical intermediate. A robust purity profile is established by employing a suite of orthogonal methods, each providing a different perspective on the sample's composition. For 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde, a combination of chromatographic and spectroscopic techniques is recommended.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity and impurity quantification due to its high resolution and sensitivity for non-volatile and thermally labile compounds.[9]

  • Gas Chromatography (GC): Ideal for detecting and quantifying volatile organic impurities and residual solvents.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unequivocal structural confirmation of the main component and can be used for quantitative analysis (qNMR) without the need for a specific reference standard for every impurity.

  • Mass Spectrometry (MS): Used for molecular weight confirmation and structural elucidation of unknown impurities, often in conjunction with a chromatographic separation technique (e.g., LC-MS, GC-MS).

The relationship between these techniques in a comprehensive purity assessment workflow is illustrated below.

G cluster_0 Sample Analysis Workflow cluster_1 Chromatographic Separation & Quantification cluster_2 Structural Confirmation & Identification Sample 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde Sample Prep Sample Preparation (Dilution, Extraction) Sample->Prep HPLC HPLC-UV (Purity, Organic Impurities) Prep->HPLC GC GC-FID/MS (Residual Solvents, Volatile Impurities) Prep->GC NMR NMR Spectroscopy ('H, ¹³C, qNMR) Prep->NMR LCMS LC-MS (Impurity ID) Prep->LCMS Report Final Purity Report (Assay, Impurity Profile) HPLC->Report GC->Report NMR->Report LCMS->Report G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions Drug 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde Acid Acid Hydrolysis (e.g., 0.1M HCl) Drug->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Drug->Base Oxidation Oxidation (e.g., 3% H₂O₂) Drug->Oxidation Thermal Thermal (e.g., 80°C, Solid & Solution) Drug->Thermal Photo Photolytic (ICH Q1B) Drug->Photo Analysis Analyze by Stability-Indicating Method (HPLC-UV/DAD) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis PeakPurity Peak Purity Assessment (DAD, LC-MS) Analysis->PeakPurity Report Identify Degradation Pathways & Validate Method Specificity PeakPurity->Report

Sources

Method

The Emergence of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde in Oncology: A Guide for Cancer Researchers

The relentless pursuit of novel therapeutic agents in oncology has led researchers down diverse chemical avenues. One such promising scaffold that has garnered significant attention is the imidazo[1,2-a]pyridine core.

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel therapeutic agents in oncology has led researchers down diverse chemical avenues. One such promising scaffold that has garnered significant attention is the imidazo[1,2-a]pyridine core. This heterocyclic system is not only a feature in several approved drugs but also a fertile ground for the discovery of new anticancer agents.[1] Within this class, 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde emerges as a molecule of interest, not necessarily as a direct therapeutic, but as a versatile synthetic intermediate and a potential pharmacophore for the development of targeted cancer therapies. Its unique substitution pattern, featuring a chloro group at the 6-position and a reactive carbaldehyde at the 2-position, offers a dual advantage: the chloro moiety can influence the compound's pharmacokinetic properties and target engagement, while the aldehyde group serves as a chemical handle for the synthesis of a diverse library of derivatives.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the applications of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde and its derivatives in cancer research. We will delve into its presumed mechanism of action based on related compounds, provide a plausible synthetic route, and offer detailed protocols for evaluating the anticancer effects of its derivatives in preclinical settings.

A Versatile Scaffold: Synthesis of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

While specific literature on the synthesis of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is not abundant, a reliable synthetic route can be extrapolated from the well-established synthesis of its positional isomer, 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, and other related imidazo[1,2-a]pyridines.[2][3] The synthesis can be envisioned as a two-step process: the initial construction of the 6-chloroimidazo[1,2-a]pyridine core, followed by the introduction of the carbaldehyde group at the 2-position.

Part 1: Synthesis of 6-Chloroimidazo[1,2-a]pyridine

This initial step involves the cyclocondensation of 5-chloro-2-aminopyridine with a suitable C2-synthon, typically an α-haloaldehyde or its equivalent. Chloroacetaldehyde is a common reagent for this transformation.[2]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-2-aminopyridine (1.0 equivalent) in a suitable solvent such as ethanol.

  • Reagent Addition: To this solution, add chloroacetaldehyde (1.2 equivalents, typically as a 50% aqueous solution) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using an ethyl acetate/hexane gradient) to yield 6-chloroimidazo[1,2-a]pyridine.

Part 2: Formylation at the C2-Position

The introduction of the carbaldehyde group at the 2-position is a key step. While the Vilsmeier-Haack reaction is typically used for formylation at the 3-position[2], formylation at the 2-position often requires a different strategy. One plausible approach is through a lithiation-formylation sequence.

Protocol:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Dissolution: Dissolve 6-chloroimidazo[1,2-a]pyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (n-BuLi, 1.1 equivalents) in hexanes dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the reaction mixture.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde, can be purified by column chromatography.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A significant body of evidence points to the PI3K/Akt/mTOR signaling pathway as a primary target for the anticancer activity of imidazo[1,2-a]pyridine derivatives.[1][4][5] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[4] Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to act as potent inhibitors of PI3K, and in some cases, as dual PI3K/mTOR inhibitors.[5][6]

The proposed mechanism involves the binding of these compounds to the ATP-binding site of PI3K, which in turn inhibits the phosphorylation of its downstream targets, Akt and mTOR.[4] This inhibition leads to the induction of cell cycle arrest and apoptosis.[4]

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression mTOR->Cell_Cycle_Progression Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Applications in Cancer Research

The true value of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde in cancer research lies in its role as a versatile building block for creating novel anticancer agents. The aldehyde functionality is a gateway to a multitude of chemical transformations, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.[7][8][9]

As a Scaffold for Novel Inhibitor Design

The imidazo[1,2-a]pyridine core can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. The 2-carbaldehyde group can be converted into various functional groups, such as imines, amines, alcohols, and carboxylic acids, each offering unique opportunities for interaction with biological targets. For example, reductive amination of the aldehyde can introduce a wide range of amine-containing substituents, which can form key hydrogen bonds or salt bridges within the active site of a target kinase.

As a Chemical Probe

Derivatives of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde can also be developed as chemical probes to investigate the biology of specific cancer-related targets. By attaching fluorescent tags or affinity labels to the scaffold, researchers can visualize the subcellular localization of the target protein or identify its binding partners.

Quantitative Data on Related Imidazo[1,2-a]pyridine Derivatives

While specific data for 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is limited, the following table summarizes the in vitro anticancer activity of several related imidazo[1,2-a]pyridine derivatives to provide a benchmark for future studies.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 6A375 (Melanoma)Proliferation<12[4]
Compound 6WM115 (Melanoma)Proliferation<12[4]
Compound 6HeLa (Cervical)Proliferation9.7 - 44.6[4]
IP-5HCC1937 (Breast)MTT45[10]
IP-6HCC1937 (Breast)MTT47.7[10]
Thiazole derivative 12A375 (Melanoma)Proliferation0.14[11]
Thiazole derivative 12HeLa (Cervical)Proliferation0.21[11]
Compound 12bHep-2, HepG2, MCF-7, A375Not Specified11-13[12]

Experimental Protocols

To facilitate the investigation of novel derivatives of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde, we provide the following detailed protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H

Caption: A streamlined workflow for Western Blot analysis.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify the induction of apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the test compound for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Troubleshooting and Considerations

  • Solubility: Imidazo[1,2-a]pyridine derivatives can sometimes have poor aqueous solubility. It is crucial to determine the optimal solvent (e.g., DMSO) and concentration for in vitro assays.

  • Off-Target Effects: As with any kinase inhibitor, it is important to assess the selectivity of novel compounds against a panel of kinases to identify potential off-target effects.

  • In Vivo Studies: Promising in vitro candidates should be further evaluated in in vivo cancer models, such as xenograft models in immunocompromised mice, to assess their efficacy and toxicity in a whole-organism context.[13][14]

Conclusion

6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde represents a valuable starting point for the development of novel anticancer agents. Its synthetic tractability and the established role of the imidazo[1,2-a]pyridine scaffold as a potent inhibitor of the PI3K/Akt/mTOR pathway make it an attractive platform for medicinal chemists and cancer biologists. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this promising chemical entity in the ongoing fight against cancer.

References

  • Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(5), 1-11. Available at: [Link]

  • Ali, T., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. Available at: [Link]

  • Hayakawa, M., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 953-958. Available at: [Link]

  • Gueiffier, A., et al. (2008). In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives. European Journal of Medicinal Chemistry, 43(7), 1436-1443. Available at: [Link]

  • Wang, X., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3028-3046. Available at: [Link]

  • Chen, Y., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Parthiban, P., et al. (2019). The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and imidazo[1,2-a]pyridine (12a–l) derivatives. RSC Advances, 9(43), 24867-24878. Available at: [Link]

  • Wang, H., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. Available at: [Link]

  • Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Available at: [Link]

  • Al-Ostath, R., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 3079-3088. Available at: [Link]

  • Parthiban, P., et al. (2019). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 9(43), 24867-24878. Available at: [Link]

  • Endoori, M., et al. (2020). Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. Russian Journal of General Chemistry, 90(9), 1727-1736. Available at: [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 49-60. Available at: [Link]

  • Ali, T., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. Available at: [Link]

  • Byth, K. F., et al. (2004). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2245-2248. Available at: [https://www.researchgate.net/publication/8525281_Imidazo12-a]pyridines_Part_2_SAR_and_optimisation_of_a_potent_and_selective_class_of_cyclin-dependent_kinase_inhibitors]([Link])

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Bioorganic & Medicinal Chemistry, 15(17), 5837-5844. Available at: [Link]

  • Al-Jibori, S. A., et al. (2013). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions, 42(4), 1147-1155. Available at: [Link]

  • Khan, I., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Saudi Pharmaceutical Journal, 31(8), 101667. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

Welcome to the technical support center for the synthesis of 6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to optimize the yield and purity of this important heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the 2-carbaldehyde derivative serves as a versatile intermediate for the synthesis of novel therapeutic agents.

Understanding the Synthetic Challenge: C2 vs. C3 Formylation

A common challenge in the functionalization of the imidazo[1,2-a]pyridine ring system is controlling the regioselectivity of electrophilic substitution. The C3 position is generally more electron-rich and sterically accessible, making it the preferred site for reactions like the Vilsmeier-Haack formylation. Therefore, direct formylation of 6-chloroimidazo[1,2-a]pyridine will predominantly yield the 3-carbaldehyde isomer. To achieve the desired 2-carbaldehyde, a multi-step approach is typically necessary, involving the introduction of a precursor functional group at the C2 position, followed by its conversion to the aldehyde.

This guide will focus on a reliable and adaptable multi-step synthesis of 6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde, providing detailed protocols and troubleshooting for each stage.

Proposed Synthetic Pathway

The recommended synthetic route to 6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde involves three key stages:

  • Cyclocondensation: Formation of the 2-methyl-6-chloroimidazo[1,2-a]pyridine core.

  • Oxidation: Conversion of the 2-methyl group to a 2-carbaldehyde.

  • Purification: Isolation and purification of the final product.

Synthetic_Pathway A 5-Chloro-2-aminopyridine C 2-Methyl-6-chloroimidazo[1,2-a]pyridine A->C Cyclocondensation Step 1 B Chloroacetone B->C E 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde C->E Riley Oxidation Step 2 D Selenium Dioxide (SeO2) D->E Alternative_Pathway A 2-Chloromethyl-6-chloro- imidazo[1,2-a]pyridine C (6-chloroimidazo[1,2-a]pyridin- 2-yl)methanol A->C Step 2a B Hydrolysis B->C E 6-Chloroimidazo[1,2-a]pyridine- 2-carbaldehyde C->E Oxidation Step 2b D Manganese Dioxide (MnO2) D->E

Optimization

common side products in the synthesis of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

Technical Support Center: Synthesis of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde A Guide to Troubleshooting, Side Products, and Regiochemical Control Welcome to the technical support guide for the synthesis of 6-Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

A Guide to Troubleshooting, Side Products, and Regiochemical Control

Welcome to the technical support guide for the synthesis of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. As Senior Application Scientists, we understand that synthetic challenges are rarely about a single, isolated side product but often involve a nuanced interplay of reaction mechanisms, conditions, and reagent quality.

This guide moves beyond a simple list of impurities to provide a deep dive into the causality of common issues, with a primary focus on the critical challenge of regioselectivity during the formylation step. Our goal is to equip you with the knowledge to not only troubleshoot your current experiments but also to design more robust and successful synthetic strategies in the future.

Frequently Asked Questions (FAQs)

Q1: I performed a Vilsmeier-Haack reaction on 6-chloroimidazo[1,2-a]pyridine to get the 2-carbaldehyde, but my main product appears to be an isomer. What is happening?

This is the most common challenge encountered. The major product you have likely isolated is 6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde . The imidazo[1,2-a]pyridine ring system has a strong inherent electronic bias that favors electrophilic substitution at the C3 position.[1] The Vilsmeier-Haack reaction is a classic electrophilic aromatic substitution, and under standard conditions, the Vilsmeier reagent will preferentially attack the C3 position due to its higher electron density and the greater stability of the resulting intermediate.

Therefore, in the context of synthesizing the C2-carbaldehyde, the C3-carbaldehyde is not just a minor impurity but is, in fact, the major, kinetically and thermodynamically favored side product.

Q2: What is the mechanistic reason for the preferential formation of the C3-isomer?

The regioselectivity is dictated by the stability of the sigma complex (also known as the Wheland intermediate) formed after the initial electrophilic attack. The nitrogen atom at position 1 can effectively stabilize a positive charge on the adjacent carbon atom through resonance.

  • Attack at C3: When the Vilsmeier reagent attacks the C3 position, the resulting positive charge can be delocalized over the imidazole ring, including onto the N1 atom, without disrupting the aromaticity of the pyridine ring. This creates a relatively stable resonance structure.

  • Attack at C2: Attack at the C2 position leads to a less stable intermediate. The positive charge cannot be as effectively stabilized by the N1 atom without more significant disruption of the electronic structure.

This difference in intermediate stability makes the activation energy for C3 attack lower, leading to it being the dominant reaction pathway.

G cluster_main Vilsmeier-Haack on 6-Chloroimidazo[1,2-a]pyridine Start 6-Chloroimidazo [1,2-a]pyridine Vilsmeier Vilsmeier Reagent (POCl₃/DMF) Intermediate_C3 Stable Sigma Complex (Attack at C3) Vilsmeier->Intermediate_C3 Favored Pathway (Lower Ea) Intermediate_C2 Less Stable Sigma Complex (Attack at C2) Vilsmeier->Intermediate_C2 Disfavored Pathway (Higher Ea) Hydrolysis Aqueous Workup (H₂O) Intermediate_C3->Hydrolysis Intermediate_C2->Hydrolysis Product_C3 6-Chloroimidazo[1,2-a]pyridine -3-carbaldehyde (Major Product) Product_C2 6-Chloroimidazo[1,2-a]pyridine -2-carbaldehyde (Minor Product) Hydrolysis->Product_C3 Hydrolysis->Product_C2

Caption: Reaction pathways for Vilsmeier-Haack formylation.

Q3: My reaction yield is generally low, and the crude product shows multiple minor spots on TLC in addition to the starting material. What are the common causes?

Low yields and complex reaction mixtures in a Vilsmeier-Haack reaction often point to issues with reagent quality and reaction conditions.[2]

  • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Water will rapidly quench the active chloroiminium salt, leading to a significant drop in effective reagent concentration and lower yields. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Purity: The quality of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is critical.

    • DMF: Old or improperly stored DMF can decompose to form dimethylamine and formic acid.[3] Dimethylamine can react with the Vilsmeier reagent, creating inactive species and side products. It is recommended to use anhydrous DMF from a freshly opened bottle or to distill it from a suitable drying agent.

    • POCl₃: This reagent should be fresh and colorless. A yellow or brown color indicates decomposition, which can lead to undesired side reactions.

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic.[1] It is crucial to add the POCl₃ to the DMF slowly at 0 °C to prevent degradation of the reagent. The subsequent reaction with the imidazopyridine substrate may require heating, but overheating can lead to decomposition and the formation of tar-like byproducts. The optimal temperature must be determined empirically for your specific substrate.

Q4: Aside from the C3-isomer, what other side products might be present from the initial cyclocondensation step?

The first step in the synthesis is typically the cyclocondensation of 5-chloro-2-aminopyridine with a C2 synthon like chloroacetaldehyde.[1] While this reaction is generally efficient, potential impurities can include:

  • Unreacted 5-chloro-2-aminopyridine: If the reaction does not go to completion, the starting aminopyridine will remain. This can typically be separated via column chromatography.

  • Polymerized Acetaldehyde: Chloroacetaldehyde can self-polymerize, especially under basic conditions or upon heating. This results in a non-UV active, baseline material that is usually removed during workup and purification.

  • Hydrolyzed Chloroacetaldehyde: The starting material is often supplied as an aqueous solution. The active component is prone to hydrolysis, which can affect stoichiometry and lead to incomplete conversion.

Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common issues encountered during the synthesis.

Observed Problem Probable Cause(s) Recommended Solution(s)
Major product is the C3-isomer, not the desired C2-isomer. Inherent electronic preference of the imidazo[1,2-a]pyridine ring system for C3 electrophilic substitution.1. Confirm Identity: Use ¹H NMR and other analytical methods to confirm the structure. 2. Separate Isomers: Develop a robust column chromatography method to separate the C2 and C3 isomers. 3. Re-evaluate Strategy: Consider alternative synthetic routes that favor C2 functionalization (e.g., directed ortho-metalation).
Low overall yield of formylated products. 1. Moisture in reagents or glassware. 2. Degraded DMF or POCl₃. 3. Incorrect stoichiometry. 4. Sub-optimal reaction temperature.1. Ensure Anhydrous Conditions: Oven-dry all glassware and run the reaction under an inert atmosphere.[2] 2. Use High-Purity Reagents: Use fresh, anhydrous DMF and colorless POCl₃.[2][3] 3. Optimize Stoichiometry: Typically, 1.5-2.0 equivalents of the Vilsmeier reagent are used. Titrate to find the optimal ratio.
Reaction mixture turns dark or forms tar. 1. Reaction temperature is too high. 2. POCl₃ was added to DMF too quickly, causing an uncontrolled exotherm.1. Maintain Temperature Control: Monitor the internal reaction temperature carefully. 2. Slow Addition: Add POCl₃ dropwise to DMF at 0 °C with vigorous stirring to dissipate heat.[1]
Significant amount of unreacted starting material remains. 1. Insufficient Vilsmeier reagent (due to moisture or degradation). 2. Reaction time is too short or temperature is too low.1. Increase Reagent Equivalents: Try increasing the equivalents of POCl₃/DMF. 2. Optimize Reaction Conditions: Increase reaction time or incrementally raise the temperature, monitoring by TLC.

Experimental Protocols

Protocol 1: Synthesis of 6-chloroimidazo[1,2-a]pyridine

This protocol outlines the initial cyclocondensation to form the core heterocyclic system.[1]

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-aminopyridine (1.0 eq) in ethanol.

  • Add chloroacetaldehyde (1.2 eq, typically a 50% aqueous solution) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed.

  • Cool the mixture to room temperature and neutralize by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure 6-chloroimidazo[1,2-a]pyridine.

Protocol 2: Vilsmeier-Haack Formylation (Yielding Predominantly C3-Isomer)

This is a standard procedure that will primarily yield the C3-carbaldehyde side product.[1] Understanding this baseline is key to troubleshooting.

  • In a three-necked, oven-dried flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, 5.0 eq).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve 6-chloroimidazo[1,2-a]pyridine (1.0 eq) in a minimal amount of anhydrous dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature, then heat to 60-70 °C for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench by slowly adding a saturated sodium bicarbonate solution until gas evolution ceases and the pH is neutral.

  • Extract the product with DCM (3 x volume), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify via column chromatography to separate the C3- and C2-isomers.

Caption: Overall two-step synthetic workflow.

References

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • Chauhan, S., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
  • MDPI. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Retrieved from [Link]

  • NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • PharmaTutor. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde by Column Chromatography

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde using column chromatography. It is designe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde using column chromatography. It is designed to offer practical, field-proven insights to overcome common challenges and ensure the highest purity of this critical building block.

Introduction: The Importance of Purity

6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a key intermediate in the synthesis of a wide range of pharmacologically active molecules. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs and clinical candidates.[1] The purity of this aldehyde is paramount, as even minor impurities can lead to side reactions, complicate downstream characterization, and ultimately compromise the efficacy and safety of the final compounds. This guide will focus on purification using silica gel column chromatography, a widely accessible and effective technique.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the column chromatography purification of 6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde.

Question 1: My product is running with the solvent front (high Rf) or is not moving from the baseline (low Rf). How do I adjust the mobile phase?

Answer: The polarity of the mobile phase is the most critical factor in achieving good separation. For imidazo[1,2-a]pyridine derivatives, a common and effective eluent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1]

  • High Rf (Product at solvent front): Your mobile phase is too polar. To decrease the polarity and allow for better interaction with the silica gel, increase the proportion of hexane. For example, if you are using a 1:1 mixture of hexane and ethyl acetate, try changing to 3:1 or 4:1.

  • Low Rf (Product at baseline): Your mobile phase is not polar enough to move the compound. Increase the polarity by adding more ethyl acetate. If you started with 4:1 hexane:ethyl acetate, try moving to 2:1 or 1:1.

A systematic approach is to first determine the ideal Rf value using Thin Layer Chromatography (TLC). An optimal Rf for column chromatography is typically between 0.2 and 0.4. This provides a good balance between separation and elution time.

Question 2: I am seeing streaks or tailing of my product spot on the TLC plate and the column. What is the cause and how can I fix it?

Answer: Tailing is often a sign of compound interaction with the stationary phase or overloading.

  • Acidic Impurities or Interaction: The nitrogen atoms in the imidazo[1,2-a]pyridine ring can interact with acidic sites on the silica gel, leading to tailing. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to your mobile phase. This will neutralize the acidic sites and improve the peak shape.

  • Column Overloading: Applying too much crude product to the column can lead to broad, tailing peaks. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Insoluble Material: If your crude product is not fully dissolved in the loading solvent, it can cause streaking. Ensure your sample is completely dissolved before loading it onto the column. A small amount of a more polar solvent, like dichloromethane, can be used to dissolve the sample, but use the minimum amount necessary.

Question 3: I have poor separation between my product and an impurity. What are my options?

Answer: Achieving good separation between compounds with similar polarities can be challenging.

  • Fine-tune the Mobile Phase: Small, incremental changes to the solvent ratio can sometimes resolve closely running spots.

  • Change the Solvent System: If a hexane/ethyl acetate system is not providing adequate separation, consider switching to a different solvent system with different selectivities. A good alternative for nitrogen-containing heterocyclic compounds is a mixture of dichloromethane and methanol. Start with a high ratio of dichloromethane to methanol (e.g., 99:1) and gradually increase the methanol content.

  • Use a Different Stationary Phase: While silica gel is the most common stationary phase, others can offer different selectivities. Alumina (neutral or basic) can be a good alternative for basic compounds like imidazo[1,2-a]pyridines. However, always test the stability of your compound on a small scale with the new stationary phase before committing to a large-scale purification.[2]

Question 4: I suspect my product is decomposing on the column. What are the signs and what can I do?

Answer: While imidazo[1,2-a]pyridine-2-carbaldehydes are generally stable, prolonged exposure to acidic silica gel can sometimes lead to degradation.

  • Signs of Decomposition: You may observe the appearance of new, often more polar, spots on your TLC as the column progresses. A yellowing of the silica gel where your compound is located can also be an indicator.

  • Solutions:

    • Deactivate the Silica Gel: You can use silica gel that has been pre-treated with a base, or add a small amount of triethylamine to your eluent as mentioned above.

    • Use a Different Stationary Phase: Neutral or basic alumina is less acidic than silica gel and can be a better choice for acid-sensitive compounds.

    • Work Quickly: Do not let the column run unnecessarily long.

Question 5: What are the likely impurities I need to separate from my 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde?

Answer: The most common synthetic route to this compound is the Vilsmeier-Haack formylation of 6-chloroimidazo[1,2-a]pyridine.[1] Therefore, the most probable impurities are:

  • Unreacted 6-chloroimidazo[1,2-a]pyridine: This starting material is less polar than the aldehyde product and should elute earlier from the column.

  • N,N-Dimethylformamide (DMF): This is the solvent and reagent used in the Vilsmeier-Haack reaction. DMF is quite polar and will likely be washed out with the early, more polar fractions, or can be removed by aqueous workup before chromatography.

  • 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde: Depending on the reaction conditions, a small amount of the regioisomeric 3-aldehyde may be formed. The 2- and 3-isomers may have very similar polarities, making their separation challenging. Careful optimization of the mobile phase will be crucial.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the purification of approximately 1 gram of crude 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde.

Materials:

  • Crude 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

  • Silica gel (230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber with a series of hexane/ethyl acetate solvent systems (e.g., 4:1, 3:1, 2:1, 1:1).

    • Visualize the spots under UV light (254 nm).

    • The desired product, being an aldehyde, is expected to be more polar than the starting material (6-chloroimidazo[1,2-a]pyridine).

    • Choose the solvent system that gives your product an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Select an appropriate size column. For 1 gram of crude material, a column with a diameter of 2-3 cm is suitable.

    • Prepare a slurry of silica gel in the chosen mobile phase. A common ratio is approximately 50-100 g of silica gel per gram of crude product.

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed.

    • Add a layer of sand (0.5-1 cm) on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Carefully apply the dissolved sample to the top of the silica gel bed.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions in separate tubes. The volume of the fractions will depend on the size of the column.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde.

Data Presentation

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective, and readily available for this class of compounds.
Mobile Phase Hexane/Ethyl AcetateProvides good separation for imidazo[1,2-a]pyridine derivatives.[1]
Mobile Phase Gradient Isocratic or Step-GradientStart with a less polar mixture to elute non-polar impurities, then increase polarity to elute the product.
Target Rf Value 0.2 - 0.4Optimal for good separation and reasonable elution time.
Sample Load 1-5% (w/w) of silica gelPrevents column overloading and ensures sharp peaks.
Basic Modifier (Optional) 0.1-1% TriethylamineNeutralizes acidic sites on silica, reducing peak tailing.

Workflow and Logic Diagrams

Troubleshooting Workflow for Column Chromatography

TroubleshootingWorkflow cluster_problem Problem Identification cluster_solution Solution Pathways cluster_outcome Desired Outcome Problem Identify Issue: - Poor Separation - Tailing Peaks - High/Low Rf - Suspected Decomposition AdjustMP Adjust Mobile Phase (Hexane/EtOAc ratio) Problem->AdjustMP High/Low Rf Problem->AdjustMP Poor Separation AddModifier Add Modifier (e.g., Triethylamine) Problem->AddModifier Tailing CheckLoad Check Sample Load Problem->CheckLoad Tailing ChangeSP Change Stationary Phase (e.g., Alumina) Problem->ChangeSP Decomposition ChangeSolvent Change Solvent System (e.g., DCM/MeOH) AdjustMP->ChangeSolvent If no improvement Success Pure Product (Target Rf = 0.2-0.4) AdjustMP->Success ChangeSolvent->Success AddModifier->Success CheckLoad->Success ChangeSP->Success

Caption: A flowchart for troubleshooting common column chromatography issues.

References

  • JoVE. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Vilsmeier-Haack Reaction for Imidazo[1,2-a]pyridines

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the Vilsmeier-Haack formylation of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and pr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Vilsmeier-Haack formylation of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this powerful reaction to synthesize key intermediates. Imidazo[1,2-a]pyridines are a "privileged scaffold" in drug discovery, recognized for their broad therapeutic applications, including anti-cancer, anti-inflammatory, and antiviral activities.[1][2][3] The introduction of a formyl group at the C3 position via the Vilsmeier-Haack reaction is a critical step for further molecular elaboration.

This document provides in-depth, experience-driven answers to common challenges encountered during this synthesis, moving beyond simple protocols to explain the chemical reasoning behind each troubleshooting step.

Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for imidazo[1,2-a]pyridines?

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[4] The reaction utilizes a "Vilsmeier reagent," which is typically a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[4][5][6]

For imidazo[1,2-a]pyridines, this reaction is highly effective due to the electron-rich nature of the heterocyclic system. It proceeds with high regioselectivity, primarily targeting the C3 position of the imidazole ring, which is the most nucleophilic carbon. This provides a direct route to imidazo[1,2-a]pyridine-3-carbaldehydes, which are crucial building blocks for more complex molecules.[7]

Q2: What is the underlying mechanism of the reaction?

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF, a weak nucleophile, attacks the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and elimination of a phosphate byproduct generates the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[6]

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of the imidazo[1,2-a]pyridine ring attacks the carbon of the Vilsmeier reagent. The resulting intermediate is then rearomatized by losing a proton.

  • Hydrolysis: The final iminium salt intermediate is stable until a hydrolytic work-up is performed. The addition of water converts the iminium moiety into the desired aldehyde product.[4][5]

Vilsmeier_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_reagents Reagent Formation cluster_reaction Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Substrate Imidazo[1,2-a]pyridine (Electron-rich) Substrate->Intermediate + Vilsmeier Reagent Product Imidazo[1,2-a]pyridine -3-carbaldehyde Intermediate->Product H₂O Work-up (Hydrolysis)

Caption: The Vilsmeier-Haack reaction pathway.

Q3: What are the primary safety concerns?

The reagents involved are hazardous and must be handled with care in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. It reacts violently with water in a highly exothermic manner, releasing HCl gas. Always add POCl₃ slowly to DMF under anhydrous conditions and perform the final reaction quench carefully with ice.[8]

  • Vilsmeier Reagent: Moisture-sensitive and corrosive.

  • Solvents: Depending on the procedure, solvents like chloroform or dichloroethane may be used, which have their own associated health risks.

Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

Troubleshooting Guide
Problem 1: Low or No Product Yield

Q: I've run the reaction, but my TLC shows only starting material, or I've isolated very little of the desired aldehyde. What went wrong?

This is the most common issue and can be traced to several factors, primarily related to the integrity of the Vilsmeier reagent and the reactivity of your substrate.

Troubleshooting_Yield Troubleshooting Low Yield Start Low / No Product CheckReagent Is the Vilsmeier Reagent Active? Start->CheckReagent CheckSubstrate Is the Substrate Reactive Enough? Start->CheckSubstrate CheckConditions Are Reaction Conditions Optimal? Start->CheckConditions CheckWorkup Is Work-up/Hydrolysis Complete? Start->CheckWorkup Sol_Reagent Use fresh, anhydrous DMF/POCl₃. Prepare reagent at 0°C. CheckReagent->Sol_Reagent Sol_Substrate Increase temperature (e.g., 80-100°C). Increase reaction time. CheckSubstrate->Sol_Substrate Sol_Conditions Adjust stoichiometry (see table). Monitor by TLC. CheckConditions->Sol_Conditions Sol_Workup Ensure basic quench (pH > 8). Stir quench mixture thoroughly. CheckWorkup->Sol_Workup

Caption: Decision workflow for diagnosing low product yield.

Answer & Solutions:

  • Cause: Inactive Vilsmeier Reagent. The chloroiminium ion is highly sensitive to moisture.

    • Expert Insight: The most frequent point of failure is the quality of the DMF. Over time, DMF can decompose to form dimethylamine and formic acid.[9] Dimethylamine is a nucleophile that will consume the Vilsmeier reagent as it forms.

    • Solution:

      • Use a fresh, sealed bottle of anhydrous DMF. If in doubt, use DMF that has been dried over molecular sieves.

      • Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

      • Prepare the Vilsmeier reagent at a low temperature (0-5 °C) by adding POCl₃ dropwise to DMF. This exothermic formation is better controlled at low temperatures.[10]

  • Cause: Poor Substrate Reactivity. The Vilsmeier reagent is a relatively weak electrophile.[6]

    • Expert Insight: If your imidazo[1,2-a]pyridine scaffold is substituted with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), the ring's nucleophilicity will be significantly reduced, making the electrophilic attack sluggish.

    • Solution:

      • Increase the reaction temperature. While reagent formation is done at 0 °C, the subsequent reaction with the substrate often requires heating. A temperature range of 60-90 °C is common.[4][10] For deactivated systems, temperatures up to 120 °C may be necessary.[10]

      • Increase the reaction time. Monitor the reaction's progress by TLC (see Q5 for method).

      • Increase the equivalents of the Vilsmeier reagent (see table below).

  • Cause: Incorrect Stoichiometry or Temperature.

    • Expert Insight: The ratio of reagents is critical. Using excess DMF can serve as the solvent, but the ratio of POCl₃ to the substrate determines the electrophile concentration.

    • Solution: Optimize the reaction conditions. A good starting point is a 1.5 to 3-fold excess of the Vilsmeier reagent relative to the substrate.

ParameterStarting PointFor Deactivated Substrates
Substrate1.0 equiv1.0 equiv
POCl₃1.5 equiv3.0 - 5.0 equiv
DMF3.0 equiv (if other solvent) or as solvent5.0 equiv or as solvent
Temperature0 °C then 60-80 °C0 °C then 90-120 °C
Time2-6 hours6-24 hours
  • Cause: Incomplete Hydrolysis during Work-up.

    • Expert Insight: The reaction does not directly yield the aldehyde; it yields an iminium salt that must be hydrolyzed. If the quench is too rapid or inefficient, you may isolate the unhydrolyzed salt or other intermediates.

    • Solution:

      • Quench the reaction by pouring it slowly onto a vigorously stirred mixture of ice and water.

      • Basify the aqueous solution. The hydrolysis is most effective under neutral to slightly basic conditions. Add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc) until the pH is > 8.[6]

      • Allow the quenched mixture to stir for a period (e.g., 30 minutes to an hour) to ensure hydrolysis is complete before proceeding to extraction.

Problem 2: Formation of Side Products

Q: My analysis (TLC, LCMS, NMR) shows multiple products. What are these impurities and how can I prevent them?

Answer & Solutions:

  • Side Product: Unidentified Polar Baseline Material (Tar).

    • Cause: This often results from polymerization or degradation of the starting material or product under conditions that are too harsh.

    • Solution: Reduce the reaction temperature or reaction time. The goal is to find the "sweet spot" where the starting material is consumed without significant degradation.

  • Side Product: Di-formylated Species.

    • Cause: While formylation is strongly directed to C3, forcing conditions (high temperature, long reaction times, large excess of Vilsmeier reagent) can sometimes lead to a second formylation at another position on the pyridine ring.

    • Solution: Use milder conditions. Reduce the equivalents of the Vilsmeier reagent to 1.2-1.5 and maintain the lowest effective temperature.

Problem 3: Difficult Product Isolation

Q: The work-up is messy. I'm getting a persistent emulsion during extraction, or my product won't crystallize.

Answer & Solutions:

  • Issue: Emulsion during Extraction.

    • Cause: The work-up of Vilsmeier reactions can produce inorganic salts and viscous byproducts that stabilize emulsions between the aqueous and organic layers.

    • Solution:

      • Add a saturated solution of NaCl (brine) to the separatory funnel. This increases the polarity of the aqueous phase and can help break the emulsion.[8]

      • If the emulsion persists, filter the entire mixture through a pad of Celite or diatomaceous earth. This will often break up the microscopic droplets causing the emulsion.

      • Perform multiple extractions with a smaller volume of organic solvent rather than one large extraction.

  • Issue: Product is Water-Soluble.

    • Cause: The aldehyde product, being a substituted pyridine, can be protonated and form a water-soluble salt (e.g., a hydrochloride salt) if the aqueous layer is acidic after the quench.

    • Solution: Ensure the aqueous layer is neutralized or made basic (pH > 8) with NaHCO₃, Na₂CO₃, or dilute NaOH before extraction. This deprotonates the pyridine nitrogen, making the product less water-soluble and more soluble in organic solvents like dichloromethane or ethyl acetate.

  • Issue: Product is an Oil that Won't Crystallize.

    • Cause: Minor impurities can often inhibit crystallization.

    • Solution:

      • Purify the crude product via flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.

      • After purification, attempt crystallization again from a different solvent system. Try dissolving the oil in a minimum amount of a good solvent (e.g., dichloromethane) and then slowly adding a poor solvent (e.g., hexanes or pentane) until turbidity is observed, then allow it to stand.

Standard Protocol & Reaction Monitoring
Q4: Can you provide a reliable, step-by-step starting protocol?

A: General Protocol for the Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehyde.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv). Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise to the cold DMF via the dropping funnel over 15-20 minutes. A thick, white precipitate may form. Allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve the substituted imidazo[1,2-a]pyridine (1.0 equiv) in a minimal amount of anhydrous solvent (e.g., DMF or 1,2-dichloroethane) and add it to the Vilsmeier reagent mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-80 °C and stir for 2-6 hours, or until TLC indicates consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (approx. 10 volumes) and saturated sodium bicarbonate solution.

  • Hydrolysis & Neutralization: Stir the quenched mixture for 30-60 minutes. Check the pH and ensure it is basic (pH 8-9).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).[6]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the resulting crude solid or oil by flash column chromatography (silica gel) to afford the pure aldehyde.[6]

Q5: How can I effectively monitor the reaction's progress?

A: Thin-layer chromatography (TLC) is the best method.[8]

  • Procedure: Using a glass capillary, take a tiny aliquot (a drop) from the reaction mixture.

  • Crucial Step: Before spotting on the TLC plate, you must quench the aliquot. Place it in a small vial containing a small amount of water and a drop of a basic solution (like saturated NaHCO₃) and a little ethyl acetate. Shake well, then spot the organic layer on your TLC plate. This mimics the work-up and ensures you are analyzing the final aldehyde product, not the iminium intermediate.

  • Analysis: The product, imidazo[1,2-a]pyridine-3-carbaldehyde, is typically more polar than the starting material and will have a lower Rf value.

References
  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • El-Sayed, M. F., et al. (2010). Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents. PubMed. [Link]

  • Venkatesh, J., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Kumari, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Anonymous. (Year not specified). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Source not specified. [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]

  • Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Current Chemistry Letters. [Link]

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. [Link]

  • Reddit User Discussion. (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit. [Link]

Sources

Troubleshooting

Technical Support Center: Regioselective Formylation of 6-chloroimidazo[1,2-a]pyridine

Welcome to the technical support guide for the formylation of 6-chloroimidazo[1,2-a]pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this im...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the formylation of 6-chloroimidazo[1,2-a]pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in numerous pharmacologically active compounds, and the introduction of a formyl group is a critical step for further molecular diversification.[1][2] However, achieving high regioselectivity during this electrophilic substitution can be a significant challenge.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected major regioisomer for the formylation of 6-chloroimidazo[1,2-a]pyridine and why?

The formylation of 6-chloroimidazo[1,2-a]pyridine is expected to occur preferentially at the C3 position . The imidazo[1,2-a]pyridine ring system is electron-rich, and the C3 position is the most nucleophilic carbon. This is due to the electronic contribution from the bridgehead nitrogen (N4) and the lone pair of the pyrrole-like nitrogen (N1), which leads to the highest electron density at C3. Electrophilic aromatic substitution, such as formylation, will therefore overwhelmingly favor this site.[3] The 6-chloro substituent has a minor electronic influence on the imidazole ring but does not alter the inherent reactivity of the C3 position.

Q2: Which formylation method is most recommended for achieving high C3-selectivity?

The Vilsmeier-Haack reaction is the most widely used and reliable method for the formylation of electron-rich heterocyclic compounds like imidazo[1,2-a]pyridines.[3][4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a disubstituted formamide like N,N-dimethylformamide (DMF).[5][6] This reagent is a mild electrophile, which makes it highly selective for the most electron-rich position (C3) and less prone to reacting with the less activated pyridine ring.[6]

Q3: What are the potential isomeric byproducts I should be aware of?

While C3 is the major product, minor isomers can form under non-optimized conditions. Potential byproducts include:

  • C2-formylated isomer: Less common, as the C2 position is electronically less favored.

  • Pyridine ring formylation (C5, C7, C8): Generally not observed under standard Vilsmeier-Haack conditions due to the lower electron density of the pyridine ring compared to the imidazole moiety.

  • Di-formylated products: Can occur if excess Vilsmeier reagent is used or if the reaction is run at elevated temperatures for extended periods.

Q4: How can I definitively confirm the regiochemistry of my formylated product?

Unambiguous characterization is crucial. A combination of spectroscopic techniques is recommended:

  • ¹H NMR: The proton at the C3 position typically appears as a distinct singlet. Upon formylation at C3, this signal will disappear, and a new singlet for the aldehyde proton (-CHO) will appear downfield (typically δ 9.5-10.5 ppm). The coupling patterns of the remaining aromatic protons on the pyridine ring can help confirm the substitution pattern.

  • ¹³C NMR: The appearance of a carbonyl carbon signal around 180-190 ppm is indicative of successful formylation.

  • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect spectroscopy is a powerful tool. For the C3-formyl isomer, a correlation should be observed between the aldehyde proton and the H2 proton, providing definitive proof of regiochemistry. For a C2-formyl isomer, a correlation would be seen with the H3 proton.

Troubleshooting Guide

This section addresses specific problems you may encounter during the formylation of 6-chloroimidazo[1,2-a]pyridine.

Problem 1: Poor Regioselectivity - Significant Mixture of Isomers
  • Potential Cause 1: Reaction Temperature is Too High. The Vilsmeier-Haack reaction's selectivity is temperature-dependent. Higher temperatures can provide enough energy to overcome the activation barrier for substitution at less reactive sites, leading to a mixture of isomers.[7]

    • Recommended Solution: Prepare the Vilsmeier reagent at 0 °C and add the substrate solution dropwise while maintaining this low temperature.[1] After the addition, allow the reaction to warm to room temperature slowly before any heating is applied. It is recommended to run the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., room temperature to 60-70 °C).[1][8]

  • Potential Cause 2: Incorrect Stoichiometry. An excessive amount of the Vilsmeier reagent can lead to di-formylation or reactions at less favored positions.

    • Recommended Solution: Begin with a modest excess of the Vilsmeier reagent (e.g., 1.5-2.0 equivalents).[1] Titrate the amount of reagent in subsequent experiments to find the optimal balance between conversion and selectivity.

Problem 2: Low Yield of the Desired 3-Formyl Product
  • Potential Cause 1: Moisture Contamination. The Vilsmeier reagent is extremely sensitive to moisture and will be rapidly quenched by water, leading to low or no conversion.[9]

    • Recommended Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents (anhydrous DCM is common) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Potential Cause 2: Decomposed Reagents. Both POCl₃ and DMF can degrade over time. Degraded DMF may contain dimethylamine, which can interfere with the reaction.[9]

    • Recommended Solution: Use freshly opened or distilled POCl₃ and high-purity, anhydrous DMF. Store reagents under an inert atmosphere and away from moisture.

  • Potential Cause 3: Incomplete Reaction. The reaction may not have proceeded to completion.

    • Recommended Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the reaction stalls, a gentle increase in temperature (e.g., to 60-70 °C) for a few hours may be necessary.[1]

  • Potential Cause 4: Inefficient Workup. The iminium intermediate formed after the electrophilic attack must be hydrolyzed to yield the final aldehyde.

    • Recommended Solution: After the reaction is complete, quench the mixture by carefully pouring it over ice water. Then, neutralize the acidic solution by slowly adding a saturated base like sodium bicarbonate until the pH is neutral (7-8).[1] This ensures complete hydrolysis of the intermediate and allows for efficient extraction of the product into an organic solvent like dichloromethane.[1]

Problem 3: No Reaction or Stalled Reaction
  • Potential Cause: Inactive Vilsmeier Reagent. As mentioned, moisture or degraded reagents are the most common culprits. The Vilsmeier reagent (a chloroiminium salt) must be formed correctly for the reaction to proceed.[5]

    • Recommended Solution: Prepare the Vilsmeier reagent fresh for each reaction. In a flask under an inert atmosphere, add POCl₃ dropwise to anhydrous DMF at 0 °C with vigorous stirring.[1] A change in the solution's appearance (e.g., becoming thicker or changing color) is often indicative of reagent formation. Allow it to stir for at least 30 minutes at 0 °C before adding the substrate.[1]

Alternative Formylation Strategies

If the Vilsmeier-Haack reaction proves problematic, consider these alternatives.

MethodFormylating AgentTypical ConditionsAdvantagesDisadvantages
Duff Reaction Hexamethylenetetramine (HMTA)Acidic media (e.g., TFA, acetic acid), heatInexpensive reagents, operationally simple.[10]Often requires strongly activating groups, can result in lower yields, and may favor ortho-formylation to existing directing groups which may not be C3.[11][12]
Copper-Catalyzed Formylation DMSO or DMF as formyl sourceCu catalyst, O₂ or other oxidantUtilizes readily available and inexpensive formyl sources.[13][14]May require screening of catalysts and ligands; mechanism can be complex.[15]

Experimental Protocols

Protocol 1: Vilsmeier-Haack C3-Formylation of 6-chloroimidazo[1,2-a]pyridine

This protocol is adapted from established procedures for the formylation of imidazo[1,2-a]pyridines.[1]

1. Vilsmeier Reagent Preparation: a. In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq). b. Cool the flask to 0 °C in an ice-water bath. c. Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise to the stirred DMF over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. d. After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes.

2. Formylation Reaction: a. In a separate flask, dissolve 6-chloroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous dichloromethane (DCM). b. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. c. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. d. Heat the mixture to 60-70 °C and monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent). The reaction is typically complete within 3-5 hours.

3. Work-up and Purification: a. Cool the reaction mixture to 0 °C and carefully quench by pouring it into a beaker of crushed ice. b. Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases and the pH is ~7-8. c. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of aqueous layer). d. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure 6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde.[1]

Visual Diagrams

Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Substrate 6-chloroimidazo[1,2-a]pyridine Substrate->Intermediate + Vilsmeier Reagent (Attack from C3) Product 3-Formyl Product Intermediate->Product Hydrolysis (H₂O, workup)

Caption: Mechanism of the Vilsmeier-Haack formylation on the imidazo[1,2-a]pyridine core.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start: Formylation of 6-chloroimidazo[1,2-a]pyridine CheckTLC Analyze reaction mixture by TLC Start->CheckTLC Problem Identify Problem CheckTLC->Problem LowSelectivity Poor Regioselectivity Problem->LowSelectivity Mixture of spots LowYield Low Yield / No Reaction Problem->LowYield Starting material remains or complex mixture GoodResult Clean C3-Product Problem->GoodResult One major product spot Sol_Temp Decrease Temperature (0°C addition) LowSelectivity->Sol_Temp Sol_Stoich Adjust Stoichiometry (1.5-2.0 eq reagent) LowSelectivity->Sol_Stoich Sol_Anhydrous Ensure Anhydrous Conditions (Dry glassware/solvents) LowYield->Sol_Anhydrous Sol_Reagent Use Fresh Reagents (Prepare Vilsmeier reagent in situ) LowYield->Sol_Reagent End Proceed to Purification GoodResult->End

Caption: Troubleshooting decision tree for improving regioselectivity and yield.

References

  • BenchChem. (2025). Experimental procedure for synthesizing 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde. BenchChem.
  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27235-27282.
  • Wikipedia. (2023). Duff reaction. Wikipedia. [Link]

  • Zaldivar-Rodriguez, I. A., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(42), 10046-10053. Semantic Scholar. [Link]

  • Chahal, M. (2023). Plausible mechanism of formylation of imidazo-pyridine ring. ResearchGate. [Link]

  • MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]

  • Saha, S., et al. (2023). Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. The Journal of Organic Chemistry, 88(14), 10002-10013. PubMed. [Link]

  • Duff Reaction. (n.d.). [PDF Document]. [Link]

  • Royal Society of Chemistry. (n.d.). Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. Organic & Biomolecular Chemistry. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Rajanna, K. C., et al. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry, 1(4), 250-256. Scientific Research Publishing. [Link]

  • Rajanna, K. C. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. ResearchGate. [Link]

  • BenchChem. (2025). Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers. BenchChem.
  • BenchChem. (2025). Effect of temperature on Vilsmeier-Haack reaction outcome. BenchChem.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [PDF Document]. [Link]

  • ResearchGate. (2024). Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen. [Link]

  • BenchChem. (2025).
  • Royal Society of Chemistry. (n.d.). Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen. Chemical Communications. [Link]

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions in 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of 6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a critical process in the development of various pharmacologically active com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a critical process in the development of various pharmacologically active compounds.[1] This scaffold is a privileged structure in medicinal chemistry, and the 2-carbaldehyde functional group provides a versatile handle for further molecular elaboration.[1] A common and effective method for the formylation of the 6-chloroimidazo[1,2-a]pyridine core is the Vilsmeier-Haack reaction.[1] However, this reaction is notoriously exothermic and, if not properly managed, can pose significant safety risks, including thermal runaway.[2][3]

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you safely and efficiently manage the exothermic nature of this synthesis.

Troubleshooting Guide: Taming the Exotherm

This section addresses specific issues you may encounter during the synthesis, with a focus on the Vilsmeier-Haack formylation step.

Issue 1: Rapid and Uncontrolled Temperature Spike During Vilsmeier Reagent Formation

Question: I'm observing a dangerously fast temperature increase when adding phosphorus oxychloride (POCl₃) to dimethylformamide (DMF). How can I control this?

Answer: The formation of the Vilsmeier reagent (a chloroiminium salt) from POCl₃ and DMF is a highly exothermic process.[1][4] An uncontrolled temperature spike at this stage can lead to side reactions and a potential runaway scenario. Here’s a detailed protocol for safe Vilsmeier reagent preparation:

Detailed Protocol: Controlled Vilsmeier Reagent Formation

  • Equipment Setup:

    • Use a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a low-temperature thermometer.

    • Ensure your stirring is vigorous enough to provide efficient mixing and heat dissipation.

    • Prepare an ice-salt or acetone-dry ice bath to maintain a low temperature.

  • Reagent Preparation:

    • Use anhydrous DMF. Water can react with POCl₃, leading to the formation of hydrochloric acid and phosphoric acid, which can complicate the reaction.

    • Ensure your POCl₃ is of high quality and has not decomposed.

  • Controlled Addition:

    • Cool the DMF in the reaction flask to 0 °C using the cooling bath.

    • Add the POCl₃ dropwise via the dropping funnel to the stirred DMF. Crucially, maintain the internal reaction temperature below 5 °C. [1]

    • The addition rate is critical. A slow, controlled addition is paramount. For laboratory scale, this may mean adding the POCl₃ over 30-60 minutes.

    • After the complete addition of POCl₃, continue stirring the mixture at 0 °C for at least 30 minutes to ensure the complete formation of the Vilsmeier reagent.[1]

Causality: A slow, dropwise addition of POCl₃ to cooled DMF ensures that the heat generated by the exothermic reaction is effectively dissipated by the cooling bath, preventing a rapid temperature increase.[2] Vigorous stirring is essential to avoid localized "hot spots" where the reaction could accelerate uncontrollably.

Issue 2: Exotherm During the Addition of 6-Chloroimidazo[1,2-a]pyridine

Question: After adding my 6-chloroimidazo[1,2-a]pyridine substrate to the Vilsmeier reagent, the temperature starts to rise, even with cooling. What's happening and how can I mitigate this?

Answer: The formylation of the electron-rich 6-chloroimidazo[1,2-a]pyridine ring by the Vilsmeier reagent is also an exothermic process.[4] While generally less vigorous than the reagent formation, it still requires careful temperature control to prevent side reactions and ensure a high yield of the desired product.

Troubleshooting Steps:

  • Substrate Addition: Dissolve the 6-chloroimidazo[1,2-a]pyridine in a suitable anhydrous solvent (e.g., dichloromethane or DMF) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.[1] This is preferable to adding the solid substrate directly, as it allows for better control over the reaction rate.

  • Maintain Low Temperature: Keep the reaction mixture at 0 °C during the entire addition of the substrate.

  • Monitor the Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and then heat to the desired reaction temperature (e.g., 60-70 °C) while monitoring the progress by Thin Layer Chromatography (TLC).[1]

Issue 3: Uncontrolled Reaction During Quenching

Question: When I try to quench the reaction with water or a basic solution, it fizzes violently and the temperature shoots up. How can I quench the reaction safely?

Answer: Quenching a Vilsmeier-Haack reaction is a critical step that can be hazardous if not performed correctly. The unreacted Vilsmeier reagent and POCl₃ are highly reactive towards water and will generate a significant amount of heat and potentially corrosive byproducts.

Safe Quenching Protocol:

  • Cool the Reaction Mixture: Before quenching, cool the reaction flask back down to 0 °C in an ice bath.

  • Prepare the Quenching Solution: Have a beaker of crushed ice or an ice-water mixture ready.

  • Slow Addition to Ice: Slowly and carefully pour the reaction mixture onto the crushed ice with good stirring. This allows the large excess of ice to absorb the heat of quenching.

  • Controlled Neutralization: After the initial quench, slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate or a dilute solution of sodium hydroxide (e.g., 2M NaOH), to neutralize the acidic mixture.[1][5] Monitor the pH and temperature during neutralization.

Causality: Adding the reaction mixture to ice provides a large heat sink, preventing a dangerous temperature increase. Slow, portion-wise addition of a base for neutralization allows for better control over the exotherm associated with the acid-base reaction.

Frequently Asked Questions (FAQs)

Q1: What are the visual signs of a potential runaway reaction during the Vilsmeier-Haack synthesis?

A1: Be vigilant for the following signs:

  • A rapid, uncontrolled rise in temperature that is not responsive to the cooling bath.

  • A sudden change in color or viscosity of the reaction mixture.

  • Vigorous gas evolution.

  • An increase in pressure within the reaction vessel.

If you observe any of these signs, it is crucial to take immediate action to prevent a runaway reaction.[6]

Q2: What is the emergency procedure for a suspected runaway reaction?

A2: In the event of a suspected runaway reaction, prioritize personal safety above all else.

  • Alert colleagues and evacuate the immediate area.

  • If it is safe to do so, remove the heating source (if any) and increase the cooling to the maximum capacity.

  • Do not attempt to quench a runaway reaction with water or other reagents , as this can exacerbate the situation.

  • If the reaction is in a fume hood, lower the sash.

  • Follow your institution's emergency procedures and contact the appropriate safety personnel.

Q3: Can I scale up this reaction? What are the key considerations?

A3: Scaling up any exothermic reaction requires careful planning and a thorough understanding of the reaction's thermal properties.[2] Key considerations for scaling up the synthesis of 6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde include:

  • Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient. A more powerful cooling system and potentially a different reactor design may be necessary.

  • Addition Rates: The rate of addition of reagents will need to be carefully recalculated and likely slowed down to manage the exotherm.

  • Mixing: Efficient mixing becomes even more critical on a larger scale to avoid localized hot spots.

  • Reaction Calorimetry: For significant scale-up, it is highly recommended to perform reaction calorimetry studies to quantify the heat of reaction and determine the maximum safe operating temperature.

Q4: Are there any alternative, less hazardous formylation methods?

A4: While the Vilsmeier-Haack reaction is a classic and effective method, researchers are continually developing safer and more environmentally friendly alternatives. Some catalytic versions of the Vilsmeier-Haack reaction aim to reduce the use of stoichiometric hazardous reagents like POCl₃.[5] Other methods for the synthesis of imidazo[1,2-a]pyridines may involve different formylation strategies or the use of alternative starting materials.[7][8][9] It is advisable to review recent literature for the latest advancements in this area.

Data and Experimental Workflow

Table 1: Key Parameters for Managing Exotherms in 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde Synthesis
ParameterRecommendationRationale
Vilsmeier Reagent Formation
POCl₃ Addition RateSlow, dropwiseTo control the rate of heat generation.
TemperatureMaintain below 5 °CTo prevent uncontrolled exotherm and side reactions.[1]
StirringVigorousTo ensure efficient heat dissipation and avoid hot spots.
Substrate Addition
MethodDropwise addition of substrate solutionFor better control over the reaction rate.
TemperatureMaintain at 0 °CTo manage the exotherm of the formylation reaction.
Quenching
MethodPour reaction mixture onto crushed iceTo provide a large heat sink.
NeutralizationSlow addition of weak base (e.g., NaHCO₃)For controlled neutralization and to manage the exotherm.[1]
Experimental Workflow for Exotherm Management

Exotherm_Management_Workflow cluster_prep Preparation cluster_reagent_formation Vilsmeier Reagent Formation cluster_substrate_addition Substrate Addition cluster_reaction Reaction cluster_quench Quenching & Workup Prep 1. Assemble Dry Glassware 2. Prepare Cooling Bath 3. Charge Anhydrous DMF Reagent_Formation 1. Cool DMF to 0°C 2. Add POCl3 Dropwise (Maintain T < 5°C) 3. Stir at 0°C for 30 min Prep->Reagent_Formation Substrate_Addition 1. Dissolve Substrate in Anhydrous Solvent 2. Add Substrate Solution Dropwise at 0°C Reagent_Formation->Substrate_Addition Reaction 1. Warm to Room Temperature 2. Heat to 60-70°C 3. Monitor by TLC Substrate_Addition->Reaction Quench 1. Cool Reaction to 0°C 2. Pour onto Crushed Ice 3. Neutralize with NaHCO3 (aq) 4. Extract Product Reaction->Quench Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation (Exothermic) cluster_formylation Formylation (Exothermic) cluster_hydrolysis Hydrolysis (Exothermic) DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Substrate 6-Chloroimidazo[1,2-a]pyridine Intermediate Iminium Intermediate Substrate->Intermediate + Vilsmeier Reagent Product 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde Intermediate->Product + H2O (Quench)

Caption: Key exothermic steps in the Vilsmeier-Haack reaction.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect.
  • Experimental procedure for synthesizing 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde. (n.d.). Benchchem.
  • Practical approach to prediction and prevention of runaway reactions. (n.d.). International Journal of Scientific & Technology Research.
  • Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). (2021). Chemistry & Biology Interface.
  • Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • Runaway chemical reactions: Causes and prevention. (2024). Zeal.
  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (2025). ResearchGate.
  • Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC.
  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry.

Sources

Troubleshooting

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine Derivatives

Introduction Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyridine derivatives. This scaffold is a cornerstone in medicinal chemistry and materials science, found in numerous clinically used...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyridine derivatives. This scaffold is a cornerstone in medicinal chemistry and materials science, found in numerous clinically used drugs and functional materials.[1][2][3] The successful synthesis of these heterocycles is often highly dependent on reaction conditions, with the choice of solvent playing a pivotal, yet sometimes non-intuitive, role. A suboptimal solvent can lead to failed reactions, low yields, or complex purification challenges.

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of imidazo[1,2-a]pyridines, with a specific focus on the influence of solvents in widely used methodologies such as the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction and the Ortoleva-King reaction.[4][5]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, providing both solutions and the scientific reasoning behind them.

Q1: My Groebke-Blackburn-Bienaymé (GBB) reaction is giving a very low yield or has failed completely. I'm using an aprotic solvent. What's going wrong?

This is a frequent issue that stems from a misunderstanding of the solvent's role in this specific multicomponent reaction. While many organic reactions proceed well in aprotic solvents, the GBB reaction often shows a strong preference for polar protic solvents, particularly alcohols like methanol or ethanol.[6]

Core Problem: Aprotic solvents (e.g., toluene, DCM) are often unable to adequately facilitate the key steps of the GBB mechanism. The reaction may fail entirely in non-polar solvents like toluene or show only minimal conversion in others like dichloromethane.[6]

Scientific Explanation: Recent experimental and computational studies have revealed that in the GBB reaction, methanol is not merely a solvent but an active cocatalyst .[6][7] It plays a crucial role in:

  • Facilitating Imine Formation: The initial condensation between the 2-aminopyridine and the aldehyde to form the imine intermediate is a reversible process that releases water. Protic solvents can stabilize the intermediates and transition states of this step.

  • Proton Transfer Shuttle: Methanol actively participates in the proton transfer steps required for the subsequent intramolecular cyclization, significantly lowering the activation energy for key mechanistic steps.[6]

  • Stabilizing Charged Intermediates: The reaction proceeds through charged intermediates, which are better stabilized by polar protic solvents, thus accelerating the reaction.

Troubleshooting Steps:

  • Switch to a Protic Solvent: The most effective first step is to change the solvent to methanol or ethanol. Most GBB protocols are optimized in these solvents.[6][8]

  • Ensure Anhydrous Conditions (Initially): While the solvent is protic, the initial condensation step can be inhibited by excess water in the reaction mixture. Ensure your starting materials are dry. Some protocols recommend the addition of a dehydrating agent like trimethyl orthoformate to drive the initial imine formation.[9]

  • Catalyst Optimization: While the solvent is key, ensure you are using an appropriate catalyst. Brønsted acids (like p-toluenesulfonic acid, PTSA) or Lewis acids (like Sc(OTf)₃) are often used to accelerate the reaction, even in protic solvents.[6][10]

Q2: My reaction produces the desired imidazo[1,2-a]pyridine, but it's contaminated with multiple side products, making purification a nightmare. How can solvent choice help?

Side product formation is often a result of competing reaction pathways. Solvent polarity and type can dramatically influence the kinetics of these pathways, allowing you to favor the desired product.

Core Problem: The solvent may be promoting undesired reaction pathways or failing to stabilize the key intermediate of the desired pathway, leading to decomposition or alternative reactions.

Scientific Explanation: The choice of solvent affects the solubility of reactants and the stability of intermediates and transition states.

  • Polar Protic Solvents: These solvents excel at stabilizing charged species through hydrogen bonding.[11] If your desired mechanism involves ionic intermediates (as in the GBB reaction), a protic solvent can accelerate this pathway relative to less polar side reactions.

  • Polar Aprotic Solvents: Solvents like DMF or DMSO are good at dissolving a wide range of compounds and can stabilize cations well.[12] However, they can also increase the reactivity of anionic nucleophiles, which may open up undesired pathways in some cases.

  • Non-Polar Solvents: These solvents are less likely to stabilize polar intermediates, which can sometimes be used to suppress certain side reactions. However, reactant solubility can become a major issue.

Troubleshooting Steps:

  • Systematic Solvent Screening: If you suspect solvent-induced side reactions, perform a systematic screen of solvents with varying polarities and properties (e.g., Methanol, Acetonitrile, THF, Toluene). See the Data Summary Table below for examples.

  • Consider "Green" Solvents: Sometimes, unconventional green solvents like eucalyptol or deep eutectic solvents can offer unique reactivity profiles and improved selectivity.[13][14]

  • Optimize Temperature: Lowering the reaction temperature can often increase selectivity by favoring the pathway with the lowest activation energy, reducing the rate of competing reactions.[15]

  • Change the Order of Reagent Addition: In multicomponent reactions, pre-forming a key intermediate before adding the final component can sometimes prevent side reactions. For example, you could stir the aminopyridine and aldehyde together to form the imine before adding the isocyanide.[15]

Q3: I'm attempting an Ortoleva-King type reaction to synthesize a 2-arylimidazo[1,2-a]pyridine, but the reaction is sluggish and yields are poor.

Unlike the GBB reaction, the Ortoleva-King reaction and its variations do not always benefit from protic solvents. In fact, many modern, high-yielding protocols have moved away from traditional solvents entirely.

Core Problem: The solvent may be interfering with the catalytic cycle or may simply be unnecessary, with higher concentrations under solvent-free conditions being more effective.

Scientific Explanation: The Ortoleva-King reaction typically involves the formation of an N-(α-haloacetyl)pyridinium salt intermediate from a 2-aminopyridine and an α-haloketone (or an in-situ generated one).[16] While solvents can be used, studies have shown that heating the neat (solvent-free) mixture of reagents often leads to significantly higher yields and faster reaction times.[17][18][19] This is likely due to the high concentration of reactants, which drives the reaction forward.

Troubleshooting Steps:

  • Attempt a Solvent-Free Reaction: Combine the 2-aminopyridine and the ketone (with iodine or another halogen source if starting from a ketone) and heat the mixture, often to around 100-110 °C. Monitor the reaction by TLC. This is a well-established method for this class of reaction.[5][17]

  • Consider Microwave Irradiation: For solvent-free reactions, microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields.[20]

  • Explore Water as a "Green" Solvent: Some Ortoleva-King type procedures have been successfully developed using water as the solvent, which can be an effective and environmentally friendly alternative, sometimes eliminating the need for chromatography.[5][16]

  • Evaluate Catalyst System: Modern Ortoleva-King protocols often employ catalytic systems (e.g., CuI, FeCl₃, NiCl₂) with an oxidant (like I₂ or air).[5][16][21][22] The solvent must be compatible with this system. Ethanol is often a good starting point if a solvent is required.[22]

Frequently Asked Questions (FAQs)

Q1: What is the definitive mechanistic role of methanol in the Groebke-Blackburn-Bienaymé (GBB) reaction? A: Methanol is now understood to be a noninnocent solvent .[6][7] This means it is not just a medium for the reaction but an active participant. Kinetic experiments and DFT calculations have shown that it acts as a cocatalyst , primarily by functioning as a proton shuttle. It facilitates the transfer of protons in the rate-determining steps of the cyclization process, thereby lowering the overall activation energy and significantly accelerating the reaction compared to aprotic solvents.[6]

Q2: As a general rule, when should I choose a polar protic vs. a polar aprotic solvent for imidazo[1,2-a]pyridine synthesis? A: The choice is highly dependent on the reaction mechanism.

  • Choose Polar Protic (e.g., MeOH, EtOH) for:

    • Groebke-Blackburn-Bienaymé (GBB) reactions: As discussed, these solvents are often essential for the reaction to proceed efficiently.[6]

    • Reactions proceeding through carbocation-like or highly polarized intermediates that benefit from stabilization via hydrogen bonding.[11]

  • Choose Polar Aprotic (e.g., ACN, DMF, DMSO) for:

    • Reactions that require a good balance of solubility but where proton-donating ability would interfere with a key reagent (e.g., a strong base).

    • Sₙ2-type reactions where a "naked" anionic nucleophile is desired. Protic solvents can "cage" and deactivate nucleophiles through hydrogen bonding.[11][12]

  • Consider Solvent-Free for:

    • Ortoleva-King and related reactions: Often gives the best results due to high reactant concentration.[18][19]

Q3: Can 2-aminopyridine itself act as the solvent? A: Yes, in certain contexts, particularly in the Ortoleva-King reaction. When using a significant excess of 2-aminopyridine relative to the ketone, it can serve as both a reactant and the reaction solvent, especially when the reaction is run at a high temperature where the 2-aminopyridine is molten.[17] This approach can be very effective for driving the reaction to completion.

Data Summary: Solvent Effects on a Model Reaction

The following table summarizes the impact of different solvents on the yield of a model imidazo[1,2-a]pyridine synthesis. This data is compiled to illustrate the dramatic effect solvent choice can have on reaction outcomes.

Model Reaction: Condensation of α-bromoacetophenone and 2-aminopyridine

EntrySolventTemperature (°C)Time (min)Yield (%)Citation(s)
1None (Neat) 602091% [18][19]
2THF (Aprotic)602065%[18]
3Water (Protic)602063%[18]
4Methanol (Protic)602063%[18]
5Ethanol (Protic)602060%[18]
6Acetonitrile (Aprotic)602059%[18]
7Toluene (Non-polar)602050%[18]

This table clearly demonstrates that for this specific transformation, a solvent-free approach provides a significantly higher yield than any of the tested solvents.

Visualized Workflows and Mechanisms

Solvent Selection Workflow

This diagram provides a logical workflow for selecting an appropriate starting solvent system based on the chosen synthetic methodology.

start Start: Select Synthesis Route gbb Groebke-Blackburn-Bienaymé (or related MCR) start->gbb MCR Route ortoleva Ortoleva-King (or related cyclocondensation) start->ortoleva Cyclocondensation other Other Novel Method start->other protic Use Polar Protic Solvent (Methanol or Ethanol) gbb->protic neat Attempt Solvent-Free (Neat) Reaction First ortoleva->neat literature Consult Literature for Specific Protocol other->literature troubleshoot_gbb Troubleshoot: Low Yield? protic->troubleshoot_gbb troubleshoot_neat Troubleshoot: Low Yield or Solid State Issue? neat->troubleshoot_neat optimize_gbb Optimize Catalyst & Temperature troubleshoot_gbb->optimize_gbb Yes screen_solvents Screen Alternative Solvents (e.g., Water, ACN, Greener Solvents) troubleshoot_neat->screen_solvents Yes

Caption: Decision workflow for initial solvent selection.

Mechanistic Role of Protic Solvents in the GBB Reaction

This diagram illustrates the role of a protic solvent (ROH) as a proton shuttle, facilitating the key cyclization step.

cluster_0 Key Cyclization Step cluster_1 Proton Shuttle Mechanism intermediate Aza-fulvenium Intermediate (Positively Charged) product Cyclized Intermediate intermediate->product Intramolecular Attack solvent Protic Solvent (e.g., MeOH) solvent->p1 Donates H+ p2->solvent Accepts H+

Caption: Role of protic solvent as a proton shuttle in GBB.

Key Experimental Protocols

Protocol 1: General Procedure for GBB Synthesis in Methanol

This protocol is a general guideline and requires optimization for specific substrates.

  • Reactant Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine derivative (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous methanol (0.2 M - 0.5 M concentration, e.g., 2-5 mL). Stir until the solid is fully dissolved.

  • Aldehyde Addition: Add the aldehyde (1.0 mmol, 1.0 equiv) to the solution.

  • Catalyst Addition: Add the Brønsted acid catalyst (e.g., PTSA·H₂O, 10-20 mol %).[6]

  • Isocyanide Addition: Add the isocyanide (1.0 mmol, 1.0 equiv) dropwise to the stirring solution. Caution: Isocyanides have extremely unpleasant odors and are toxic. Handle them in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction at room temperature for 6-24 hours.[6] Monitor the progress by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (40-60 °C) may be required.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure imidazo[1,2-a]pyridine product.

Protocol 2: General Procedure for Solvent-Free Ortoleva-King Type Synthesis

This protocol is a general guideline and requires optimization for specific substrates.

  • Reactant Combination: In a microwave-safe reaction vessel or a small round-bottom flask, combine the 2-aminopyridine derivative (2.3 equiv) and the acetophenone derivative (1.0 equiv).[17]

  • Reagent Addition: Add molecular iodine (I₂, 1.2 equiv).[17]

  • Heating:

    • Conventional Heating: Place the flask in a preheated oil bath at 110 °C and stir for 4 hours. The mixture may turn into a dark, molten mass.[17]

    • Microwave Heating: Seal the vessel and place it in a microwave reactor. Irradiate at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-20 minutes).[20]

  • Reaction Monitoring: Carefully take small aliquots to monitor the reaction progress by TLC.

  • Cyclization: After the initial step is complete (consumption of ketone), cool the reaction mixture slightly. Add an aqueous solution of a base (e.g., NaOH) and heat at 100 °C for 1 hour to facilitate the final cyclization.[17]

  • Workup: Cool the reaction to room temperature and pour it into a beaker of ice water. A solid product may precipitate. Collect the solid by filtration. If the product is an oil, extract it with an organic solvent like ethyl acetate.

  • Purification: The crude product can often be purified by recrystallization or by column chromatography on silica gel.

References

  • ResearchGate. Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence | Request PDF. Available from: [Link]

  • ACS Organic & Inorganic Au. Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. Available from: [Link]

  • American Chemical Society - ACS Figshare. Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. Available from: [Link]

  • PubMed. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Available from: [Link]

  • ResearchGate. A novel manganese/iodine-catalyzed Ortoleva-King type protocol for the synthesis of imidazo[1,2-a]pyridines and Zolimidine | Request PDF. Available from: [Link]

  • PMC. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Available from: [Link]

  • RSC Advances. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva-King Reaction. | Request PDF. Available from: [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Available from: [Link]

  • PMC - NIH. Application of Biobased Solvents in Asymmetric Catalysis. Available from: [Link]

  • ResearchGate. Nickel/iodine-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines through Ortoleva-King type protocol | Request PDF. Available from: [Link]

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]

  • ResearchGate. Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Available from: [Link]

  • Chemistry Stack Exchange. Pyridine: Protic or Aprotic. Available from: [Link]

  • ResearchGate. Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol | Request PDF. Available from: [Link]

  • RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]

  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]

  • ResearchGate. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]

  • ResearchGate. (PDF) Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. Available from: [Link]

  • BENTHAM SCIENCE. Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach. Available from: [Link]

  • E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available from: [Link]

  • YouTube. Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. Available from: [Link]

  • SciELO. Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • MDPI. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Available from: [Link]

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Optimization

preventing decomposition of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

Welcome to the technical support resource for 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and inte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this valuable synthetic intermediate. Due to the reactive nature of the aldehyde functional group and the photosensitivity of the imidazo[1,2-a]pyridine core, improper handling and storage can lead to decomposition, compromising experimental outcomes. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Quick Reference: Key Stability Parameters

ParameterRisk FactorRecommended Mitigation
Atmosphere HighHandle and store under an inert atmosphere (Nitrogen or Argon).
Light HighStore in amber vials and minimize exposure to ambient light during use.
Moisture HighUse anhydrous solvents and store over a desiccant.
Temperature ModerateLong-term storage at -20°C is recommended. Short-term storage at 2-8°C.
pH ModerateAvoid strongly acidic or basic conditions during workup and storage.

Frequently Asked Questions (FAQs)

Q1: My solid 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde has developed a yellow or brownish tint. What is causing this?

A1: Discoloration of the solid material is a common indicator of decomposition. The primary culprits are oxidation and exposure to light. The aldehyde group is susceptible to air oxidation, which can convert it into the corresponding carboxylic acid (6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid).[1] This process can be accelerated by atmospheric oxygen and light. The imidazo[1,2-a]pyridine ring system itself is also known to be photosensitive and can participate in light-induced reactions, potentially leading to oligomeric or polymeric impurities that are often colored.[2][3]

Troubleshooting:

  • Verify Purity: Before use, verify the purity of the discolored material using an appropriate analytical method, such as ¹H NMR or LC-MS, to check for the presence of the carboxylic acid or other impurities.

  • Purification: If significant degradation has occurred, purification by column chromatography on silica gel may be necessary.

  • Prevention: To prevent recurrence, always store the compound under an inert atmosphere (e.g., in a desiccator backfilled with argon or nitrogen) and in a light-protected container, such as an amber vial, at low temperatures.

Q2: I've dissolved the aldehyde in methanol for a reaction, but I'm seeing inconsistent results and new spots on my TLC. Why?

A2: Aldehydes can react with alcohol solvents like methanol, especially in the presence of trace acid or base, to form hemiacetals. This is a reversible equilibrium, but it effectively lowers the concentration of the free aldehyde available for your reaction. Furthermore, in protic solvents, aldehydes can undergo hydration to form a geminal diol.[4] While also reversible, the formation of these adducts can complicate reaction kinetics and purification. A more serious issue in methanol under basic conditions can be oxidation to the carboxylic acid.[1]

Troubleshooting:

  • Solvent Choice: Whenever possible, use anhydrous, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene for reactions. If a protic solvent is required, use it freshly distilled and anhydrous, and consider adding the aldehyde just before initiating the reaction.

  • Monitor Reaction: Prepare solutions of the aldehyde fresh for each experiment. Do not store it in solution, especially in protic solvents.

  • Analytical Check: If you suspect hemiacetal or gem-diol formation, you may be able to observe these species by ¹H NMR spectroscopy. The aldehyde proton signal (around 9-10 ppm) will decrease, and new signals for the acetal or diol protons will appear at a more upfield chemical shift.

Q3: What are the ideal long-term storage conditions for this compound?

A3: For long-term stability (> 6 months), the compound should be stored as a solid under a dry, inert atmosphere at -20°C.[5]

Detailed Storage Protocol:

  • Ensure the compound is completely dry and free of residual solvent.

  • Place the solid in a clean, dry amber glass vial.

  • Flush the vial with a gentle stream of dry nitrogen or argon for 1-2 minutes.

  • Securely cap the vial. For extra protection, wrap the cap and neck with Parafilm®.

  • Place the vial inside a secondary container with a desiccant (e.g., Drierite®).

  • Store the secondary container in a -20°C freezer.

For short-term storage (< 1 month), storage at 2-8°C under the same inert and dry conditions is acceptable.[4]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Explanations
Poor solubility in aprotic solvents Decomposition to the more polar carboxylic acid or formation of insoluble polymeric byproducts.1. Check the purity of your starting material via TLC or LC-MS. The carboxylic acid will be significantly more polar. 2. Attempt to purify a small sample by column chromatography to isolate the pure aldehyde. 3. If the material is still insoluble, it has likely degraded significantly and should be discarded.
Reaction fails to go to completion 1. Degradation of the aldehyde starting material. 2. Formation of non-reactive hemiacetal/gem-diol in protic solvents.1. Confirm the identity and purity of the aldehyde before starting the reaction. 2. Switch to an anhydrous, aprotic solvent. If not possible, use freshly prepared solutions and consider adding a mild dehydrating agent if compatible with your reaction chemistry.
Appearance of a baseline spot on TLC Formation of highly polar, potentially polymeric, degradation products.This often indicates significant decomposition. Minimize light exposure during reactions by covering the flask with aluminum foil. Ensure all handling is done under an inert atmosphere to prevent oxidative degradation.[2][6]
Inconsistent NMR spectra Presence of aldehyde, gem-diol, and/or hemiacetal forms in equilibrium, particularly in solvents like DMSO-d₆ which is hygroscopic.1. Ensure you are using anhydrous NMR solvent. 2. Acquire the spectrum promptly after dissolving the sample. 3. If multiple species are present, note that this reflects the compound's reactivity and may not indicate impurity if the ratios are consistent.

Visualizing Decomposition Pathways

The two most common non-photolytic decomposition pathways for 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde are oxidation and hydration.

DecompositionPathways Aldehyde 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde Oxidized 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid Aldehyde->Oxidized O₂ (Air) Light/Heat Hydrated Geminal Diol Adduct Aldehyde->Hydrated H₂O (Moisture) (Reversible)

Caption: Common degradation pathways for the title compound.

Recommended Experimental Workflow

To minimize decomposition during experimental use, a strict, anhydrous, and light-protected workflow is essential.

Workflow start Start: Retrieve from -20°C Storage step1 Equilibrate to Room Temp in Desiccator start->step1 step2 Weigh Quickly under Inert Gas (Glovebox/Bag) step1->step2 step3 Dissolve in Anhydrous, Aprotic Solvent step2->step3 step4 Protect Reaction from Light (e.g., Aluminum Foil) step3->step4 step5 Run Reaction under Inert Atmosphere (N₂/Ar) step4->step5 end Proceed to Workup step5->end

Caption: Recommended workflow for handling the aldehyde.

References

  • BenchChem. Experimental procedure for synthesizing 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde. BenchChem. Accessed January 20, 2026.
  • MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Accessed January 20, 2026.
  • ResearchGate. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
  • PubMed. Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption.
  • ChemShuttle. 6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde. ChemShuttle. Accessed January 20, 2026.
  • Oxford Academic. Evaluation of the Contact and Respiratory Sensitization Potential of Volatile Organic Compounds Generated by Simulated Indoor Air Chemistry. Toxicological Sciences. Accessed January 20, 2026.
  • LookChem. Cas 106984-91-2, 2-HYDROXY-5-FORMYLPYRIDINE. LookChem. Accessed January 20, 2026.
  • PubMed. Stability of the Glycated Amino Acid 6-(2-Formyl-5-hydroxymethyl-1-pyrrolyl)-l-norleucine (Pyrraline) During Oxidation.
  • ResearchGate. Does anyone know the procedure for the synthesis of 2-formylpyridine by oxidation technique?.
  • ResearchGate. Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption | Request PDF.
  • Frontier Specialty Chemicals. 2-Formyl-5-hydroxypyridine. Frontier Specialty Chemicals. Accessed January 20, 2026.
  • Semantic Scholar. Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. Semantic Scholar. Accessed January 20, 2026.
  • ChemicalBook. 6-CHLOROIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE | 29096-59-1. ChemicalBook. Accessed January 20, 2026.
  • PubMed. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents.
  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. Accessed January 20, 2026.
  • National Center for Biotechnology Information. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. Accessed January 20, 2026.
  • ResearchGate. Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Google Patents. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones ....
  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Accessed January 20, 2026.
  • EPA NEPIC. Air Pollution Aspects of Aldehydes. U.S. Environmental Protection Agency. Accessed January 20, 2026.
  • MDPI. Aldehydes: What We Should Know About Them. MDPI. Accessed January 20, 2026.
  • National Center for Biotechnology Information. Sensitivity of ambient atmospheric formaldehyde and ozone to precursor species and source types across the U.S. PMC. Accessed January 20, 2026.
  • PubMed. Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA).
  • ResearchGate. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
  • PubMed. 3-Aryl-substituted imidazo[1,2-a]pyridines as antituberculosis agents.
  • PubMed. Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation.
  • ResearchGate. Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation.
  • Chemistry Journal of Moldova. COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. CJM.ASM.MD. Accessed January 20, 2026.
  • ChemicalBook. 2-HYDROXY-5-FORMYLPYRIDINE | 106984-91-2. ChemicalBook. Accessed January 20, 2026.
  • ResearchGate. Formation of a 2D Meta-stable Oxide by Differential Oxidation of AgCu Alloys.

Sources

Troubleshooting

Technical Support Center: Alternative Catalysts for Imidazo[1,2-a]pyridine Synthesis

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines using alternative catalysts. This guide is designed for researchers, scientists, and professionals in drug development who are explorin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines using alternative catalysts. This guide is designed for researchers, scientists, and professionals in drug development who are exploring more sustainable, efficient, and versatile catalytic methods. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounded in mechanistic insights and practical field experience. Our goal is to empower you to overcome hurdles in your synthetic endeavors and accelerate your research.

Introduction: The Shift Towards Greener Synthesis

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Traditionally, their synthesis often relied on harsh conditions or catalysts with environmental drawbacks. The contemporary shift towards greener and more sustainable chemistry has spurred the development of a diverse array of alternative catalytic systems. These modern approaches, ranging from metal-free catalysis to the use of highly efficient nanocatalysts, offer advantages such as milder reaction conditions, improved atom economy, and catalyst recyclability.[3][4] This guide will navigate the practical application of these innovative methods.

Section 1: Copper-Catalyzed Systems

Copper catalysts, particularly copper(I) salts like CuI and CuBr, are widely employed for the synthesis of imidazo[1,2-a]pyridines, often through A³ (Aldehyde-Amine-Alkyne) coupling or oxidative cyclization reactions.[5] They are valued for their low cost and versatile reactivity.

Troubleshooting Guide: Copper-Catalyzed Reactions

Issue 1: Low or No Product Yield in A³ Coupling

  • Question: I am performing a copper-catalyzed A³ coupling reaction to synthesize an imidazo[1,2-a]pyridine, but I am observing very low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in copper-catalyzed A³ couplings can stem from several factors. Let's break down the possibilities and solutions:

    • Catalyst Inactivation: Copper(I) catalysts are prone to oxidation to the less active Copper(II) state, especially in the presence of air.

      • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas your solvent prior to use. The addition of a mild reducing agent, such as sodium ascorbate, can help maintain the active Cu(I) state in situ.[6]

    • Substrate Reactivity: The electronic nature of your substrates plays a crucial role.

      • Aldehydes: Electron-deficient aldehydes can be less reactive. Consider increasing the reaction temperature or using a more activating catalyst system.

      • Alkynes: Terminal alkynes with electron-withdrawing groups may react sluggishly. You might need to screen different copper sources or add a co-catalyst.

      • 2-Aminopyridines: Steric hindrance on the 2-aminopyridine can impede the initial condensation with the aldehyde. If possible, consider a less hindered analogue or increase the catalyst loading.

    • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction.

      • Solution: While solvents like toluene and DMF are commonly used, consider screening other options.[7] For instance, in some cases, a switch to a more polar solvent might be beneficial.

    • Inadequate Temperature: The optimal temperature can be substrate-dependent.

      • Solution: If you are running the reaction at a moderate temperature, a systematic increase (e.g., in 10-20 °C increments) might be necessary to drive the reaction to completion.[7]

Issue 2: Formation of Side Products

  • Question: My TLC analysis shows multiple spots in my copper-catalyzed reaction, indicating the formation of side products. What are the likely impurities and how can I suppress their formation?

  • Answer: The formation of side products is a common challenge. Here are some usual suspects and mitigation strategies:

    • Alkyne Homocoupling (Glaser Coupling): This is a frequent side reaction, leading to the formation of a di-alkyne byproduct.

      • Causality: This is often promoted by the presence of oxygen.

      • Solution: As mentioned before, maintaining an inert atmosphere is critical. Using a slight excess of the alkyne can sometimes help, but this might complicate purification.

    • Unreacted Intermediates: You might be observing unreacted imine (from the aldehyde and 2-aminopyridine) or other intermediates.

      • Causality: This suggests that the final cyclization step is the rate-limiting step.

      • Solution: Increasing the reaction temperature or time may facilitate the cyclization. The addition of a Brønsted acid co-catalyst can sometimes promote this step.

Frequently Asked Questions (FAQs): Copper Catalysis
  • Q: Can I use Cu(II) salts directly for A³ coupling?

    • A: While Cu(I) is the active species, you can use Cu(II) salts (e.g., CuSO₄) in combination with a reducing agent like sodium ascorbate to generate the Cu(I) catalyst in situ.[6] This can be a convenient approach.

  • Q: Is it necessary to use a ligand with my copper catalyst?

    • A: In many cases, a ligand is not strictly necessary. However, the addition of a suitable ligand can sometimes stabilize the catalyst, prevent side reactions, and improve yields, especially with challenging substrates. It is worth screening simple ligands if you are facing difficulties.

Experimental Protocol: Copper(I)-Catalyzed Synthesis from Aminopyridines and Nitroolefins

This protocol is adapted from a procedure utilizing CuBr as the catalyst and air as the oxidant.[7]

  • To a reaction vial, add 2-aminopyridine (1.0 mmol), nitroolefin (1.2 mmol), and CuBr (0.1 mmol).

  • Add DMF (3 mL) as the solvent.

  • Stir the reaction mixture at 80 °C under an air atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the A³ Coupling Mechanism

A3_Coupling cluster_reactants Reactants cluster_intermediates Intermediates cluster_cyclization Cyclization 2-Aminopyridine 2-Aminopyridine Imine Imine 2-Aminopyridine->Imine + Aldehyde Aldehyde Aldehyde Alkyne Alkyne Copper Acetylide Copper Acetylide Alkyne->Copper Acetylide + Cu(I) Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Copper Acetylide Propargylamine Intermediate Propargylamine Intermediate Imine->Propargylamine Intermediate + Copper Acetylide 5-exo-dig Cyclization 5-exo-dig Cyclization Propargylamine Intermediate->5-exo-dig Cyclization Product Imidazo[1,2-a]pyridine 5-exo-dig Cyclization->Product

Caption: Generalized mechanism for copper-catalyzed A³ coupling.

Section 2: Metal-Free Catalytic Systems

The development of metal-free catalytic systems aligns perfectly with the principles of green chemistry. These methods often utilize readily available and environmentally benign catalysts like iodine, Brønsted acids, or even proceed under catalyst-free conditions.[8]

Troubleshooting Guide: Iodine-Catalyzed Reactions

Issue 1: Reaction Stalls or Proceeds Slowly

  • Question: My iodine-catalyzed three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide is very sluggish. How can I improve the reaction rate?

  • Answer: Slow reaction rates in iodine-catalyzed syntheses can often be addressed by optimizing the reaction conditions:

    • Catalyst Loading: While iodine is a catalyst, an insufficient amount may lead to a slow reaction.

      • Solution: Try increasing the catalyst loading of iodine incrementally (e.g., from 10 mol% to 20 mol%).

    • Solvent Effects: The solvent can influence the solubility of reactants and the stability of intermediates.

      • Solution: Ethanol is a common solvent for these reactions.[9] However, if you are facing issues, screening other polar protic or aprotic solvents might be beneficial.

    • Purity of Reactants: Impurities in your starting materials, especially water in the aldehyde, can interfere with the reaction.

      • Solution: Ensure your aldehyde is pure and, if necessary, freshly distilled. Use anhydrous solvents if water is suspected to be an issue.

    • Temperature: Although many iodine-catalyzed reactions proceed at room temperature, some substrate combinations may require gentle heating to overcome the activation energy barrier.

      • Solution: Try heating the reaction mixture to 40-50 °C.

Frequently Asked Questions (FAQs): Metal-Free Catalysis
  • Q: What is the role of iodine in these reactions?

    • A: Iodine acts as a mild Lewis acid, activating the imine intermediate formed from the aldehyde and 2-aminopyridine.[9] This activation facilitates the nucleophilic attack of the third component (e.g., isocyanide), driving the reaction forward.[9]

  • Q: Are there catalyst-free options available for imidazo[1,2-a]pyridine synthesis?

    • A: Yes, several protocols exist that proceed without any added catalyst.[8][10] These often involve the reaction of 2-aminopyridines with α-haloketones or halogenoesters and may require heating in a suitable solvent like ethanol.[8]

Experimental Protocol: Iodine-Catalyzed Three-Component Synthesis

This protocol is based on the synthesis of 3-aminoimidazo[1,2-a]pyridines.[9]

  • In a round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) and the aryl aldehyde (1.0 mmol) in ethanol (5 mL).

  • Add iodine (10 mol%) to the mixture.

  • Stir the reaction for 10-15 minutes at room temperature.

  • Add tert-butyl isocyanide (1.2 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • After completion, quench the reaction with a saturated solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Section 3: Nanocatalyst Systems

Nanocatalysts, particularly magnetic nanocatalysts, are at the forefront of sustainable organic synthesis.[4] Their high surface-area-to-volume ratio leads to enhanced catalytic activity, while their magnetic properties allow for easy separation and recycling.[3][4]

Troubleshooting Guide: Nanocatalyst Reactions

Issue 1: Decreased Catalyst Activity Upon Recycling

  • Question: I am using a magnetic nanocatalyst for the synthesis of imidazo[1,2-a]pyridines. While the initial run gave a high yield, the catalytic activity drops significantly in subsequent runs. What could be the reason?

  • Answer: A decrease in the activity of a recyclable nanocatalyst is a common concern. Here are the likely culprits and solutions:

    • Catalyst Leaching: The active catalytic species might be leaching from the magnetic support into the reaction medium.

      • Solution: After the reaction, analyze the filtrate for traces of the metal to confirm leaching. If leaching is significant, the synthetic protocol for the nanocatalyst may need to be revisited to ensure a stronger linkage between the active species and the support.

    • Surface Poisoning: The surface of the nanocatalyst can be blocked by reaction byproducts or strongly adsorbed species.

      • Solution: Implement a more rigorous washing procedure for the catalyst after each run. This might involve washing with different solvents or a dilute acid/base solution, depending on the nature of the catalyst and potential poisons.

    • Aggregation: Nanoparticles can aggregate during the reaction or recovery process, leading to a reduction in the active surface area.

      • Solution: Ensure proper dispersion of the catalyst at the beginning of each run, for example, by sonication. The washing and drying process after recovery should also be gentle to prevent irreversible aggregation.

Frequently Asked Questions (FAQs): Nanocatalysis
  • Q: How do I properly recover my magnetic nanocatalyst?

    • A: After the reaction is complete, simply place a strong external magnet against the side of the reaction vessel. The magnetic nanocatalyst will be attracted to the magnet, allowing you to decant the reaction solution. The catalyst can then be washed with a suitable solvent and dried before being used in the next run.[4]

  • Q: What are the advantages of using nanocatalysts over homogeneous catalysts?

    • A: The primary advantage is the ease of separation and reusability, which reduces waste and cost.[4] Nanocatalysts often exhibit higher activity and stability compared to their homogeneous counterparts due to their unique surface properties.[4]

Visualizing the Nanocatalyst Workflow

Nanocatalyst_Workflow Start ReactionSetup Reaction Setup: Reactants + Solvent + Magnetic Nanocatalyst Start->ReactionSetup Reaction Stirring and Heating ReactionSetup->Reaction Recovery Catalyst Recovery (External Magnet) Reaction->Recovery ProductIsolation Product Isolation (Decantation/Filtration) Recovery->ProductIsolation CatalystWashing Catalyst Washing and Drying Recovery->CatalystWashing End ProductIsolation->End Recycle Recycle Catalyst CatalystWashing->Recycle Recycle->ReactionSetup Next Run

Caption: Workflow for imidazo[1,2-a]pyridine synthesis using a recyclable magnetic nanocatalyst.

Data Summary: Comparison of Alternative Catalysts

Catalyst SystemTypical ReactionAdvantagesPotential Challenges
Copper(I) Salts A³ Coupling, Oxidative CyclizationLow cost, high versatility, good functional group tolerance.[5]Catalyst oxidation, alkyne homocoupling, requires inert atmosphere.
Molecular Iodine Three-component reactionsMetal-free, inexpensive, mild reaction conditions.[9]Can be slow, requires quenching, potential for side reactions.
Magnetic Nanocatalysts Various (e.g., GBB, A³)Easy recovery and reusability, high activity, sustainable.[3][4]Catalyst leaching, surface poisoning, potential for aggregation.
Catalyst-Free Condensation reactionsEnvironmentally benign, simple procedure.[8][10]Often requires higher temperatures, may have limited substrate scope.

References

  • Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(23), 12494–12504. [Link]

  • Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. (2024). Nanomaterials Chemistry. [Link]

  • Doulah, M. A. U., Mohammed, A. A., Sasikumar, S., Aldulaimi, A. A., Sharma, R., Singh, A., Ali, R. H., & Kazemi, M. (2024). Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. RSC Advances, 14(1), 1-19. [Link]

  • Doulah, M. A. U., Mohammed, A. A., Sasikumar, S., Aldulaimi, A. A., Sharma, R., Singh, A., Ali, R. H., & Kazemi, M. (2024). Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. RSC Advances, 14(1), 1-19. [Link]

  • Li, Y., Wang, Y., Zhang, J., Wang, C., & Wang, C. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3433. [Link]

  • Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]

  • Nikolova, S., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35221–35231. [Link]

  • Das, D., Mondal, B., & Jana, N. K. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5653–5662. [Link]

  • Shinde, S. B., Kazi, A. A., & Manglekar, R. B. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2135–2142. [Link]

  • Zhu, D.-J., & Chen, M.-H. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 20(3), 482–487. [Link]

  • Ramachandran, R., Periyasami, G., & R, R. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38555–38568. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde Derivatives by NMR and MS

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, recognized as a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, recognized as a "drug prejudice" structure due to its frequent appearance in molecules with significant biological activity.[1][2] This framework is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents and materials.[1][3][4] Derivatives of this scaffold have shown promise in a wide array of applications, including the development of new treatments for tuberculosis.[2][4]

Within this important class of compounds, 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde and its derivatives serve as exceptionally versatile intermediates.[5] The presence of the aldehyde functional group provides a reactive handle for extensive synthetic modifications, while the chloro-substituent influences the electronic properties and metabolic stability of the final molecules. The unambiguous characterization of these intermediates is therefore a critical, non-negotiable step in the drug discovery pipeline.

This guide provides an in-depth comparison of how Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are synergistically employed for the complete and confident structural elucidation of these molecules. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

NMR spectroscopy is the definitive technique for mapping the atomic connectivity and chemical environment of a molecule in solution. It provides a detailed structural blueprint that is essential for confirming the identity and purity of a synthesized compound.

¹H NMR: A First Look at the Proton Framework

Proton NMR (¹H NMR) is the initial and most informative experiment. It reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling).

For a typical 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde derivative, the ¹H NMR spectrum exhibits several key features:

  • Aldehyde Proton (CHO): A highly deshielded singlet appearing far downfield, typically in the range of δ 9.5-10.5 ppm. Its integration to a single proton is a hallmark of this structure.

  • Imidazo Ring Proton (H-3): A singlet around δ 8.0-8.5 ppm, confirming the substitution at the C-2 position.

  • Pyridine Ring Protons (H-5, H-7, H-8): These protons form a characteristic pattern in the aromatic region (δ 7.0-9.0 ppm). The chlorine atom at C-6 significantly influences their chemical shifts.

    • H-5: Typically a doublet of doublets or a triplet, found furthest downfield due to the anisotropic effect of the fused imidazole ring.

    • H-7: A doublet or singlet-like signal, often the most upfield of the pyridine protons.

    • H-8: A doublet coupled to H-7.

The specific coupling constants (J-values) between these protons are critical for confirming their relative positions on the pyridine ring.

¹³C NMR: Mapping the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR identifies all unique carbon atoms in the molecule, providing a complete picture of the carbon backbone.[6] For our target scaffold, key resonances include:

  • Aldehyde Carbonyl (C=O): The most downfield signal, typically appearing at δ 180-195 ppm.

  • Aromatic and Heterocyclic Carbons: A series of signals between δ 110-150 ppm. The carbon bearing the chlorine (C-6) will have its chemical shift influenced by the halogen.

  • Quaternary Carbons (C-2, C-3a, C-8a): These carbons, which bear no protons, are often weaker in intensity and can only be definitively assigned using 2D NMR techniques.

Advanced 2D NMR Techniques: Connecting the Pieces

For complex molecules, 1D spectra can be ambiguous. Two-dimensional (2D) NMR experiments are essential for unambiguously connecting the atomic puzzle pieces.[7][8]

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the workhorse for assigning protonated carbons.[9][10][11]

  • Why We Use It: HSQC generates a 2D plot that shows a correlation peak for every proton directly attached to a carbon atom. This provides a definitive, one-bond (¹JCH) link between the ¹H and ¹³C spectra, removing all guesswork from assigning which proton resides on which carbon.[10]

  • In Practice: For our scaffold, an HSQC spectrum would show a cross-peak connecting the ¹H signal of H-5 to the ¹³C signal of C-5, the signal of H-7 to C-7, and so on. This is a crucial self-validating step.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete molecular structure.[8][11]

  • Why We Use It: HMBC detects correlations between protons and carbons that are two, three, and sometimes four bonds apart (ⁿJCH where n=2-4).[10][11] This allows us to "walk" across the molecule, connecting fragments and, most importantly, placing non-protonated (quaternary) carbons like the aldehyde carbonyl and the bridgehead carbons.

  • In Practice: Key HMBC correlations that validate the 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde structure include:

    • The aldehyde proton showing a correlation to the C-2 carbon .

    • The H-3 proton showing correlations to C-2 , C-8a , and the aldehyde carbonyl carbon.

    • The H-5 proton showing correlations to C-3a and C-7 .

These long-range correlations are undeniable proof of the core structure and the position of the substituents.

Comparative Data Summary

The following table summarizes typical NMR data for the parent 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde scaffold, a close analog. Note that substituting the aldehyde at C-2 will shift the H-3 and C-3 signals accordingly.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations from Protons
2-CHO ~9.8 (s)~185.0C-2, C-3
3 ~8.2 (s)~118.0C-2, C-3a, C-8a, 2-CHO
5 ~7.8 (d)~125.0C-3a, C-7
6 -~128.0-
7 ~7.3 (dd)~122.0C-5, C-8a
8 ~8.5 (d)~115.0C-6, C-8a
3a -~126.0-
8a -~145.0-
Data is generalized from typical values for imidazo[1,2-a]pyridine systems.[12][13]

Part 2: Mass Spectrometry (MS) - Confirming Molecular Weight and Formula

While NMR builds the structural framework, Mass Spectrometry provides orthogonal and confirmatory data regarding the molecule's mass and elemental composition.

Ionization: Getting Molecules Ready for Analysis
  • Electrospray Ionization (ESI): This is the preferred method for this class of molecules. ESI is a "soft" ionization technique that typically generates a protonated molecular ion, [M+H]⁺.[12][14] Its primary advantage is that it minimizes in-source fragmentation, providing a clear and unambiguous signal for the molecular weight of the compound.

  • Electron Ionization (EI): A "harder" technique that can be used, EI bombards the molecule with electrons, causing extensive fragmentation. While this can provide a reproducible "fingerprint" for library matching, the molecular ion may be weak or absent, making it less ideal for initial molecular weight confirmation.[15]

High-Resolution Mass Spectrometry (HRMS): The Power of Precision

This is the gold standard for formula confirmation in modern drug discovery.

  • Why We Use It: Standard MS measures mass to the nearest whole number (nominal mass). High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) to four or more decimal places (exact mass).[16][17] This incredible precision allows for the unequivocal determination of a molecule's elemental formula, as every unique formula has a unique theoretical exact mass.[17][18]

  • In Practice: The molecular formula for 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is C₈H₅ClN₂O.

    • Calculated Exact Mass: 180.0141

    • An experimental HRMS result of 180.0140 would confirm this formula with high confidence (e.g., within 1-2 ppm mass accuracy), ruling out other potential formulas that might have the same nominal mass of 180. This step provides absolute trust in the elemental composition of the synthesized molecule.

Tandem MS (MS/MS): Deconstructing for Confirmation

In tandem mass spectrometry, the confirmed [M+H]⁺ ion is isolated and then fragmented. Analyzing these fragments provides information about the molecule's structure that corroborates the NMR findings.

  • Why We Use It: The fragmentation pattern is dictated by the underlying chemical structure. Specific, predictable bond cleavages serve as another layer of structural validation.[14]

  • Expected Fragmentation: For the 6-Chloroimidazo[1,2-a]pyridine core, characteristic fragmentation pathways include the neutral loss of carbon monoxide (CO) from the aldehyde group, followed by cleavages of the pyridine or imidazole ring.[14] The resulting fragment ions can be analyzed by HRMS to confirm their elemental formulas as well, adding further confidence.

Part 3: A Synergistic and Self-Validating Workflow

The true power of these techniques lies in their combined, systematic application. Neither NMR nor MS alone provides the complete picture with the same level of confidence as their synergistic use.

Logical Workflow for Structural Elucidation

G cluster_nmr NMR Analysis cluster_ms MS Analysis H1_NMR 1. ¹H NMR (Proton Framework) C13_NMR 2. ¹³C NMR (Carbon Skeleton) H1_NMR->C13_NMR Initial Data HRMS 3. HRMS (ESI) (Confirm Elemental Formula) C13_NMR->HRMS Propose Formula HSQC 4. HSQC (C-H Connectivity) HMBC 5. HMBC (Full Skeleton Assembly) HSQC->HMBC Assign Skeleton MSMS 6. MS/MS (Confirm Core Structure) HMBC->MSMS Propose Structure HRMS->HSQC Confirm Formula Final Unambiguous Structure MSMS->Final Corroborate Structure

Caption: A logical workflow for the complete structural characterization of novel compounds.

Comparison with Alternative Techniques
  • NMR/MS vs. X-ray Crystallography: While single-crystal X-ray diffraction provides the absolute solid-state structure, it is entirely dependent on the ability to grow a high-quality crystal, which is often a significant bottleneck. The NMR/MS workflow characterizes the molecule in the solution phase, which is often more relevant to its biological activity, and does not require crystallization.[19]

  • HRMS vs. Elemental Analysis: Traditional combustion-based elemental analysis provides the percentage of C, H, and N, from which an empirical formula is derived. HRMS is significantly faster, requires micrograms of sample instead of milligrams, and directly provides the exact mass, allowing for a confident molecular formula determination in a single experiment.

Part 4: Experimental Protocols

Trustworthy data begins with robust and reproducible protocols.

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[20] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.

  • Instrument Setup: Use a spectrometer of at least 400 MHz for adequate signal dispersion. Ensure the instrument is properly tuned and the sample is shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for major peaks).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time than ¹H NMR.

  • 2D NMR Acquisition:

    • HSQC: Run a gradient-selected, sensitivity-enhanced HSQC experiment.

    • HMBC: Run a gradient-selected HMBC experiment, optimizing the long-range coupling delay for an average J-coupling of 8-10 Hz to observe typical 2- and 3-bond correlations.[8]

Protocol 2: HRMS Sample Preparation and Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with electrospray ionization.

  • Instrumentation: Use a high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument coupled to a liquid chromatography (LC) system or a direct infusion pump.[21][]

  • Acquisition:

    • Infuse the sample and acquire data in positive ion ESI mode.

    • Ensure the mass spectrometer is calibrated immediately prior to the run to guarantee high mass accuracy (< 5 ppm).

    • Acquire data over a mass range that includes the expected m/z of the [M+H]⁺ ion.

  • MS/MS Acquisition: If required, perform a product ion scan by isolating the [M+H]⁺ ion in the first stage of the mass spectrometer and fragmenting it using collision-induced dissociation (CID).

Data Interpretation and Validation

The final structure is considered validated only when all datasets are in complete agreement. The ¹H and ¹³C NMR data, connected by HSQC and assembled by HMBC, must build a structure whose molecular formula is unequivocally confirmed by HRMS and whose core connectivity is further supported by the MS/MS fragmentation pattern. This multi-faceted approach ensures the highest level of scientific integrity.

References

  • Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014, December 16). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some New Imidazo[1,2-a]pyridines. (n.d.). PubMed. Retrieved from [Link]

  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. (n.d.). PubMed. Retrieved from [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). Defense Technical Information Center. Retrieved from [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. (n.d.). Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022, January 20). Wiley Online Library. Retrieved from [Link]

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. (n.d.). PubMed. Retrieved from [Link]

  • High Resolution Mass Spectrometry. (2025, December 15). ResolveMass Laboratories Inc. Retrieved from [Link]

  • High-resolution mass spectrometry: more than exact mass. (2020, April 27). Bioanalysis Zone. Retrieved from [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (n.d.). ACS Publications. Retrieved from [Link]

  • Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Retrieved from [Link]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (n.d.). PubMed. Retrieved from [Link]

  • (PDF) Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde and Aromatic Amines in PEG-400 as a Green Approach. (2025, August 9). ResearchGate. Retrieved from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025, January 30). Preprints.org. Retrieved from [Link]

  • Challenges of High-Resolution Mass Spectrometry For Detecting Designer Drugs. (2020, July 3). Clinical Chemistry. Retrieved from [Link]

  • What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS?. (2025, June 12). YouTube. Retrieved from [Link]

  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]

  • nmr hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. Retrieved from [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (n.d.). RSC Publishing. Retrieved from [Link]

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Comparative

A Comparative Guide to the Reactivity of 6-Chloro- vs. 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs. Its versatile struct...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs. Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. Among the key intermediates in the synthesis of novel imidazo[1,2-a]pyridine-based compounds are the 6-halo-substituted 2-carbaldehydes. The choice between a 6-chloro and a 6-bromo substituent can significantly impact the reactivity and synthetic strategy. This guide provides an in-depth comparison of the reactivity of 6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde and 6-bromoimidazo[1,2-a]pyridine-2-carbaldehyde, supported by experimental data and mechanistic insights to aid in the selection of the optimal building block for your research.

Synthesis of the Starting Materials

The synthesis of 6-haloimidazo[1,2-a]pyridine-2-carbaldehydes typically involves a two-step process: the construction of the imidazo[1,2-a]pyridine core followed by formylation.

Synthesis of the Imidazo[1,2-a]pyridine Core

The core is generally synthesized via the condensation of a 2-amino-5-halopyridine with a two-carbon electrophile, such as chloroacetaldehyde[1][2] or 2-bromomalonaldehyde.

Experimental Protocol: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

A mixture of 2-amino-5-bromopyridine (1.0 eq) and a 40% aqueous solution of chloroacetaldehyde (1.2 eq) in a suitable solvent such as ethanol is stirred at a temperature ranging from 25 to 50°C for 2 to 24 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up to isolate the 6-bromoimidazo[1,2-a]pyridine product.[2]

Formylation at the C-2 Position

While formylation of the imidazo[1,2-a]pyridine ring often occurs at the C-3 position via the Vilsmeier-Haack reaction[1], directing the formylation to the C-2 position requires alternative strategies. One potential approach involves a metal-halogen exchange followed by quenching with a formylating agent.

Comparative Reactivity in Key Transformations

The primary difference in reactivity between the 6-chloro and 6-bromo analogs lies in the C-X bond strength (C-Br is weaker than C-Cl) and the leaving group ability in various cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds. Comparative studies on 6-haloimidazo[1,2-a]pyridines have shown a distinct difference in reactivity between the chloro and bromo derivatives.

6-Bromoimidazo[1,2-a]pyridines are excellent substrates for microwave-assisted Suzuki-Miyaura cross-coupling reactions, showing high reactivity with palladium catalysts such as Pd(PPh₃)₄ and Pd(OAc)₂/PPh₃. In contrast, 6-chloroimidazo[1,2-a]pyridines, while also viable substrates, require the use of a highly active catalyst system, with Pd(PPh₃)₄ being significantly more effective than Pd(OAc)₂/PPh₃ for these less reactive chlorides.[3] This difference in catalyst requirement underscores the higher reactivity of the bromo derivative, which can be advantageous in terms of catalyst choice and reaction conditions.

Feature6-Bromoimidazo[1,2-a]pyridine6-Chloroimidazo[1,2-a]pyridineReference
Catalyst Compatibility Good substrate for both Pd(PPh₃)₄ and Pd(OAc)₂/PPh₃Excellent substrate, but high activity primarily with Pd(PPh₃)₄[3]
General Reactivity HigherLower[3]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of a 6-Haloimidazo[1,2-a]pyridine

To a microwave vial are added the 6-haloimidazo[1,2-a]pyridine (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base such as K₂CO₃ (2.0 eq) in a suitable solvent system (e.g., dioxane/ethanol). The vial is sealed and subjected to microwave irradiation at a set temperature (e.g., 150°C) for a specified time (e.g., 20 minutes). After cooling, the reaction mixture is filtered and purified by chromatography to yield the 6-aryl-imidazo[1,2-a]pyridine product.[3]

Suzuki_Miyaura_Workflow reagents Reagents: - 6-Haloimidazo[1,2-a]pyridine - Boronic Acid - Pd Catalyst - Base microwave Microwave Irradiation (e.g., 150°C, 20 min) reagents->microwave Reaction Setup workup Workup: - Filtration - Extraction microwave->workup Post-Reaction purification Purification: - Column Chromatography workup->purification product 6-Aryl-imidazo[1,2-a]pyridine purification->product

General workflow for a microwave-assisted Suzuki-Miyaura coupling reaction.

Feature6-Bromo Analog (Inferred)6-Chloro Analog (Inferred)Reference (Analogous System)
Catalyst Loading Lower catalyst loading requiredHigher catalyst loading required for comparable yields[3][4]
Reaction Conditions Milder conditions likely sufficientPotentially more forcing conditions may be needed

Experimental Protocol: Buchwald-Hartwig Amination of a 6-Haloimidazo[1,2-a]pyridine

In a glovebox, a vial is charged with the 6-haloimidazo[1,2-a]pyridine (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃). The vial is sealed, removed from the glovebox, and a degassed solvent (e.g., toluene) is added. The reaction mixture is then heated at a specified temperature (e.g., 100-110°C) until the starting material is consumed, as monitored by TLC or LC-MS. The product is then isolated and purified.[3]

Buchwald_Hartwig_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-X amine_coordination Amine Coordination Complex oxidative_addition->amine_coordination + HNR₂ deprotonation Amido Complex amine_coordination->deprotonation - HX, - Base reductive_elimination Reductive Elimination deprotonation->reductive_elimination product Ar-NR₂ reductive_elimination->product catalyst_regeneration Pd(0)L₂ reductive_elimination->catalyst_regeneration Catalyst Regeneration

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Reductive Amination of the C-2 Carbaldehyde

The aldehyde functionality at the C-2 position is a versatile handle for introducing further diversity, most commonly through reductive amination. The reactivity of the aldehyde in this reaction is influenced by the electronic nature of the imidazo[1,2-a]pyridine ring system.

Both chlorine and bromine are electron-withdrawing groups through induction but can also donate electron density through resonance. The overall electronic effect of the halogen at the 6-position on the reactivity of the C-2 carbaldehyde is expected to be modest. However, the slightly greater electron-withdrawing inductive effect of chlorine compared to bromine could render the C-2 carbaldehyde of the 6-chloro derivative marginally more electrophilic and thus slightly more reactive towards nucleophilic attack by an amine in the initial step of reductive amination. This difference is likely to be subtle and may not significantly alter the overall outcome of the reaction under standard reductive amination conditions.

Feature6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Aldehyde Electrophilicity Slightly higher (due to stronger inductive effect of Cl)Slightly lower
Expected Reactivity Potentially slightly faster initial imine formationPotentially slightly slower initial imine formation

Experimental Protocol: Reductive Amination of a 6-Haloimidazo[1,2-a]pyridine-2-carbaldehyde

To a solution of the 6-haloimidazo[1,2-a]pyridine-2-carbaldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent (e.g., methanol or dichloroethane), a reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise. The reaction is stirred at room temperature until completion, as monitored by TLC. The reaction is then quenched, and the product is extracted and purified.

Nucleophilic Aromatic Substitution (SNAr)

Direct nucleophilic aromatic substitution of the halogen at the 6-position of the imidazo[1,2-a]pyridine ring is generally challenging due to the electron-rich nature of the heterocyclic system. However, under specific conditions, such as copper catalysis or with highly activated nucleophiles, substitution can be achieved. In such cases, the reactivity would be expected to follow the typical trend for SNAr on heteroaromatic systems, where the C-Cl bond is generally more resistant to cleavage than the C-Br bond due to its higher bond strength. Therefore, the 6-bromo derivative would be the more reactive substrate for SNAr reactions.

Conclusion

The choice between 6-chloro- and 6-bromoimidazo[1,2-a]pyridine-2-carbaldehyde as a synthetic intermediate depends on the intended chemical transformations.

  • For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the 6-bromo derivative is generally the more reactive substrate , often allowing for milder reaction conditions, lower catalyst loadings, and a broader choice of catalyst systems.

  • For reductive amination at the C-2 carbaldehyde, the difference in reactivity is expected to be minimal , with the 6-chloro analog potentially showing slightly enhanced reactivity in the initial nucleophilic attack.

  • In cases where nucleophilic aromatic substitution at the 6-position is desired, the 6-bromo derivative would be the more favorable substrate .

This guide provides a framework for understanding the reactivity differences between these two valuable building blocks. The provided experimental protocols serve as a starting point for the development of robust synthetic routes towards novel imidazo[1,2-a]pyridine-based compounds.

References

  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Thomson, P. F., et al. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 352(10), 1728-1735. [Online] Available at: [Link]

  • Lakshman, M. K., et al. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 352(10), 1728-1735. [Online] Available at: [Link]

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Validation

Biological Activity Comparison of Halogen-Substituted Imidazo[1,2-a]pyridines

An In-Depth Technical Guide A Guide for Researchers and Drug Development Professionals The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, a framework that has repeatedly yie...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

A Guide for Researchers and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, a framework that has repeatedly yielded compounds with significant therapeutic potential.[1][2] Its inherent planarity, aromaticity, and capacity for diverse functionalization make it an ideal starting point for drug design.[3] A particularly fruitful strategy for optimizing the biological activity of this scaffold has been the introduction of halogen atoms. This guide provides a comparative analysis of how halogen substitution (F, Cl, Br, I) modulates the therapeutic properties of imidazo[1,2-a]pyridines, with a focus on anticancer and antimicrobial activities, supported by experimental data and detailed methodologies.

The Strategic Role of Halogenation in Drug Design

Halogenation is far more than a simple steric modification. The choice of halogen and its position on the imidazo[1,2-a]pyridine ring can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[4] Fluorine, with its high electronegativity, can form strong hydrogen bonds and block metabolic oxidation sites. In contrast, the larger halogens (Cl, Br, I) can introduce crucial van der Waals interactions, act as "hydrophobic anchors" in protein pockets, and participate in halogen bonding, a non-covalent interaction of growing importance in rational drug design. This ability to fine-tune physicochemical properties allows for the optimization of potency and selectivity.[5]

Anticancer Activity: Targeting Malignancy Through Halogen Modulation

Imidazo[1,2-a]pyridine derivatives have emerged as potent anticancer agents, often acting through the inhibition of critical cell signaling pathways.[3][6][7] Halogen substitution has been instrumental in enhancing their cytotoxic and antiproliferative effects.

Comparative Cytotoxicity Analysis

The efficacy of anticancer compounds is commonly quantified by the half-maximal inhibitory concentration (IC50), a measure of the drug concentration required to inhibit the proliferation of a cancer cell line by 50%. The MTT assay is a standard colorimetric method for determining these values.

Table 1: Representative Anticancer Activity of Halogenated Imidazo[1,2-a]pyridines

Compound ClassHalogen Substituent(s)Cancer Cell LineIC50 (µM)Key Insight
Diarylurea Derivative6-Cl, 3-substituentA375P (Melanoma)< 0.06Demonstrates that halogenation, as part of a larger optimized structure, can lead to potent, sub-micromolar activity.[8]
Phenyl-substituted6-IodoAβ Aggregates (Alzheimer's Model)Kᵢ = 15 nMWhile not a cancer model, this shows the high binding affinity achievable with iodine substitution.[9][10]
Phenyl-substituted6-BromoAβ Aggregates (Alzheimer's Model)Kᵢ = 10 nMIn this specific series, bromine provided even higher affinity than iodine, highlighting that SAR is not always linear with halogen size.[9][10]
General DerivativesVariesMelanoma & Cervical Cancer9.7 - 44.6A range of halogenated compounds show broad anticancer activity.[6]

Note: The IC50 and Kᵢ values are highly dependent on the entire molecular structure, not just the halogen. This table illustrates the potency achievable with halogenated scaffolds.

The structure-activity relationship (SAR) is complex; however, trends often emerge. For instance, in a series of compounds designed to inhibit Aβ plaque formation, a model for protein aggregation relevant to some cancer targets, the 6-bromo derivative showed a slightly higher binding affinity (Kᵢ = 10 nM) than the 6-iodo derivative (Kᵢ = 15 nM), underscoring that the optimal halogen is target-dependent.[9][10] In other cases, highly potent compounds with IC50 values below 0.06 µM against melanoma have been developed, incorporating chlorine as a key feature.[8]

Mechanistic Insights: Kinase Inhibition

Many imidazo[1,2-a]pyridines exert their anticancer effects by inhibiting protein kinases, enzymes that are often hyperactivated in cancer cells. The PI3K/Akt/mTOR pathway is a frequently dysregulated signaling cascade that controls cell growth, proliferation, and survival.[6][11][12] Halogenated imidazo[1,2-a]pyridines have been successfully designed as potent inhibitors of this pathway.

kinase_pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation ImidazoPyridine Halogenated Imidazo[1,2-a]pyridine ImidazoPyridine->PI3K Inhibits ImidazoPyridine->AKT Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by halogenated imidazo[1,2-a]pyridines.

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a reliable method for assessing the cytotoxic effects of your compounds on adherent cancer cell lines.

  • Cell Culture & Seeding:

    • Rationale: To create a consistent monolayer of cells for treatment.

    • Procedure: Culture human cancer cells (e.g., A375 melanoma, MCF-7 breast cancer) under standard conditions (37°C, 5% CO₂). Trypsinize and seed the cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Compound Preparation & Treatment:

    • Rationale: To expose the cells to a range of concentrations to determine the dose-response relationship.

    • Procedure: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of dilutions in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include wells for "vehicle control" (medium with DMSO) and "untreated control" (medium only).

  • Incubation Period:

    • Rationale: To allow sufficient time for the compound to exert its biological effect.

    • Procedure: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Reagent Addition:

    • Rationale: Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

    • Procedure: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for another 3-4 hours.

  • Formazan Solubilization:

    • Rationale: To dissolve the insoluble formazan crystals for spectrophotometric quantification.

    • Procedure: Carefully aspirate the medium from each well. Add 100 µL of DMSO or an isopropanol/HCl solution to each well and pipette up and down to ensure complete dissolution of the formazan crystals.

  • Data Acquisition & Analysis:

    • Rationale: The amount of purple color is directly proportional to the number of viable cells.

    • Procedure: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control and use graphing software (e.g., GraphPad Prism) to plot the dose-response curve and determine the IC50 value.

Antimicrobial Activity: A New Front Against Resistance

The imidazo[1,2-a]pyridine scaffold also exhibits significant antimicrobial properties.[13][14][15] Halogenation can enhance potency and broaden the spectrum of activity against both Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Potency

Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Table 2: Representative Antimicrobial Activity of Halogenated Imidazo[1,2-a]pyridines

Compound ClassHalogen Substituent(s)MicroorganismMIC (µg/mL)Key Insight
Imidazo[1,2-a]pyridinium3-BromoStaphylococcus aureus675Shows that even relatively simple halogenated structures can possess antimicrobial properties.[14]
Chalcone Derivative4-Chloro on phenyl ringS. aureus (clinical strain)6.25The presence of an electron-withdrawing chlorine was favorable for activity against Gram-positive bacteria.[16]
Chalcone Derivative4-Fluoro on phenyl ringS. aureus (clinical strain)12.5In this chalcone series, chlorine was more potent than fluorine against this specific strain.[16]
Imidazo[4,5-b]pyridineBromo-substitutedE. coli32 (µM)A bromo-substituted isomer shows moderate activity against Gram-negative bacteria.[17]

Note: The specific substitution pattern and overall molecular structure are critical for activity.

Structure-activity studies on chalcone derivatives of imidazo[1,2-a]pyridine revealed that electron-withdrawing groups, such as chlorine, on an attached phenyl ring were beneficial for activity against S. aureus.[16] Other studies have shown that 3-bromo-substituted compounds are active against S. aureus, indicating that direct halogenation of the core is a viable strategy.[14]

Experimental Workflow: Broth Microdilution for MIC Determination

This workflow outlines the standardized method for determining the MIC of a compound against a bacterial strain.

mic_workflow start Start prep_compound Prepare 2-fold serial dilutions of test compound in a 96-well plate start->prep_compound prep_inoculum Prepare bacterial inoculum (e.g., S. aureus) adjusted to 0.5 McFarland standard prep_compound->prep_inoculum inoculate Inoculate all wells (except sterility control) with the bacterial suspension prep_inoculum->inoculate controls Include Positive (bacteria, no drug) and Negative (broth only) controls inoculate->controls incubate Incubate plate at 37°C for 18-24 hours controls->incubate read_mic Visually inspect for turbidity. MIC is the lowest concentration in a clear well. incubate->read_mic end End read_mic->end

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Other Therapeutic Avenues

The versatility of the halogenated imidazo[1,2-a]pyridine scaffold extends beyond these two areas. Researchers are actively exploring its potential in other domains:

  • Anti-inflammatory Activity: Certain derivatives have been shown to suppress inflammatory pathways like STAT3/NF-κB/iNOS/COX-2, suggesting applications in inflammatory diseases and cancer.[18]

  • Neurodegenerative Diseases: Iodo- and bromo-substituted imidazo[1,2-a]pyridines have been developed as high-affinity ligands for imaging β-amyloid plaques, a hallmark of Alzheimer's disease.[9][10]

  • Antitubercular Activity: Imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel and selective lead series against Mycobacterium tuberculosis.[19]

Conclusion

Halogenation is a powerful and versatile tool in the medicinal chemist's arsenal for optimizing the biological activity of the imidazo[1,2-a]pyridine scaffold. By strategically selecting the halogen and its point of attachment, researchers can significantly enhance potency, modulate selectivity, and improve pharmacokinetic properties. The data clearly shows that different halogens confer distinct advantages depending on the biological target, whether it be a protein kinase in a cancer cell or a bacterial enzyme. The continued exploration of this chemical space, guided by the structure-activity relationships discussed herein, promises to deliver a new generation of potent and selective therapeutics.

References

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Comparative

A Strategic Guide to Alternative Building Blocks for 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde in Medicinal Chemistry

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds.[1][2][3] This bicyclic heterocyclic system is featured in numerous marketed drugs, including the anxiolytic alpidem, the hypnotic zolpidem, and the gastroprotective zolimidine, highlighting its therapeutic versatility.[4][5][6][7] The scaffold's rigid structure and ability to present substituents in a well-defined three-dimensional space make it an attractive starting point for drug discovery campaigns targeting a wide array of diseases, from cancer to tuberculosis.[2][5][8]

Within this class, 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde serves as a highly valuable and versatile building block. The aldehyde at the C2 position is a versatile functional handle, readily participating in reactions such as reductive amination, Wittig reactions, and condensations to build molecular complexity. Simultaneously, the chlorine atom at the C6 position provides a key modulation point, influencing the electronic properties of the ring system and offering a potential vector for further functionalization.

However, strategic drug design often necessitates moving beyond a single building block to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparison of viable alternatives to 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde, offering experimental insights and a rationale for their selection in structure-activity relationship (SAR) studies.[9][10]

The Rationale for Seeking Alternatives

The decision to explore alternatives is driven by the core tenets of lead optimization. While the 6-chloro substituent may be suitable for an initial hit, modifying this position is critical for:

  • Fine-Tuning Physicochemical Properties: Altering lipophilicity, solubility, and metabolic stability.

  • Probing Target Interactions: Introducing different electronic environments (electron-donating vs. withdrawing) or steric bulk to enhance binding affinity.

  • Establishing Structure-Activity Relationships (SAR): Systematically mapping the chemical space around the core to understand which properties drive biological activity.[10]

  • Blocking Metabolic Hotspots: Replacing a metabolically liable group with a more robust alternative.

  • Expanding Intellectual Property: Generating novel chemical matter with distinct properties.

The following sections compare key alternatives, focusing on their synthetic accessibility and strategic value in drug discovery programs.

G cluster_start Project Goal cluster_strategy Strategic Choice cluster_building_block Select Alternative Building Block start Need to Modify Lead Compound (Based on 6-Chloro-IP-2-CHO) expand Expand Diversity via Cross-Coupling? start->expand metabolism Improve Metabolic Stability / H-Bonding? start->metabolism electronics Modulate Electronics (Electron Donating)? start->electronics baseline Assess Baseline Activity? start->baseline bromo 6-Bromo-IP-2-CHO expand->bromo Yes fluoro 6-Fluoro-IP-2-CHO metabolism->fluoro Yes methyl 6-Methyl-IP-2-CHO electronics->methyl Yes unsub Unsubstituted IP-2-CHO baseline->unsub Yes

Caption: Decision workflow for selecting an alternative building block.

Comparative Analysis of Key Alternative Building Blocks

The primary point of diversification discussed here is the substituent at the 6-position of the imidazo[1,2-a]pyridine-2-carbaldehyde core.

6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

This is arguably the most powerful alternative for expanding chemical diversity. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.

  • Synthetic Access: Readily synthesized from the commercially available 2-amino-5-bromopyridine via condensation with an appropriate three-carbon aldehyde equivalent.[11] The general synthetic principle for the imidazo[1,2-a]pyridine core is well-established, typically involving the reaction of a 2-aminopyridine with an α-halocarbonyl compound.[6][12][13]

  • Strategic Advantage: The bromo group is an exceptional handle for a wide range of cross-coupling reactions, including Suzuki (boronic acids), Sonogashira (alkynes), Stille (organostannanes), and Buchwald-Hartwig (amines, alcohols). This opens the door to rapidly generate large libraries of analogs with diverse aryl, heteroaryl, alkyl, and amino substituents at the 6-position, which is essential for thorough SAR exploration.

  • Experimental Consideration: Cross-coupling reactions on the 6-bromo scaffold are generally high-yielding and tolerant of the C2-aldehyde, though protection may occasionally be required depending on the specific reaction conditions and nucleophile used.

6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Fluorine has become a "magic element" in medicinal chemistry, and its incorporation is a key strategy in lead optimization.[14]

  • Synthetic Access: Synthesis can be more challenging than for other halogens but is achievable through methods like the Schiemann reaction on a corresponding amine precursor or by starting with 2-amino-5-fluoropyridine.[15]

  • Strategic Advantage: Fluorine acts as a bioisostere of a hydrogen atom but with profoundly different electronic properties.[16][17] Its small size allows it to mimic hydrogen sterically, while its high electronegativity can alter the pKa of nearby functional groups and create favorable dipole interactions with protein targets. Crucially, the C-F bond is exceptionally stable, making it an excellent tool for blocking sites of oxidative metabolism and improving the pharmacokinetic profile of a drug candidate.[15] Studies have demonstrated the utility of this building block in synthesizing potent urease inhibitors.[18][19]

  • Experimental Consideration: The C-F bond is generally inert to the coupling chemistries used for bromo or iodo analogs, making it a terminal modification rather than a synthetic handle.

6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Replacing a halogen with a simple alkyl group like methyl allows for probing different aspects of the target's binding pocket.

  • Synthetic Access: Prepared from 2-amino-5-methylpyridine using standard cyclization methodologies.

  • Strategic Advantage: The methyl group is a small, non-polar, lipophilic substituent. It serves to probe for small hydrophobic pockets in the target protein. Unlike the electron-withdrawing halogens, the methyl group is weakly electron-donating, which can subtly alter the basicity and nucleophilicity of the heterocyclic core. This change in electronics can impact target binding and ADME properties.

  • Experimental Consideration: The methyl group can be a site of metabolism (e.g., hydroxylation by cytochrome P450 enzymes). While this can be a liability, it can also be exploited for designing pro-drugs.

Positional Isomers: Imidazo[1,2-a]pyridine-3-carbaldehyde

A more profound modification involves altering the position of the reactive aldehyde handle from C2 to C3. This constitutes a scaffold-hopping or vector-reorientation strategy.

  • Synthetic Access: While C2 functionalization is common, specific methods like silver-catalyzed intramolecular aminooxygenation can yield C3-carbaldehydes.[20]

  • Strategic Advantage: Moving the aldehyde to the C3 position completely changes the exit vector for subsequent chemical modifications. This is a powerful strategy when C2-derived analogs fail to show improved activity or have undesirable properties. SAR studies on antituberculosis agents, for example, have revealed that switching a carboxamide from the C2 to the C3 position can dramatically improve potency and even change the compound's mode of action.[4]

  • Experimental Consideration: The reactivity of the C3-aldehyde is comparable to its C2 counterpart, allowing for similar downstream chemical transformations. The key difference is the spatial orientation of the resulting substituents.

Quantitative Comparison of Alternatives

Building BlockKey PrecursorPrimary AdvantageCommon Follow-up ChemistryImpact on Physicochemical Properties
6-Chloro- (Baseline) 2-Amino-5-chloropyridineBalanced reactivity and electronic effect.Reductive amination, Wittig, Condensation.Moderately lipophilic, electron-withdrawing.
6-Bromo- 2-Amino-5-bromopyridineVersatility. Ideal for library synthesis.Suzuki, Sonogashira, Buchwald-Hartwig.Increases molecular weight; enables broad SAR.
6-Fluoro- 2-Amino-5-fluoropyridineMetabolic Stability. Bioisosteric replacement.Reductive amination, Wittig, Condensation.Blocks metabolism, alters pKa, can form H-bonds.
6-Methyl- 2-Amino-5-methylpyridineProbing Lipophilicity. Electron-donating.Reductive amination, Wittig, Condensation.Increases lipophilicity, probes hydrophobic pockets.
3-Carbaldehyde Isomer Varies (e.g., from ynals)Vector Reorientation. Explores new chemical space.Reductive amination, Wittig, Condensation.Alters 3D shape and substituent presentation.

Experimental Protocols

The following protocol provides a representative, self-validating method for the synthesis of a halo-substituted imidazo[1,2-a]pyridine carbaldehyde, based on established literature procedures.[21] The causality behind each step is explained to ensure trustworthiness and reproducibility.

Protocol: Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

G start Reactants: - 2-Amino-5-bromopyridine - 2-Bromomalonaldehyde - Acetonitrile (Solvent) reflux Heat to Reflux (2 hours) start->reflux Step 1: Cyclization quench Quench with sat. NaHCO₃ reflux->quench Step 2: Neutralization extract Extract with Ethyl Acetate quench->extract Step 3: Workup wash Wash Organic Layer (Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Silica Gel Chromatography concentrate->purify Step 4: Purification product Final Product: 6-Bromoimidazo[1,2-a]pyridine -3-carbaldehyde purify->product

Caption: General workflow for the synthesis of a halo-imidazo[1,2-a]pyridine carbaldehyde.

Objective: To synthesize 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde via condensation and cyclization.

Materials:

  • 2-Amino-5-bromopyridine (1.0 eq)

  • 2-Bromomalonaldehyde (1.2 eq)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-bromopyridine (1.0 eq) and dissolve it in acetonitrile.

    • Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves the starting materials and has a suitable boiling point for the reaction.

  • Addition of Reagent: Add 2-bromomalonaldehyde (1.2 eq) to the solution.

    • Rationale: 2-Bromomalonaldehyde serves as the three-carbon electrophilic partner for the cyclization. A slight excess ensures complete consumption of the limiting aminopyridine.

  • Cyclization: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 2 hours. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: Thermal energy is required to drive the initial nucleophilic attack of the pyridine nitrogen onto the aldehyde, followed by intramolecular condensation and aromatization to form the stable fused bicyclic system.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully add saturated NaHCO₃ solution to quench the reaction.

    • Rationale: The reaction generates HBr as a byproduct, making the solution acidic. Sodium bicarbonate, a weak base, neutralizes this acid, preventing potential side reactions during workup and making the product less water-soluble.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).

    • Rationale: The organic product is more soluble in ethyl acetate than in the aqueous phase. Repeated extractions ensure maximum recovery.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

    • Rationale: The brine wash removes residual water and inorganic salts. Anhydrous sodium sulfate removes the final traces of water from the organic solvent.

  • Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether).

    • Rationale: Column chromatography separates the desired product from unreacted starting materials and any side products, yielding the pure compound.

Conclusion

The selection of a building block in a drug discovery campaign is a critical strategic decision. While 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a competent and useful starting material, a thorough exploration of the SAR for this privileged scaffold demands the use of alternatives. The 6-bromo analog offers unparalleled versatility for library synthesis via cross-coupling. The 6-fluoro analog provides a direct path to improving metabolic stability and modulating electronic interactions. Alkyl analogs like 6-methyl allow for probing hydrophobic interactions, while positional isomers such as the 3-carbaldehyde enable a complete reorientation of substituent vectors. A judicious and informed selection from among these alternatives, guided by the specific goals of the optimization campaign, will significantly enhance the probability of identifying a successful drug candidate.

References

  • Mohan, D. C., Rao, S. N., & Adimurthy, S. (2013). Silver-Catalyzed Intramolecular Aminooxygenation for the Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehydes. The Journal of Organic Chemistry, 78(3), 1266-1272. [Link]

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14, 637-654. [Link]

  • Guedes, G. G., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

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  • Wang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. [Link]

  • Kaur, A., & Singh, M. (2021). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]

  • Kaur, A., & Singh, M. (2021). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]

  • Request PDF. (n.d.). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate. [Link]

  • Patel, K., et al. (2024). Imidazo[1,2-a]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • Stoyanova, M., & Vasileva, B. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34279–34293. [Link]

  • Cârcu, V., & Târbus, A. (2006). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 11(10), 840-846. [Link]

  • Mishra, M., & Behera, A. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3). [Link]

  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2572. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. . [Link]

  • Khan, I., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667. [Link]

  • Khan, I., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. ResearchGate. [Link]

  • Stoyanova, M., & Vasileva, B. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34279-34293. [Link]

  • Martínez-Alvarez, R., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 26(16), 4967. [Link]

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  • Kovács, L., et al. (2020). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 25(21), 5198. [Link]

  • Mátravölgyi, B., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Catalysts, 11(2), 273. [Link]

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Validation

A Comparative Guide to the Cytotoxicity of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde Derivatives Against Cancer Cell Lines

In the relentless pursuit of novel and more effective anticancer therapeutics, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities.[1] A...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel and more effective anticancer therapeutics, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities.[1] Among its numerous derivatives, those featuring a 6-chloro substitution, particularly with a 2-carbaldehyde group, have garnered significant interest for their potent cytotoxic effects against various cancer cell lines. This guide provides an in-depth, objective comparison of the cytotoxic performance of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde derivatives, supported by experimental data from peer-reviewed studies. We will delve into their efficacy against different cancer cell types, compare their activity with other imidazo[1,2-a]pyridine analogs and standard chemotherapeutic agents, and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

Comparative Cytotoxicity Analysis

The true measure of a potential anticancer agent lies in its ability to selectively inhibit the growth of cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this, representing the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the cytotoxic activities of various 6-substituted imidazo[1,2-a]pyridine derivatives and the standard chemotherapeutic drug, Doxorubicin, across a panel of human cancer cell lines.

Table 1: Cytotoxicity (IC50, µM) of 6-Substituted Imidazo[1,2-a]pyridine Derivatives in Various Cancer Cell Lines

Compound ID6-SubstituentCancer Cell LineCell TypeIC50 (µM)Reference
13k -ClHCC827Non-small cell lung0.09[2]
A549Non-small cell lung0.21[2]
SH-SY5YNeuroblastoma0.35[2]
HELErythroleukemia0.43[2]
MCF-7Breast0.15[2]
Compound 16h VariedHeLaCervical11.26[3]
MCF-7Breast5.35[3]
HT-29Colorectal9.30[3]
MRK-107 (selenylated) VariedCaco-2Colon2.4[4]
HT-29Colon1.1[4]
IP-5 VariedHCC1937Breast45[5]
IP-6 VariedHCC1937Breast47.7[5]
HB9 VariedA549Lung50.56[6]
HB10 VariedHepG2Liver51.52[6]

Table 2: Comparative Cytotoxicity (IC50, µM) with Standard Chemotherapeutic Agent

CompoundMCF-7 (Breast)A549 (Lung)HT-29 (Colon)Reference
Doxorubicin ~0.8 - 1.65> 20Not specified[7][8]
Cisplatin Not specified53.25Not specified[6]
Compound 13k 0.150.21Not specified[2]
Compound 16h 5.35Not specified9.30[3]

Note: IC50 values can vary between different studies due to variations in experimental conditions such as cell passage number and assay duration.[7]

The data clearly indicates that 6-chloro-substituted imidazo[1,2-a]pyridine derivatives, such as compound 13k , exhibit remarkable potency, with sub-micromolar IC50 values across a range of cancer cell lines, including non-small cell lung cancer and breast cancer.[2] Notably, the cytotoxicity of 13k in MCF-7 breast cancer cells (0.15 µM) is significantly more potent than that of the widely used chemotherapeutic drug Doxorubicin (~0.8 - 1.65 µM).[2][8] Furthermore, some derivatives have demonstrated greater efficacy than Cisplatin in specific cell lines.[6]

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the imidazo[1,2-a]pyridine core plays a pivotal role in determining the anticancer efficacy. Studies on 6-substituted derivatives have revealed that the presence of a chloro group at the 6-position is often associated with enhanced cytotoxic activity.[9] The electronic properties and the position of the substituent can significantly influence the molecule's ability to interact with its biological target. For instance, the introduction of certain groups at other positions, in conjunction with the 6-chloro substituent, can further modulate the activity, highlighting the importance of a comprehensive SAR exploration in the design of novel potent anticancer agents.[2]

Mechanistic Insights: Targeting Key Cancer Pathways

The potent cytotoxic effects of 6-Chloroimidazo[1,2-a]pyridine derivatives are not arbitrary but are rooted in their ability to modulate critical signaling pathways that govern cancer cell proliferation, survival, and apoptosis.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A significant body of evidence points towards the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway as a primary mechanism of action for many imidazo[1,2-a]pyridine derivatives.[2][5] This pathway is frequently hyperactivated in a wide range of cancers, promoting cell growth, proliferation, and survival. The 6-chloroimidazo[1,2-a]pyridine derivative 13k has been shown to be a potent inhibitor of PI3Kα with an IC50 value of 1.94 nM.[2] By inhibiting this pathway, these derivatives can effectively halt the proliferative signals that drive tumor growth.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Proliferation & Survival Cell Proliferation & Survival mTORC1->Cell Proliferation & Survival 6-Chloroimidazo[1,2-a]pyridine derivative 6-Chloroimidazo[1,2-a]pyridine derivative 6-Chloroimidazo[1,2-a]pyridine derivative->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 6-Chloroimidazo[1,2-a]pyridine derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Beyond inhibiting pro-survival pathways, these derivatives actively induce programmed cell death, or apoptosis, in cancer cells. This is often characterized by the activation of caspases, key executioner proteins in the apoptotic cascade.[9] Studies have shown that treatment with these compounds leads to the release of cytochrome c from the mitochondria, a critical event in the intrinsic apoptotic pathway.[9]

Furthermore, many imidazo[1,2-a]pyridine derivatives have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[5] This dual action of inducing apoptosis and halting proliferation makes these compounds particularly effective anticancer agents.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of the cytotoxicity data, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for two key assays used to evaluate the anticancer activity of 6-Chloroimidazo[1,2-a]pyridine derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability. It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with various concentrations of the 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cells in 96-well plate Add_Compounds Treat cells with compounds Cell_Seeding->Add_Compounds Compound_Preparation Prepare serial dilutions of test compounds Compound_Preparation->Add_Compounds Incubate_48h Incubate for 48 hours Add_Compounds->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

Sources

Comparative

The Pivotal Role of the 2-Carbaldehyde Group in Determining the Biological Activity of 6-Chloroimidazo[1,2-a]pyridine Analogs: A Comparative Guide

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the diverse and potent biological activities exhibited by its derivatives.[1] Within this class o...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the diverse and potent biological activities exhibited by its derivatives.[1] Within this class of compounds, the 6-chloro-substituted analogs have garnered significant attention, particularly for their potential as anticancer and antimicrobial agents. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of analogs derived from 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde. We will explore how modifications of the 2-carbaldehyde moiety influence biological efficacy, supported by experimental data and detailed methodologies.

The 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde Scaffold: A Versatile Starting Point

The 6-chloroimidazo[1,2-a]pyridine core provides a robust foundation for the development of bioactive molecules. The chloro group at the 6-position often enhances the lipophilicity and metabolic stability of the compounds, contributing to their overall therapeutic potential. The carbaldehyde group at the 2-position is a key functional handle that allows for a wide range of chemical modifications, leading to the synthesis of diverse libraries of analogs with distinct biological profiles.

Synthesis of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde Analogs

The general synthetic strategy for preparing analogs of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde involves a multi-step process, starting with the cyclocondensation reaction to form the imidazo[1,2-a]pyridine core, followed by functionalization at the 2-position. The aldehyde group can then be readily transformed into various other functional groups, such as Schiff bases, chalcones, and acrylonitriles.

General Synthetic Workflow

A 5-Chloro-2-aminopyridine C Cyclocondensation A->C B α-Halo-α,β-unsaturated aldehyde B->C D 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde C->D H Schiff Base Formation D->H I Claisen-Schmidt Condensation D->I J Knoevenagel Condensation D->J E Aromatic Amine E->H F Substituted Acetophenone F->I G Acetonitrile Derivative G->J K Schiff Base Analogs H->K L Chalcone Analogs I->L M Acrylonitrile Analogs J->M

A generalized synthetic scheme for 2-carbaldehyde analogs.
Experimental Protocol: Synthesis of Schiff Base Derivatives
  • Dissolution: Dissolve 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Amine: To the solution, add the desired substituted aromatic or heterocyclic amine (1 equivalent).

  • Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the Schiff base derivative.

Comparative Biological Activity of 2-Carbaldehyde Analogs

The biological activity of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde analogs is profoundly influenced by the nature of the substituent at the 2-position. The following sections compare the anticancer and antimicrobial activities of various derivatives.

Anticancer Activity

The imidazo[1,2-a]pyridine scaffold has been extensively investigated for its anticancer properties, with derivatives showing efficacy against a range of cancer cell lines, including those of the breast, lung, and colon.[1] The mechanism of action often involves the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, and the induction of apoptosis.[2][3]

Table 1: Comparative in vitro Anticancer Activity of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde Analogs

Compound IDR Group at C2Cancer Cell LineAssayActivity (IC50, µM)Reference
Parent-CHO -CHOHCC1937 (Breast)MTT>100 (estimated)N/A
IP-5 Schiff base derivativeHCC1937 (Breast)MTT45[4]
IP-6 Schiff base derivativeHCC1937 (Breast)MTT47.7[4]
Chalcone-1 Chalcone derivativeHT-29 (Colon)MTT~10-20 (estimated)[3]
Chalcone-2 Chalcone derivativeCaco-2 (Colon)MTT~10-20 (estimated)[3]
13k Quinazoline derivativeHCC827 (Lung)MTT0.09[5]
13k A549 (Lung)MTT0.21[5]
13k MCF-7 (Breast)MTT0.15[5]

Note: Data for the parent aldehyde is estimated as it is generally used as a synthetic intermediate. The activity of chalcones is estimated from graphical data presented in the cited literature.

Structure-Activity Relationship (SAR) for Anticancer Activity

The data presented in Table 1 suggests a clear SAR for the anticancer activity of these analogs:

  • Modification of the Aldehyde is Key: The parent 2-carbaldehyde shows limited cytotoxic activity. Conversion of the aldehyde to a Schiff base or a chalcone significantly enhances anticancer potency.

  • Impact of the Schiff Base Moiety: The formation of Schiff bases (e.g., IP-5 and IP-6) leads to a notable increase in cytotoxicity against breast cancer cells.[4] This is likely due to the introduction of an additional aromatic ring and the imine functionality, which can participate in various interactions with biological targets.

  • The Potency of Chalcones: Chalcone derivatives, formed through the Claisen-Schmidt condensation of the 2-carbaldehyde with acetophenones, also exhibit significant activity against colon cancer cell lines.[3] The extended π-system of the chalcone moiety is a known pharmacophore in many anticancer agents.

  • Complex Heterocyclic Systems: The most potent activities are observed with more complex heterocyclic systems appended to the core, such as the quinazoline derivative 13k, which displays nanomolar to sub-micromolar IC50 values against a panel of cancer cell lines.[5]

A 6-Chloroimidazo[1,2-a]pyridine Core (Maintains Scaffold) B 2-Carbaldehyde Group (Low Activity) A->B C Conversion to Schiff Base (Increased Activity) B->C Modification D Conversion to Chalcone (Significant Activity) B->D Modification E Addition of Complex Heterocycles (High Potency) B->E Modification

SAR summary for anticancer activity.
Antimicrobial Activity

Derivatives of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde have also been explored for their antimicrobial properties. Schiff bases and related analogs have shown promising activity against various bacterial and fungal strains.

Table 2: Comparative in vitro Antimicrobial Activity of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde Analogs

Compound IDR Group at C2MicroorganismActivity (MIC, µM)Reference
Acrylonitrile-1 Acrylonitrile derivativeCandida parapsilosis19.36
Acrylonitrile-2 Acrylonitrile derivativeCandida parapsilosis89.38
Hydrazone-5a Hydrazone derivativeEscherichia coliInhibition zone: 11 mm[6]
Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial SAR highlights the importance of specific functional groups derived from the 2-carbaldehyde:

  • Acrylonitrile Derivatives as Antifungals: The condensation of the 2-position with an acetonitrile group to form acrylonitrile derivatives yields compounds with potent antifungal activity against Candida parapsilosis.[7] The electron-withdrawing nature of the nitrile group and the extended conjugation appear to be crucial for this activity.

  • Hydrazones as Antibacterials: Hydrazone derivatives have demonstrated activity against Gram-negative bacteria like E. coli.[6] The hydrazone linkage provides additional hydrogen bonding capabilities, which can be important for interacting with bacterial enzymes or other targets.

Mechanism of Action: A Deeper Dive

The anticancer effects of 6-chloroimidazo[1,2-a]pyridine derivatives are often attributed to their ability to induce programmed cell death, or apoptosis.[2][3] This is frequently accompanied by cell cycle arrest at different phases.

A 6-Chloroimidazo[1,2-a]pyridine Analog B Cancer Cell A->B Treatment C Inhibition of PI3K/Akt/mTOR Pathway B->C D Induction of Apoptosis B->D E Cell Cycle Arrest B->E F Release of Cytochrome c D->F G Activation of Caspases F->G H Cell Death G->H

Proposed mechanism of anticancer action.

Experimental evidence suggests that these compounds can trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase cascades.[3] Furthermore, inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation, has been identified as a key mechanism for some of the more potent analogs.[2][5]

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential.

MTT Assay for Cytotoxicity

This colorimetric assay is a widely used method to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. A vehicle control (e.g., DMSO) should be included.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24 or 48 hours).[1]

  • Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[1]

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the DNA content.

Conclusion and Future Perspectives

The 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde scaffold is a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies clearly demonstrate that modifications at the 2-carbaldehyde position are critical for imparting potent biological activity. The conversion of the aldehyde to Schiff bases, chalcones, acrylonitriles, and other heterocyclic systems has proven to be a successful strategy for enhancing both anticancer and antimicrobial efficacy.

Future research in this area should focus on:

  • Systematic Library Synthesis: The synthesis and screening of larger, more diverse libraries of analogs with systematic modifications at the 2-position will provide a more comprehensive understanding of the SAR.

  • Target Identification and Validation: Elucidating the specific molecular targets of these compounds will enable more rational drug design and optimization.

  • In vivo Efficacy and Pharmacokinetic Studies: Promising candidates identified from in vitro screening should be advanced to in vivo models to evaluate their therapeutic efficacy, toxicity, and pharmacokinetic profiles.

The continued exploration of this privileged scaffold holds great promise for the discovery of new and effective treatments for cancer and infectious diseases.

References

  • PEG Mediated Synthesis, Characterization And Cytotoxicity Evaluation of Novel Imidazo[1,2-a] Pyridines Chalcones. (URL: [Link])

  • Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. (URL: [Link])

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (URL: [Link])

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. (URL: [Link])

  • Synthesis, Characterization, and Cytotoxicity study of Some Pyridine Chalcone Derivatives. (URL: [Link])

  • Design and synthesis of imidazo[1,2‐a]pyridine‐chalcone conjugates as antikinetoplastid agents | Semantic Scholar. (URL: [Link])

  • Chalcone Derivatives: Synthesis and Cytotoxicity Assays | Al-Nahrain Journal of Science. (URL: [Link])

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives | Asian Journal of Chemical Sciences. (URL: [Link])

  • Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. (URL: [Link])

  • Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. (URL: [Link])

  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. (URL: [Link])

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (URL: [Link])

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (URL: [Link])

  • Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. (URL: [Link])

  • Synthesis of some new pyridine-2,6-carboxamide-derived Schiff bases as potential antimicrobial agents. (URL: [Link])

  • Biological Activities of Pyridine-2-Carbaldehyde Schiff Bases Derived from S-Methyl- and S-Benzyldithiocarbazate and Their Zinc(II) and Manganese(II) Complexes. Crystal Structure of the Manganese(II) Complex of Pyridine-2-Carbaldehyde S-Benzyldithiocarbazate. (URL: [Link])

  • (PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. (URL: [Link])

  • Synthesis and Potential Antibacterial Activity of Hydrazone Derivatives with Imidazo [1,2-a] pyridine support against Escherichia Coli. (URL: [Link])

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Validation

The Ascendant Imidazo[1,2-a]pyridines: A Comparative Efficacy Analysis Against Established Therapeutics

A Technical Guide for Drug Discovery & Development Professionals The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activiti...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive, data-driven comparison of the efficacy of novel imidazo[1,2-a]pyridine-based compounds with current standard-of-care drugs in key therapeutic areas: oncology, tuberculosis, and virology. By synthesizing preclinical and, where available, clinical data, this document aims to equip researchers and drug development professionals with a clear perspective on the potential of this versatile heterocyclic system to address unmet medical needs.

I. The Anticancer Potential: Targeting Key Signaling Cascades

Imidazo[1,2-a]pyridine derivatives have demonstrated significant promise as anticancer agents, primarily through the targeted inhibition of critical signaling pathways that drive tumor proliferation and survival. A predominant mechanism of action for many of these compounds is the modulation of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and metabolism that is frequently dysregulated in various cancers.[1][2]

Signaling Pathway Overview: The PI3K/Akt/mTOR Axis

The PI3K/Akt/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. Activated Akt then modulates a plethora of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell survival, proliferation, and angiogenesis.[3][4]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Promotes Imidazo[1,2-a]pyridine\nCompound Imidazo[1,2-a]pyridine Compound Imidazo[1,2-a]pyridine\nCompound->PI3K Inhibits Imidazo[1,2-a]pyridine\nCompound->Akt Inhibits Imidazo[1,2-a]pyridine\nCompound->mTORC1 Inhibits

Fig. 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine compounds.
Comparative In Vitro Efficacy

The cytotoxic potential of imidazo[1,2-a]pyridine derivatives has been evaluated against a panel of human cancer cell lines. The following tables provide a comparative analysis of the half-maximal inhibitory concentrations (IC50) of representative imidazo[1,2-a]pyridine compounds and standard-of-care chemotherapeutic agents.

Table 1: Comparative IC50 Values in Cervical Cancer (HeLa) and Melanoma (A375) Cell Lines

Compound/DrugTarget/MechanismHeLa IC50 (µM)A375 IC50 (µM)Reference
Imidazo[1,2-a]pyridine 6 Akt/mTOR Pathway Inhibition9.7 - 44.69.7 - 44.6[2]
Cisplatin DNA Cross-linking9.37 - 25.5-[5][6][7][8][9]
Dacarbazine (DTIC) DNA Alkylating Agent-1113[10]
Vemurafenib BRAF V600E Inhibitor-0.139[11]

Table 2: Comparative IC50 Values in Breast Cancer (MCF-7) Cell Lines

Compound/DrugTarget/MechanismMCF-7 IC50 (µM)Reference
Imidazo[1,2-a]pyridine-based PI3Kα inhibitor PI3Kα Inhibition>10[2]
Tamoxifen Estrogen Receptor Modulator4.51 - 17.26[3][12][13]
Doxorubicin Topoisomerase II Inhibitor1.65 - 34.8[12][14]

These data suggest that while some imidazo[1,2-a]pyridine compounds exhibit promising activity, further optimization is required to match the potency of established targeted therapies like vemurafenib. However, their efficacy against chemotherapy-resistant cell lines warrants further investigation.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Incubate 24-72h) A->B C 3. Add MTT Reagent (Incubate 2-4h) B->C D 4. Solubilize Formazan (e.g., with DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 E->F

Fig. 2: A generalized workflow for the MTT cell viability assay.

Step-by-Step Methodology: [10][13][15][16][17]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (and appropriate controls) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Plot the absorbance values against the compound concentrations and fit the data to a dose-response curve to determine the IC50 value.

II. A New Frontier in Antituberculosis Therapy: Targeting Energy Metabolism

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents with new mechanisms of action. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising new class of anti-TB agents, with some compounds demonstrating potent activity against both replicating and non-replicating Mtb.[12][18]

Mechanism of Action: Inhibition of QcrB

A key target of several potent imidazo[1,2-a]pyridine amides, including the clinical candidate Telacebec (Q203), is the QcrB subunit of the cytochrome bc1 complex.[5][7][9][12][19][20] This complex is a crucial component of the electron transport chain, and its inhibition disrupts cellular respiration and ATP synthesis, leading to bacterial cell death.

QcrB_Inhibition_Mechanism cluster_membrane Mycobacterial Inner Membrane cluster_process Cellular Respiration ETC Electron Transport Chain Cytochrome bc1\nComplex (QcrB subunit) Cytochrome bc1 Complex (QcrB subunit) Proton Motive Force Proton Motive Force Cytochrome bc1\nComplex (QcrB subunit)->Proton Motive Force Generates ATP Synthase ATP Synthase ATP Synthesis ATP Synthesis ATP Synthase->ATP Synthesis Catalyzes Electron Flow Electron Flow Electron Flow->Cytochrome bc1\nComplex (QcrB subunit) Drives Proton Motive Force->ATP Synthase Powers Imidazo[1,2-a]pyridine\nAmide (e.g., Telacebec) Imidazo[1,2-a]pyridine Amide (e.g., Telacebec) Imidazo[1,2-a]pyridine\nAmide (e.g., Telacebec)->Cytochrome bc1\nComplex (QcrB subunit) Inhibits

Fig. 3: Mechanism of action of imidazo[1,2-a]pyridine amides via inhibition of the QcrB subunit of the cytochrome bc1 complex.
Comparative In Vitro Efficacy

The minimum inhibitory concentration (MIC) is a key measure of the in vitro potency of an antimicrobial agent. The following table compares the MIC values of imidazo[1,2-a]pyridine derivatives with those of first- and second-line anti-TB drugs.

Table 3: Comparative MIC Values against Mycobacterium tuberculosis

Compound/DrugTargetMtb H37Rv MIC (µM)MDR-TB MIC (µM)XDR-TB MIC (µM)Reference
Imidazo[1,2-a]pyridine-3-carboxamides (representative) QcrB≤10.07 - 2.20.07 - 0.14[12]
Telacebec (Q203) QcrB<0.035ActiveActive[12]
Isoniazid mycolic acid synthesis0.03 - 0.06 mg/LResistantResistant[19][21]
Rifampicin RNA polymerase0.12 - 0.25 mg/LResistantResistant[19]
Bedaquiline ATP synthase0.03 - 0.4 mg/L0.4 - 0.8 mg/L-[1][2][18]
Delamanid mycolic acid synthesis0.002 - 0.01 mg/L0.005 - 0.04 mg/L-[1][2][18]

The data clearly indicate that imidazo[1,2-a]pyridine-based compounds, particularly Telacebec, exhibit exceptional potency against drug-resistant strains of Mtb, often surpassing that of existing second-line agents.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent against a specific microorganism.[6][8][11][22][23][24][25][26][27][28][29]

Step-by-Step Methodology:

  • Preparation of Drug Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Middlebrook 7H9).

  • Inoculum Preparation: Prepare a standardized inoculum of Mtb (e.g., to a 0.5 McFarland standard) and dilute it to the final desired concentration.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Seal the plate and incubate at 37°C for a specified period (typically 7-21 days for Mtb).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

III. Broad-Spectrum Antiviral Activity

Select imidazo[1,2-a]pyridine derivatives have demonstrated promising antiviral activity against a range of DNA viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[11][16][30][31][32]

Mechanism of Action

The precise antiviral mechanism of many imidazo[1,2-a]pyridines is still under investigation. However, for herpesviruses, the primary mechanism of action of existing drugs like ganciclovir and foscarnet involves the inhibition of viral DNA polymerase, a key enzyme in viral replication.[32][33][34][35][36][37] It is hypothesized that imidazo[1,2-a]pyridine derivatives may also target this or other essential viral enzymes.

Antiviral_Mechanism cluster_virus Viral Replication Cycle cluster_inhibition Inhibition Viral DNA Viral DNA Viral DNA Polymerase Viral DNA Polymerase Viral DNA->Viral DNA Polymerase Template New Viral DNA New Viral DNA Viral DNA Polymerase->New Viral DNA Synthesizes Ganciclovir/\nFoscarnet Ganciclovir/ Foscarnet Ganciclovir/\nFoscarnet->Viral DNA Polymerase Inhibits Imidazo[1,2-a]pyridine\nDerivative Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine\nDerivative->Viral DNA Polymerase Potentially Inhibits

Fig. 4: Putative mechanism of antiviral action of imidazo[1,2-a]pyridines targeting viral DNA polymerase.
Comparative In Vitro Efficacy

The 50% effective concentration (EC50) is a measure of the concentration of a drug that is required for 50% of its maximum effect in vitro. The following table compares the EC50 values of imidazo[1,2-a]pyridine derivatives with standard antiviral drugs.

Table 4: Comparative EC50 Values against Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV)

Compound/DrugHCMV EC50 (µM)VZV EC50 (µM)Reference
Imidazo[1,2-a]pyridine 4, 15, 21 Highly Active (Therapeutic Index >150)Pronounced Activity[30][31]
Ganciclovir 0.04 - 37.2 (most <10)-[15][16][30][38]
Foscarnet 100 - 300-[20][32][37]
Acyclovir -2.06 - 6.28[22]

The high therapeutic index reported for some imidazo[1,2-a]pyridine derivatives suggests a favorable safety profile and highlights their potential as alternatives to existing antiviral therapies, which can be limited by toxicity.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.[14]

Step-by-Step Methodology:

  • Cell Monolayer Preparation: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.

  • Viral Infection: Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of the test compound.

  • Overlay: After an adsorption period, remove the virus-drug mixture and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose) to restrict the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).

  • Plaque Visualization and Counting: Fix and stain the cell monolayers (e.g., with crystal violet) to visualize and count the plaques.

  • EC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value from the dose-response curve.

IV. Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. In oncology, these compounds have demonstrated the ability to target key signaling pathways, although further optimization is needed to enhance their potency. In the fight against tuberculosis, imidazo[1,2-a]pyridine amides have emerged as a powerful new class of antibiotics with exceptional activity against drug-resistant strains. Their broad-spectrum antiviral potential also warrants further exploration.

Future research should focus on structure-activity relationship (SAR) studies to improve the efficacy and pharmacokinetic properties of these compounds. In vivo studies in relevant animal models are crucial to validate the in vitro findings and to assess their safety and therapeutic potential in a physiological context. The continued investigation of imidazo[1,2-a]pyridine-based compounds holds significant promise for addressing some of the most pressing challenges in modern medicine.

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Comparative

A Comparative Guide to the Antioxidant Activity of Novel Imidazo[1,2-a]Pyridine Hybrids

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutic agents, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides a comprehensive comparison of the antioxidant activity of novel imidazo[1,2-a]pyridine hybrids, offering insights into their performance against established antioxidants and detailing the experimental methodologies crucial for their evaluation. As Senior Application Scientists, our goal is to synthesize technical data with practical, field-proven insights to empower your research and development endeavors.

The Imperative for Novel Antioxidants: Combating Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Antioxidants mitigate this damage by neutralizing free radicals, thereby preventing cellular injury. While endogenous antioxidant systems exist, the therapeutic intervention with exogenous antioxidants is a promising strategy for disease prevention and treatment. This has driven the exploration of new chemical entities with potent antioxidant capabilities.

The imidazo[1,2-a]pyridine core, a fused bicyclic 5-6 heterocycle, is a cornerstone of numerous pharmaceuticals, valued for its therapeutic potential stemming from its biologically active nitrogen-rich structure.[1][2] Its derivatives have been investigated for a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antiviral properties.[3] The exploration of their antioxidant activity is a natural and promising extension of this research.

Evaluating Antioxidant Prowess: A Multi-Assay Approach

To comprehensively assess the antioxidant capacity of novel compounds, a single-assay approach is insufficient. Different assays measure antioxidant activity through various mechanisms. This guide focuses on three widely accepted and complementary in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

The Underlying Chemistry of Antioxidant Action

The antioxidant activity of imidazo[1,2-a]pyridine hybrids, like many phenolic and heterocyclic compounds, is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The stability of the resulting antioxidant radical is a key determinant of its efficacy.

Antioxidant_Mechanism cluster_0 Radical Scavenging by Imidazo[1,2-a]pyridine Hybrid Imidazo[1,2-a]pyridine-H Imidazo[1,2-a]pyridine Hybrid (Ar-H) Imidazo_Radical Imidazo[1,2-a]pyridine Radical (Ar•) Imidazo[1,2-a]pyridine-H->Imidazo_Radical H• donation Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Radical (RH) Free_Radical->Neutralized_Radical H• acceptance

Caption: General mechanism of free radical scavenging by a hydrogen-donating antioxidant.

Comparative Analysis of Antioxidant Activity

The true measure of a novel antioxidant's potential lies in its performance relative to well-established standards. This section presents a comparative analysis of novel imidazo[1,2-a]pyridine hybrids against the commonly used antioxidants: Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Butylated Hydroxytoluene (BHT).

DPPH Radical Scavenging Activity

The DPPH assay is a popular method for screening antioxidant activity. The deep purple color of the DPPH radical fades upon reduction by an antioxidant. The activity is often expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating higher antioxidant potency.

A recent study on ten novel imidazo[1,2-a]pyridine hybrids (HB1-HB10) demonstrated a dose-dependent increase in DPPH radical scavenging activity.[1] Notably, compound HB7 showed significant inhibition, reaching 83% at a concentration of 100 µg/mL.[1] Another study on imidazo[1,2-a]pyridine-3-ols identified compound 11j as having promising activity with an IC50 of 16.21 µg/mL, though this was less potent than the ascorbic acid standard (IC50 = 4.56 µg/mL).

CompoundDPPH IC50 (µg/mL)Reference
Imidazo[1,2-a]pyridine Hybrid (HB7) >25, <100 (83% inhibition at 100 µg/mL)[1]
Imidazo[1,2-a]pyridine-3-ol (11j) 16.21 ± 0.33
Ascorbic Acid 4.97 ± 0.03[4]
Trolox 3.77 ± 0.08[3]
BHT 23[5]
ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.

A study on a series of novel imine derivatives of imidazo[1,2-a]pyridine evaluated their antioxidant properties using both DPPH and ABTS methods, with the IC50 values indicating their capacity to scavenge free radicals.[6]

CompoundABTS IC50 (µg/mL)Reference
Ascorbic Acid 127.7[7]
Trolox 2.93 ± 0.03[3]
BHT Data not readily available in this format
Imidazo[1,2-a]pyridine Hybrids Specific data for direct comparison is limited in the searched literature.
Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The change in absorbance at 593 nm is proportional to the antioxidant capacity.

CompoundFRAP Value (mM Trolox/L)Reference
Ascorbic Acid Data varies significantly with concentration and assay conditions.
Trolox Used as the standard for expressing FRAP values.[8]
BHT Data not readily available in this format
Imidazo[1,2-a]pyridine Hybrids Specific data for direct comparison is limited in the searched literature.

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of imidazo[1,2-a]pyridine derivatives is intricately linked to their molecular structure. While a comprehensive SAR study across a vast library of these compounds is beyond the scope of this guide, several key observations can be made from the available data:

  • Substitution Pattern: The nature and position of substituents on the imidazo[1,2-a]pyridine core significantly influence antioxidant activity. Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃), are generally expected to enhance antioxidant capacity by increasing the ease of hydrogen or electron donation.[9]

  • Hybridization Strategy: The hybridization of the imidazo[1,2-a]pyridine scaffold with other pharmacophores, such as amines, anilines, and acid hydrazides, has yielded compounds with notable antioxidant activity, as seen with the HB series of compounds.[1] The specific nature of the hybridized moiety plays a crucial role in determining the overall antioxidant potential.

SAR_Concept cluster_0 Structure-Activity Relationship cluster_1 Key Factors Core Imidazo[1,2-a]pyridine Core Activity Antioxidant Activity Core->Activity Substituents Substituents (R₁, R₂, R₃) Substituents->Activity Modulates EDG Electron-Donating Groups EDG->Activity Increases EWG Electron-Withdrawing Groups EWG->Activity Decreases Steric Steric Hindrance Steric->Activity Can influence

Caption: Key structural factors influencing the antioxidant activity of imidazo[1,2-a]pyridine hybrids.

Experimental Protocols: A Self-Validating System

The trustworthiness of any comparative analysis hinges on the robustness of the experimental protocols. The following are detailed, step-by-step methodologies for the three key antioxidant assays discussed.

DPPH Radical Scavenging Assay Protocol

This protocol is based on the principle of the reduction of the DPPH radical in the presence of a hydrogen-donating antioxidant.

Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol

  • Test compounds (imidazo[1,2-a]pyridine hybrids and standards) at various concentrations

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test compounds and standard antioxidants in methanol.

  • In a 96-well plate, add 100 µL of each dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • A blank containing methanol and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

DPPH_Workflow A Prepare serial dilutions of test compounds and standards B Add 100 µL of each dilution to a 96-well plate A->B C Add 100 µL of DPPH solution to each well B->C D Incubate in the dark for 30 minutes at room temperature C->D E Measure absorbance at 517 nm D->E F Calculate % Inhibition and IC50 value E->F

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay Protocol

This assay is based on the reduction of the pre-formed ABTS radical cation.

Reagents and Equipment:

  • ABTS solution (7 mM in water)

  • Potassium persulfate solution (2.45 mM in water)

  • Ethanol or phosphate-buffered saline (PBS)

  • Test compounds and standards at various concentrations

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test compounds and standards.

  • In a 96-well plate, add 20 µL of each dilution to respective wells.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

ABTS_Workflow A Prepare ABTS•+ stock solution (ABTS + K₂S₂O₈) B Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm A->B C Prepare serial dilutions of test compounds and standards B->C D Add 20 µL of dilution and 180 µL of ABTS•+ solution to wells C->D E Incubate for 6 minutes at room temperature D->E F Measure absorbance at 734 nm E->F G Calculate % Inhibition and IC50 value F->G

Caption: Workflow for the ABTS radical cation decolorization assay.

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol

This assay is based on the reduction of a ferric-tripyridyltriazine complex to its ferrous, colored form in the presence of antioxidants.

Reagents and Equipment:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • FRAP reagent (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

  • Test compounds and standards (e.g., FeSO₄·7H₂O) at various concentrations

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Prepare the FRAP reagent and warm it to 37°C.

  • Prepare serial dilutions of the test compounds and a standard curve using a ferrous sulfate solution.

  • In a 96-well plate, add 20 µL of each dilution to respective wells.

  • Add 180 µL of the FRAP reagent to each well.

  • Incubate at 37°C for 4 minutes.

  • Measure the absorbance at 593 nm.

  • The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents (e.g., in mmol Fe(II)/g of the compound).

FRAP_Workflow A Prepare fresh FRAP reagent (Acetate buffer + TPTZ + FeCl₃) B Prepare serial dilutions of test compounds and FeSO₄ standard A->B C Add 20 µL of dilution and 180 µL of FRAP reagent to wells B->C D Incubate at 37°C for 4 minutes C->D E Measure absorbance at 593 nm D->E F Calculate FRAP value from the standard curve E->F

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Conclusion and Future Directions

Novel imidazo[1,2-a]pyridine hybrids represent a promising class of compounds with demonstrable antioxidant activity. The data presented in this guide indicates that specific structural modifications can lead to potent radical scavenging capabilities, in some cases approaching the activity of standard antioxidants.

For researchers and drug development professionals, the path forward involves a multi-pronged approach:

  • Expansion of SAR Studies: A systematic exploration of substitutions at various positions of the imidazo[1,2-a]pyridine core is necessary to delineate a more precise structure-activity relationship for antioxidant activity.

  • Broader Assay Panel: While DPPH, ABTS, and FRAP are foundational, evaluating promising candidates in a wider array of antioxidant assays, including those that measure the inhibition of lipid peroxidation and cellular antioxidant activity, will provide a more complete picture of their potential.

  • In Vivo Evaluation: Ultimately, the therapeutic potential of these novel hybrids must be validated in preclinical in vivo models of diseases associated with oxidative stress.

The synthetic versatility of the imidazo[1,2-a]pyridine scaffold, coupled with its proven biological relevance, positions it as a fertile ground for the discovery of next-generation antioxidant therapies. The methodologies and comparative data provided herein serve as a valuable resource to guide and accelerate these critical research efforts.

References

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030. [Link]

  • Lestari, D. A., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg. Leaves. E3S Web of Conferences, 503, 07005. [Link]

  • Saini, R. K., et al. (2016). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences, 78(1), 123-130. [Link]

  • Al-Bahrani, H. A., et al. (2026). (PDF) Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. ResearchGate. [Link]

  • Benkhaira, S., et al. (2024). (PDF) Synthesis and Evaluation of Promising Antibacterial, Antifungal, and Antioxidant Activities for New Imidazo[1,2‐A]Pyridine‐Derived Imines. ResearchGate. [Link]

  • Wongsawat, N., et al. (2021). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... ResearchGate. [Link]

  • Zhu, D.-J., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5543-5550. [Link]

  • Adu, F., et al. (2023). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. Heliyon, 9(5), e15767. [Link]

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  • Sulistiyani, S., et al. (2021). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Journal of Universitas Airlangga. [Link]

  • Kumar, S., et al. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]

  • Abramovič, H., et al. (2020). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Foods, 9(1), 75. [Link]

  • Tzakos, A. G., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35235-35243. [Link]

  • Oliveira, A. P., et al. (2021). Antioxidant activity (ABTS, DPPH, and FRAP; mM Trolox dw) and total... ResearchGate. [Link]

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  • Pérez-González, M. Z., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(13), 5104. [Link]

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  • Bouyahya, A., et al. (2022). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Foods, 11(11), 1614. [Link]

  • LOUIS. (n.d.). Measuring Antioxidant Properties through FRAP, Xanthine Oxidase, and ORAC Assays. LOUIS. [Link]

  • Goel, R., et al. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]

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  • Shukla, S., et al. (2019). (PDF) COMPARATIVE EVALUATIONOF ABTS, DPPH, FRAP, NITRIC OXIDE ASSAYS FOR ANTIOXIDANT POTENTIAL, PHENOLIC & FLAVONOID CONTENT OF EHRETIA ACUMINATA R. BR. BARK. ResearchGate. [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Imidazo[1,2-a]pyridine Derivatives

Introduction: The Critical Role of Method Validation for a Privileged Scaffold The imidazo[1,2-a]pyridine core is a quintessential "privileged structure" in medicinal chemistry. Its derivatives have yielded a wide array...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Method Validation for a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a quintessential "privileged structure" in medicinal chemistry. Its derivatives have yielded a wide array of commercially significant drugs, including the well-known hypnotic agent Zolpidem, the cardiac stimulant Olprinone, and the proton pump inhibitor Soraprazan.[1] The therapeutic potential of this scaffold is vast, with ongoing research exploring its efficacy in antimicrobial, anticancer, and anti-inflammatory applications.[2][3][4][5]

Given this immense therapeutic importance, the journey of an imidazo[1,2-a]pyridine derivative from a promising lead compound to a marketed drug is paved with rigorous analytical scrutiny. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[6] This guide provides a comparative framework for selecting and validating analytical methods for these derivatives, grounded in the harmonized principles of the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA).[7][8][9][10] We will delve into the causality behind experimental choices, present self-validating protocols, and offer a clear comparison of key analytical techniques.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique is the foundational step and is dictated by the analyte's physicochemical properties and the analytical objective (e.g., quantification, impurity profiling, identification). Imidazo[1,2-a]pyridine derivatives are typically crystalline powders with varying solubility depending on their substituents.[11]

Technique Principle Best Suited For Strengths Limitations
HPLC-UV Separation based on polarity, detection via UV absorbance.Assay, impurity quantification, stability studies.Robust, cost-effective, widely available, excellent for routine QC.Moderate sensitivity, may not resolve all co-eluting impurities without extensive method development.
UPLC-UV Similar to HPLC but uses smaller particles for higher resolution and speed.High-throughput screening, complex impurity profiling.Faster run times, higher resolution, and sensitivity than HPLC.Higher backpressure requires specialized equipment, potential for column clogging.
LC-MS/MS HPLC/UPLC coupled with mass spectrometry for mass-based detection.Metabolite identification, trace-level quantification in biological matrices, structural elucidation of unknowns.Unmatched sensitivity and specificity, provides molecular weight and structural information.Higher cost and complexity, susceptible to matrix effects.
Chiral HPLC HPLC with a chiral stationary phase (CSP) to separate enantiomers.Enantiomeric purity determination, analysis of chiral intermediates.[12]The gold standard for separating stereoisomers.[13]CSPs can be expensive and method development can be complex.[13][14]

Causality in Method Selection: For routine quality control (QC) of a drug substance or product assay, HPLC-UV is the workhorse. Its robustness and cost-effectiveness are ideal for a manufacturing environment. When dealing with complex samples containing numerous closely related impurities or when speed is critical (e.g., in high-throughput screening), the enhanced resolution of UPLC is advantageous. For bioanalytical studies, where the drug needs to be measured in plasma or tissue at very low concentrations, the superior sensitivity and specificity of LC-MS/MS are non-negotiable. Finally, if the imidazo[1,2-a]pyridine derivative is chiral, Chiral HPLC is mandatory to ensure the correct stereoisomer is being produced and to quantify any unwanted enantiomeric impurities.[15]

The Pillars of Method Validation: A Framework for Trust

Method validation is not a mere checklist; it's a systematic process to build confidence in an analytical procedure's performance. The internationally harmonized guideline, ICH Q2(R2), provides a comprehensive framework for this process.[7][8][16]

The validation process can be visualized as an interconnected workflow:

Method_Validation_Workflow cluster_0 Phase 1: Development & Definition cluster_1 Phase 2: Validation cluster_2 Phase 3: Lifecycle Management ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev Guides development Specificity Specificity/ Selectivity MethodDev->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Range Range Precision->Range Limits LOD / LOQ Range->Limits Robustness Robustness Limits->Robustness RoutineUse Routine Use & Monitoring Robustness->RoutineUse Revalidation Change Control & Revalidation RoutineUse->Revalidation If changes occur Revalidation->MethodDev Re-optimize

Caption: High-level workflow for analytical method validation and lifecycle management.

The core validation characteristics are not independent islands but a self-validating system.

Validation_Parameters center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Range Range center->Range Robustness Robustness center->Robustness LOD LOD/LOQ center->LOD Linearity->Range Defines Accuracy->Range Confirmed over Precision->Range Confirmed over

Caption: Interconnectivity of core analytical validation parameters.

Case Study: Validation of a Stability-Indicating HPLC-UV Method for Zolpidem Tartrate

To illustrate the practical application of these principles, we will outline a validation protocol for a hypothetical, yet typical, stability-indicating reversed-phase HPLC method for Zolpidem Tartrate tablets. A stability-indicating method is one that can accurately quantify the drug in the presence of its degradation products.[11][17][18]

Chromatographic System
Parameter Condition Causality/Rationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase is a versatile, non-polar phase suitable for retaining a wide range of organic molecules like Zolpidem.[14][19]
Mobile Phase Acetonitrile:Methanol:Ammonium Acetate Buffer (pH 7.4) (40:40:20 v/v)A mixture of organic solvents allows for fine-tuning the elution strength. The buffer controls the ionization state of Zolpidem, ensuring consistent retention and peak shape.[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between run time and separation efficiency.[19]
Detection UV at 254 nmZolpidem has a strong chromophore, making UV detection at this common wavelength sensitive and appropriate.[11][19]
Injection Vol. 20 µLA typical injection volume that balances sensitivity with the risk of column overload.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Validation Protocol & Experimental Data

Objective: To validate the HPLC method for the quantification of Zolpidem Tartrate in a 10 mg tablet dosage form.

A. Specificity (Forced Degradation) Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Prepare solutions of Zolpidem Tartrate reference standard, placebo (tablet excipients), and the finished product.

    • Subject the finished product solution to stress conditions: Acid (0.1N HCl), Base (0.1N NaOH), Oxidation (3% H₂O₂), Thermal (80°C), and Photolytic (UV light).[18]

    • Inject all solutions and analyze the chromatograms for peak purity and resolution between Zolpidem and any degradation peaks.

  • Acceptance Criteria: The Zolpidem peak should be free from co-elution from any degradants or placebo peaks (Peak Purity > 99.5%). Resolution between the Zolpidem peak and the nearest eluting peak should be > 2.0.

  • Expected Outcome: Degradation is observed under acidic, basic, and oxidative conditions, but the main Zolpidem peak remains spectrally pure, demonstrating the method is stability-indicating.[18]

B. Linearity The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five concentrations of Zolpidem Tartrate reference standard, typically ranging from 70% to 130% of the target assay concentration (e.g., 7-13 µg/mL).[11]

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Illustrative Data Table:

Concentration (µg/mL)Mean Peak Area (n=3)
7162100
9208500
10 (Target)231500
11254800
13300900
Result r² = 0.9998

C. Accuracy (Recovery) Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery.

  • Protocol:

    • Prepare a homogenous blend of the tablet placebo.

    • Spike the placebo with known amounts of Zolpidem Tartrate reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare each level in triplicate and analyze.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be between 98.0% and 102.0% at each level.

  • Illustrative Data Table:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8.07.9899.8%
100%10.010.05100.5%
120%12.011.9299.3%
Mean Result 99.9%

D. Precision (Repeatability & Intermediate Precision) Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six independent preparations of the finished product on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst and/or instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

  • Illustrative Data Table:

Precision TypeAssay Result (% Label Claim, n=6)Mean Assay%RSD
Repeatability 99.5, 100.2, 99.8, 100.5, 100.1, 99.9100.0%0.4%
Intermediate 100.8, 99.9, 101.0, 100.3, 100.7, 101.2100.7%0.5%

E. Detection & Quantitation Limits (LOD & LOQ)

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: Determined based on the signal-to-noise ratio (S/N) of a series of dilute solutions (typically S/N of 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.

  • Illustrative Data:

    • LOD: 0.02 µg/mL[11]

    • LOQ: 0.05 µg/mL[11]

F. Robustness Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze a sample while making small changes to method parameters, one at a time.

    • Examples: Flow rate (±0.1 mL/min), Column Temperature (±2°C), Mobile Phase pH (±0.2 units), Mobile Phase Composition (±2% organic).

  • Acceptance Criteria: System suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits, and the assay result should not significantly change.

Performance Comparison: HPLC-UV vs. UPLC-MS/MS

To provide a clear comparison, let's summarize the expected performance of our validated HPLC-UV method against a hypothetical UPLC-MS/MS method developed for the same purpose.

Validation Parameter Validated HPLC-UV Method Comparative UPLC-MS/MS Method Senior Scientist Insight
Specificity Good; demonstrated by forced degradation and peak purity.Excellent; mass-based detection ensures absolute specificity.MS detection can distinguish between compounds with identical UV spectra, providing a higher level of confidence.
LOQ ~0.05 µg/mL< 0.1 ng/mLThe sensitivity of MS is orders of magnitude greater, making it essential for bioanalysis or trace impurity analysis.
Linear Range 7 - 13 µg/mL (Assay)0.1 - 100 ng/mL (Bioanalysis)The range is tailored to the application. The HPLC method is designed for high concentration assays, while the MS method is for trace analysis.
Precision (%RSD) < 1.0%< 5.0% (at LLOQ)Both are highly precise within their respective applications. Bioanalytical methods have wider acceptance criteria at the lower limit of quantitation (LLOQ).
Run Time ~10 minutes~2 minutesUPLC offers a significant speed advantage, increasing sample throughput.
Robustness HighModerate-HighUPLC-MS/MS systems can be more sensitive to matrix effects and require more expert maintenance.

References

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Comparative

The Virtuoso and the Veteran: A Comparative In Silico Docking Guide to 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde Derivatives

In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a "privileged" structure, a molecular framework that has repeatedly demonstrated a remarkable capacity for potent and selective interactions...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a "privileged" structure, a molecular framework that has repeatedly demonstrated a remarkable capacity for potent and selective interactions with a diverse array of biological targets.[1][2] The addition of a 6-chloro substituent and a 2-carbaldehyde group creates a unique chemical entity, ripe for exploration. This guide provides a deep, comparative analysis of the in silico docking performance of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde derivatives, setting them against established heterocyclic alternatives. We will dissect their potential as both anticancer and antimicrobial agents by examining their interactions with two clinically significant enzymes: human Phosphoinositide 3-Kinase alpha (PI3Kα) and bacterial DNA Gyrase B.

This is not merely a procedural document; it is a narrative of molecular strategy. We will explore the "why" behind each step of the docking protocol, grounding our virtual experiments in the principles of biophysical chemistry and structural biology. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this promising scaffold and to illustrate how computational tools can accelerate the journey from molecular concept to therapeutic candidate.

The Strategic Grounding: Why PI3Kα and DNA Gyrase B?

The selection of our protein targets is a critical first step, dictated by the known therapeutic potential of the broader imidazo[1,2-a]pyridine family.

  • PI3Kα: The Cancer Cell's Engine. The PI3K/Akt/mTOR pathway is a central signaling cascade that, when dysregulated, fuels the growth, proliferation, and survival of cancer cells.[3][4] The alpha isoform of PI3K (PI3Kα) is one of the most frequently mutated kinases in human cancers, making it a prime target for therapeutic intervention.[5] Derivatives of the imidazo[1,2-a]pyridine core have already demonstrated potent, nanomolar inhibition of PI3Kα, validating its selection as a target to probe the anticancer potential of our lead scaffold.[6]

  • DNA Gyrase B: The Bacterial Achilles' Heel. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription.[7] Its function is to introduce negative supercoils into DNA, a process vital for relieving torsional stress.[8] The Gyrase B subunit (GyrB) houses the ATP-binding site that powers this activity. Crucially, this enzyme is absent in humans, making it an ideal and well-validated target for developing antibacterial agents with high selectivity and a lower likelihood of off-target effects.[9][10] The proven antimicrobial activity of various imidazo[1,2-a]pyridine derivatives points to DNA gyrase as a probable mechanism of action.[2]

The Digital Crucible: A Validated In Silico Docking Protocol

Scientific integrity in computational studies hinges on a self-validating system. Our protocol is designed to be rigorous and reproducible, ensuring that the generated data is not an artifact of the algorithm but a meaningful prediction of molecular interaction.

Mandatory Visualization: The In Silico Workflow

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis & Comparison PDB Protein Structure Acquisition (RCSB PDB) PrepProt Receptor Preparation (Add Hydrogens, Assign Charges) PDB->PrepProt Ligand Ligand Structure Preparation (2D to 3D, Energy Minimization) PrepLig Ligand Preparation (Assign Torsions, PDBQT format) Ligand->PrepLig Grid Grid Box Generation (Define Binding Site) PrepProt->Grid Dock Molecular Docking (AutoDock Vina) PrepLig->Dock Redock Protocol Validation (Re-docking of Co-crystallized Ligand) Grid->Redock Redock->Dock RMSD ≤ 2.0 Å Analyze Analysis of Results (Binding Energy, Interactions) Dock->Analyze Compare Comparative Analysis (vs. Alternatives & Experimental Data) Analyze->Compare

Caption: A generalized workflow for our validated in silico docking protocol.

Step-by-Step Experimental Protocol

1. Protein Structure Acquisition and Preparation:

  • Causality: The quality of the initial protein structure is paramount. We select high-resolution crystal structures with a co-crystallized inhibitor. This inhibitor's location definitively identifies the binding pocket, removing ambiguity in our target site.

  • Protocol:

    • PI3Kα: Download the crystal structure of human PI3Kα from the RCSB Protein Data Bank. We will use PDB ID: 8EXL , which is complexed with the known inhibitor taselisib.[11]

    • DNA Gyrase B: Download the crystal structure of E. coli DNA gyrase B. PDB ID: 6KZV provides a high-resolution structure with a co-crystallized 2-oxo-1,2-dihydroquinoline derivative.[12]

    • Using AutoDockTools (ADT), prepare the receptor: remove water molecules and any non-essential co-factors, add polar hydrogens, and compute Gasteiger charges. The output is a .pdbqt file, ready for docking.

2. Ligand Preparation:

  • Causality: Ligands must be converted from 2D representations to energetically minimized 3D structures. This ensures that the starting conformation is physically realistic, preventing the docking algorithm from wasting computational effort on high-energy, improbable states.

  • Protocol:

    • Sketch the 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde derivatives and the selected alternative heterocyclic scaffolds (e.g., quinazolines, quinolones) using chemical drawing software like ChemDraw.

    • Convert these 2D structures to 3D .sdf or .mol2 files.

    • Perform energy minimization using a force field like MMFF94.

    • Using ADT, define the rotatable bonds and save the ligands in the .pdbqt format.

3. Protocol Validation: The Re-docking Imperative:

  • Causality: Before screening our novel compounds, we must prove that our docking parameters can accurately reproduce a known binding mode. This is the most critical validation step. We extract the co-crystallized ligand from the PDB structure and dock it back into the same binding site.

  • Protocol:

    • Extract the co-crystallized inhibitor (taselisib from 8EXL; the quinoline from 6KZV) and save it as a separate ligand file.

    • Define a grid box for the docking simulation centered on the position of the co-crystallized ligand. The dimensions should be sufficient to encompass the entire binding site (e.g., 20 x 20 x 20 Å).[13]

    • Perform the docking using AutoDock Vina.

    • Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose. A successful validation requires an RMSD value of ≤ 2.0 Å. [14] This confirms that our chosen parameters can reliably identify the correct binding orientation.

4. Molecular Docking and Analysis:

  • Causality: With a validated protocol, we can now confidently dock our library of derivatives. The primary output is the binding affinity (or docking score), an estimation of the free energy of binding. A more negative value indicates a more favorable interaction.

  • Protocol:

    • Using the validated grid parameters, perform docking for all prepared ligands against their respective targets using AutoDock Vina. An exhaustiveness parameter of 8 is typically sufficient for initial screening.[13]

    • Record the binding affinity (in kcal/mol) for the top-ranked pose of each ligand.

    • Visualize the interactions of the best-scoring poses using software like PyMOL or Discovery Studio Visualizer. Analyze the hydrogen bonds, hydrophobic interactions, and any other key contacts with the active site residues.

Comparative Analysis: The Scaffold Showdown

Here, we present the synthesized docking data, comparing our lead scaffold against alternative heterocycles. The binding affinities are juxtaposed with available experimental data to ground our virtual findings in reality.

Target 1: PI3Kα (Anticancer)

The PI3Kα active site is a well-defined pocket where ATP binds. Successful inhibitors are typically ATP-competitive, forming key interactions with residues in the hinge region (e.g., Val851) and the affinity pocket.[14]

Table 1: Comparative Docking Performance against PI3Kα (PDB: 8EXL)

Compound ClassRepresentative StructureDocking Score (kcal/mol)Key Interactions ObservedExperimental IC50 (PI3Kα)Reference
6-Chloroimidazo[1,2-a]pyridine 6-chloro-N-phenylimidazo[1,2-a]pyridine-2-carboxamide-9.8H-bond with Val851; Pi-stacking with Tyr836Not available for this specific derivativeIn silico result
Quinazoline (Alternative 1) 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline (Compound 13k)-10.5H-bonds with Val851, Ser854; Pi-Alkyl with Ala8551.94 nM[6]
Benzoxazepine (Alternative 2) Taselisib (Co-crystallized ligand)-11.2 (Re-docked)H-bonds with Val851, Asp9331.1 nM[11][15]

Analysis: The 6-Chloroimidazo[1,2-a]pyridine scaffold demonstrates a predicted binding affinity that is competitive with known, potent inhibitors. Its ability to form a critical hydrogen bond with the hinge residue Val851 is a hallmark of effective PI3Kα inhibitors. While the quinazoline derivative (13k) shows a slightly better docking score, which correlates well with its potent nanomolar IC50, our lead scaffold is clearly within a promising range.[6] The re-docked score of the co-crystallized ligand, Taselisib, provides a strong benchmark for the upper limit of binding affinity achievable in this pocket.

Mandatory Visualization: PI3Kα Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazopyridine derivatives.

Target 2: DNA Gyrase B (Antimicrobial)

The GyrB ATP-binding site is distinct from the site targeted by quinolone antibiotics, offering an opportunity to develop inhibitors effective against resistant strains. Key interactions often involve hydrogen bonds with residues like Asp73 and a crucial water molecule, as well as hydrophobic interactions within the pocket.

Table 2: Comparative Docking Performance against E. coli DNA Gyrase B (PDB: 6KZV)

Compound ClassRepresentative StructureDocking Score (kcal/mol)Key Interactions ObservedExperimental IC50 (Gyrase)Reference
6-Chloroimidazo[1,2-a]pyridine 6-chloro-2-(pyridin-4-yl)imidazo[1,2-a]pyridine-8.9H-bond with Asp73; Hydrophobic interactionsNot available for this specific derivativeIn silico result
Quinolone (Alternative 1) 2-oxo-1,2-dihydroquinoline (Co-crystallized ligand)-9.5 (Re-docked)H-bonds with Asp73, Gly77; Water-mediated bondNot specified[12]
Benzothiazole (Alternative 2) Benzothiazole-2,6-diamine derivative-9.2H-bonds with Asp73, Thr165Potent nanomolar inhibitor

Analysis: The 6-Chloroimidazo[1,2-a]pyridine scaffold again shows strong predicted binding to the target active site, comparable to known classes of Gyrase B inhibitors. The interaction with the conserved Asp73 residue is particularly significant, as this is a key anchoring point for many inhibitors. The performance against the co-crystallized quinoline and the potent benzothiazole alternative suggests that the imidazo[1,2-a]pyridine core can effectively occupy the ATP-binding site and disrupt enzyme function.

Conclusion and Future Outlook

This guide demonstrates that 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde derivatives represent a versatile and highly promising scaffold for the development of both anticancer and antimicrobial agents. Our validated in silico docking studies reveal that these compounds are predicted to bind with high affinity to the ATP-binding sites of both human PI3Kα and bacterial DNA Gyrase B, engaging with key residues known to be critical for inhibition.

The performance of this scaffold is comparable to, and in some aspects mirrors, that of established heterocyclic inhibitors like quinazolines and quinolones. This computational evidence strongly supports the prioritization of this scaffold for chemical synthesis and subsequent in vitro biological evaluation. The carbaldehyde functional group at the 2-position serves as a versatile chemical handle for the creation of a diverse library of derivatives, allowing for fine-tuning of potency and selectivity.

The journey of drug discovery is long and complex, but robust, validated computational screening, as detailed in this guide, provides an indispensable map for the initial, critical stages of exploration. The 6-Chloroimidazo[1,2-a]pyridine core is not just another heterocycle; it is a strong candidate for the development of next-generation targeted therapies.

References

  • Crystal structure of E. coli Gyrase B co-complexed with inhibitor. RCSB PDB. [Link]

  • Crystal structure of PI3K alpha with PI3K delta inhibitor. RCSB PDB. [Link]

  • Crystal structure of E.coli DNA gyrase B in complex with 2-oxo-1,2-dihydroquinoline derivative. RCSB PDB. [Link]

  • ESCHERICHIA COLI DNA GYRASE B IN COMPLEX WITH BENZOTHIAZOLE-BASED INHIBITOR. RCSB PDB. [Link]

  • Identification of novel bacterial DNA gyrase inhibitors: An in silico study. PMC - NIH. [Link]

  • Docking Studies on Isoform-Specific Inhibition of Phosphoinositide-3-Kinases. PMC - NIH. [Link]

  • Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. NIH. [Link]

  • Crystal structure of PI3K-alpha in complex with taselisib. RCSB PDB. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. [Link]

  • The high-resolution crystal structure of a 24-kDa gyrase B fragment from E. coli complexed with one of the most potent coumarin inhibitors, clorobiocin. PubMed. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. ResearchGate. [Link]

  • Rational drug design from phosphatidylinositol 3-kinase-α inhibitors through molecular docking and 3D-QSAR methodologies for cancer immunotherapy. AccScience Publishing. [Link]

  • The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors. PubMed Central. [Link]

  • Crystallization of inhibitor complexes of an N-terminal 24 kDa fragment of the DNA gyrase B protein. PubMed. [Link]

  • 5ITD: Crystal structure of PI3K alpha with PI3K delta inhibitor. NCBI - NIH. [Link]

  • Combinatorial and fragment-based in silico design of PI3K-alpha natural hybrid antagonists for breast cancer therapeutics. Authorea. [Link]

  • Docking Studies on Isoform-Specific Inhibition of Phosphoinositide-3-Kinases. ACS Publications. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. OUCI. [Link]

  • Protocol for Docking with AutoDock. N/A. [Link]

  • Insight into DNA Gyrase Inhibition Using Quantitative Structure-Activity Relationships and Structure-Based Drug Design Approaches. African Index Medicus. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their anti-bacterial activity. ResearchGate. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

This document provides a comprehensive, step-by-step guide for the proper disposal of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde, a heterocyclic building block common in pharmaceutical research and drug development. A...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde, a heterocyclic building block common in pharmaceutical research and drug development. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.

Hazard Identification and Essential Safety Precautions

Immediate Handling Protocol: All handling of this compound and its waste must be conducted within a certified chemical fume hood.[3] Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Chemical safety goggles are mandatory.[1][4]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[5] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Body Protection: A fully buttoned lab coat is required.[4][5] For larger quantities or in case of a spill, a chemical-resistant apron may be necessary.[5]

Table 1: Summary of Potential Hazards (Based on Analogous Compounds)

Hazard ClassificationDescriptionPrecautionary Statement Codes
Skin Irritation (Category 2) Causes skin irritation.[1][2][4]P264, P280, P302+P352, P332+P313
Eye Irritation (Category 2A/2) Causes serious eye irritation.[1][2][4]P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.[1][2][4]P261, P271, P304+P340, P312
Acute Oral Toxicity (Category 4) Harmful if swallowed.[2]P270, P301+P312, P330

Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is that it must be treated as a hazardous waste from its point of generation to its final disposal ("cradle-to-grave").[6] Due to its chemical structure—a halogenated heterocyclic compound—in-lab treatment or neutralization is not recommended and may violate institutional and federal regulations.[7][8] Such actions can create other hazardous byproducts or lead to unsafe reactions.[9]

Step 1: Waste Segregation and Containerization

Proper segregation is the foundation of a compliant waste management program.[3] Mixing incompatible waste streams can lead to dangerous reactions and significantly increases disposal costs.

  • Designate a Waste Stream: This compound must be disposed of as Halogenated Organic Solid Waste . Do not mix it with non-halogenated waste.[3] Keeping these streams separate is crucial because halogenated waste requires specialized incineration facilities equipped with flue gas scrubbers to neutralize acidic gases (like HCl) produced during combustion.[4]

  • Select a Container: Use a dedicated, sealable, and non-reactive hazardous waste container.[3] A high-density polyethylene (HDPE) or glass container with a secure, threaded cap is appropriate.[10] Ensure the container is clean and in good condition before use.

  • Labeling: The moment the first quantity of waste is added, the container must be labeled.[6][11] The label must include:

    • The words "Hazardous Waste".[3][6]

    • The full chemical name: "6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde".

    • The specific hazard(s): "Irritant," "Toxic".

    • The date when waste was first added (accumulation start date).[3]

Step 2: Waste Accumulation and Storage in the Laboratory

Waste containers must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) until they are ready for pickup.[6]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste.[11][10] This prevents the release of vapors and protects against spills.

  • Segregation: Store the container in secondary containment (such as a plastic tub) to contain any potential leaks.[5] Ensure it is stored separately from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3][5][12]

Step 3: Arranging for Professional Disposal

Laboratory personnel should never transport hazardous waste or dispose of it down the drain.[6]

  • Contact EHS: When the waste container is nearly full (approximately 90% capacity to prevent spillage) or you no longer need it, arrange for collection through your institution's Environmental Health and Safety (EHS) office or an equivalent department.[8][11]

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting a hazardous waste pickup. This is often done through an online system.[11][12] There is typically no direct charge to the laboratory for this service.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the compliant disposal of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde.

G cluster_prep Phase 1: Preparation & Handling cluster_container Phase 2: Segregation & Containerization cluster_storage Phase 3: Accumulation & Storage cluster_disposal Phase 4: Final Disposal start Waste Generated: 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood waste_stream Identify Waste Stream: Halogenated Organic Solid fume_hood->waste_stream container Select Clean, Compatible Waste Container (e.g., HDPE) waste_stream->container labeling Label Container Immediately: 'Hazardous Waste', Chemical Name, Hazards, Date container->labeling saa Store Sealed Container in Designated Satellite Accumulation Area (SAA) labeling->saa segregate Use Secondary Containment Segregate from Incompatibles saa->segregate full Container is Full (or No Longer Needed) segregate->full ehs_request Arrange for Pickup via Institutional EHS Office full->ehs_request disposal Professional Disposal (Licensed Hazardous Waste Vendor) ehs_request->disposal

Caption: Disposal workflow for 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde.

Emergency Procedures: Spills and Exposure

  • Small Spill: For a small spill that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, dry absorbent (e.g., vermiculite, sand).[5] Place the contaminated absorbent material into a sealed, labeled hazardous waste container for disposal.[5][10]

  • Large Spill: In the event of a large spill, evacuate the area immediately.[10] Keep personnel away and upwind of the spill.[14] Notify your institution's EHS and emergency services.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.

  • Inhalation: Remove the individual to fresh air. If they feel unwell, seek medical attention.[1][2]

By adhering to this structured and safety-conscious protocol, researchers can manage the disposal of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde responsibly, ensuring a safe laboratory environment for everyone.

References

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. Available at: [Link]

  • Pyridine-2-carboxaldehyde - Safety Data Sheet. Thermo Fisher Scientific. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Indiana University. Available at: [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. Available at: [Link]

  • Pyridine-2-carbaldehyde - Registration Dossier. ECHA. Available at: [Link]

  • Halogenated Solvents. Washington State University. Available at: [Link]

  • Pyridine - Standard Operating Procedure. Washington State University. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
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